Decyltriethoxysilane
説明
Structure
3D Structure
特性
IUPAC Name |
decyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAEEDPKUHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183644 | |
| Record name | Decyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-73-9 | |
| Record name | Decyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DECYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H4MIX5511 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Decyltriethoxysilane
For Researchers, Scientists, and Professionals in Material Science and Chemical Development
This technical guide provides a comprehensive overview of the synthesis and characterization of decyltriethoxysilane, a versatile organosilane compound used as a coupling agent, surface modifier, and in the formulation of various materials. This document details the prevalent synthetic methodology, extensive characterization techniques, and includes detailed experimental protocols.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the platinum-catalyzed hydrosilylation of 1-decene with triethoxysilane. This reaction involves the addition of the silicon-hydride (Si-H) bond of triethoxysilane across the carbon-carbon double bond of 1-decene, leading to the formation of a stable silicon-carbon bond.
The general reaction scheme is as follows:
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
1-Decene
-
Triethoxysilane
-
Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment or a glovebox
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-decene (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene to dissolve the 1-decene. A starting concentration of 0.5 M is recommended.
-
Reagent Addition: To the stirred solution, add triethoxysilane (1.1 equivalents) via syringe.
-
Catalyst Addition: Add Karstedt's catalyst (0.01 mol%) to the reaction mixture. A slight color change may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band around 2150 cm⁻¹.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data from Synthesis:
| Parameter | Value/Condition | Reference |
| Reactants | 1-Decene, Triethoxysilane | General Hydrosilylation |
| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | [1] |
| Typical Catalyst Loading | 0.01 - 1 mol% | |
| Reaction Temperature | Room temperature to 60 °C | |
| Solvent | Toluene or solvent-free | [2] |
| Typical Yield | >90% | [2] |
Characterization Techniques
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR:
-
Expected Chemical Shifts: The ¹H NMR spectrum will show characteristic signals for the protons in the decyl chain and the ethoxy groups. The triplet corresponding to the terminal methyl group of the decyl chain is expected around 0.88 ppm. The methylene protons of the decyl chain will appear as a broad multiplet between 1.2-1.4 ppm. The methylene protons of the ethoxy groups will show a quartet around 3.8 ppm, and the methyl protons of the ethoxy groups will appear as a triplet around 1.2 ppm. The methylene group attached to the silicon atom (Si-CH₂) is expected to appear as a triplet around 0.6 ppm.
¹³C NMR:
-
Expected Chemical Shifts: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the terminal methyl group of the decyl chain will be observed around 14 ppm. The carbons of the methylene groups in the decyl chain will resonate in the range of 22-33 ppm. The methylene carbon of the ethoxy group will appear around 58 ppm, and the methyl carbon of the ethoxy group will be around 18 ppm. The carbon of the Si-CH₂ group is expected at approximately 10 ppm.
²⁹Si NMR:
-
Expected Chemical Shift: The ²⁹Si NMR spectrum provides direct information about the silicon environment. For an alkyltrialkoxysilane like this compound, a single resonance is expected in the range of -45 to -50 ppm.[3]
Expected NMR Data Summary:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH₃ (decyl) | ~0.88 (triplet) |
| -(CH₂)₈- (decyl) | ~1.2-1.4 (multiplet) | |
| -Si-CH₂- | ~0.6 (triplet) | |
| -O-CH₂-CH₃ | ~3.8 (quartet) | |
| -O-CH₂-CH₃ | ~1.2 (triplet) | |
| ¹³C | -CH₃ (decyl) | ~14 |
| -(CH₂)₈- (decyl) | ~22-33 | |
| -Si-CH₂- | ~10 | |
| -O-CH₂-CH₃ | ~58 | |
| -O-CH₂-CH₃ | ~18 | |
| ²⁹Si | R-Si(OR')₃ | -45 to -50 |
FTIR spectroscopy is used to identify the functional groups present in the molecule and to monitor the progress of the synthesis.
Experimental Protocol:
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Place a small drop of the liquid this compound sample on the ATR crystal or prepare a thin film between KBr plates.
-
Acquire the sample spectrum.
-
The success of the hydrosilylation reaction is confirmed by the disappearance of the characteristic Si-H stretching band of triethoxysilane (around 2150 cm⁻¹) and the C=C stretching of 1-decene (around 1640 cm⁻¹).
Expected FTIR Peak Assignments:
| Wavenumber (cm⁻¹) | Assignment |
| 2955-2850 | C-H stretching (decyl and ethoxy groups) |
| 1465, 1390 | C-H bending |
| 1100-1070 | Si-O-C stretching (strong) |
| ~960 | Si-O-C stretching |
| ~780 | Si-C stretching |
GC-MS is employed to determine the purity of the synthesized this compound and to confirm its molecular weight.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The gas chromatogram will show a major peak corresponding to this compound, and the retention time can be used for purity assessment.
-
The mass spectrometer will provide a fragmentation pattern that is characteristic of the molecule.
Expected Mass Spectrum Fragmentation:
-
The molecular ion peak (M⁺) at m/z 304.55 may be weak or absent.
-
A prominent peak is expected at m/z 289, corresponding to the loss of a methyl group ([M-15]⁺).
-
Another significant peak should be observed at m/z 259, resulting from the loss of an ethoxy group ([M-45]⁺).
-
A base peak is often observed at m/z 163, which corresponds to the [Si(OC₂H₅)₃]⁺ fragment.
-
The fragmentation pattern will also show a series of peaks corresponding to the loss of ethylene (28 Da) from the ethoxy groups.
Summary of Key Characterization Data:
| Technique | Key Information Provided | Expected Result |
| ¹H NMR | Proton environment and structural confirmation | Characteristic peaks for decyl and ethoxy groups |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for all carbon atoms |
| ²⁹Si NMR | Silicon environment confirmation | Single peak around -45 to -50 ppm |
| FTIR | Functional group identification and reaction monitoring | Presence of C-H, Si-O-C, Si-C bonds; absence of Si-H and C=C |
| GC-MS | Purity assessment and molecular weight confirmation | Major peak with characteristic fragmentation pattern |
This guide provides the fundamental knowledge for the successful synthesis and thorough characterization of this compound, enabling researchers and professionals to confidently produce and verify this important chemical compound for their specific applications.
References
Decyltriethoxysilane: A Technical Guide to Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of decyltriethoxysilane (DTS) on various surfaces. DTS is an organosilane compound instrumental in surface modification, creating a hydrophobic, low-energy self-assembled monolayer (SAM). This guide provides a comprehensive overview of its reaction mechanism, quantitative surface characteristics, detailed experimental protocols, and applications, particularly relevant to the fields of biomedical devices and drug delivery.
Core Mechanism of Action: A Two-Step Process
The surface modification process, known as silanization, hinges on a two-step chemical reaction: hydrolysis and condensation. This process covalently bonds the this compound molecules to hydroxyl (-OH) groups present on the substrate, forming a stable and durable coating.[1]
Step 1: Hydrolysis In the presence of water, the three ethoxy groups (-OCH2CH3) of the this compound molecule undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base. The availability of water is crucial, though excessive water can lead to premature polymerization of the silane in solution.
Step 2: Condensation The newly formed silanol groups can then react in two ways:
-
Surface Condensation: The silanol groups react with the hydroxyl groups present on the surface of inorganic substrates such as glass, silica, and metal oxides. This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the decylsilane molecule to the surface.[1]
-
Cross-linking: Adjacent silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface. This intermolecular bonding enhances the stability and durability of the resulting monolayer.[1]
The long decyl (C10) alkyl chain of the molecule, being nonpolar, orients away from the polar surface, creating a "hydrocarbon-like" monolayer that repels water and other polar liquids.[1]
Quantitative Data on Surface Properties
The formation of a this compound SAM significantly alters the surface properties of the substrate. The following tables summarize key quantitative data for DTS and similar long-chain alkyltrialkoxysilanes.
| Property | Typical Value Range | Characterization Method | Reference(s) |
| Water Contact Angle | 100° - 110° | Goniometry | [2] |
| Film Thickness (SAM) | 1.0 - 2.0 nm | Ellipsometry | [2] |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | [2] |
| Critical Surface Tension | 20 - 30 mN/m | Contact Angle Measurement | [2] |
Table 1: Typical Properties of Long-Chain Alkylsilane Coatings.
| Silane | Film Thickness (nm) | Water Contact Angle (°) |
| Propyltriethoxysilane (PTS) | 0.47 | 80° |
| This compound (DTS) | - | ~102° |
| Octathis compound (OTS) | 2.33 | ~102° |
Table 2: Comparative Data for Different Alkyltriethoxysilanes. [3]
Experimental Protocols
Achieving a uniform and stable this compound coating requires meticulous attention to the experimental procedure. The following sections provide detailed methodologies for substrate preparation, silanization, and characterization.
Substrate Preparation
Proper cleaning and activation of the substrate are critical for the formation of a high-quality SAM. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone
-
Isopropanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas source
-
Oven
-
Ultrasonic bath
Protocol:
-
Initial Cleaning:
-
Place the substrates in a beaker with a detergent solution and sonicate for 15-20 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in DI water for another 15 minutes.
-
-
Solvent Rinse:
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
Piranha Etch (for glass and silicon): Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Alternative - UV-Ozone or Plasma Treatment: Expose the cleaned substrates to a UV-Ozone or oxygen plasma cleaner for 5-10 minutes. This is a safer and often more effective method for generating surface hydroxyl groups.[2]
-
-
Final Rinse and Drying:
-
Rinse the activated substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry surface.[1]
-
Silanization Procedure (Solution Deposition)
Materials:
-
Prepared substrates
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or isopropanol)
-
Acetic acid (for aqueous-alcoholic solutions)
-
Clean, dry glass container
-
Nitrogen or Argon gas (for inert atmosphere)
Protocol:
-
Solution Preparation:
-
Anhydrous Method: In a clean, dry environment (e.g., a glove box or fume hood with low humidity), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent.
-
Aqueous-Alcoholic Method: Prepare a solution of 95% ethanol and 5% water, and adjust the pH to 4.5-5.5 with acetic acid. Add this compound to this solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to occur.[1]
-
-
Immersion:
-
Immerse the cleaned and dried substrates into the silane solution.
-
Seal the container to prevent solvent evaporation and contamination. An inert atmosphere is recommended.
-
Allow the self-assembly process to proceed for 30 minutes to 2 hours at room temperature. The optimal immersion time may need to be determined experimentally.[1]
-
-
Rinsing:
-
Gently remove the substrates from the silanization solution.
-
Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.[1]
-
A sonication step in a fresh solvent bath for 5-10 minutes can be incorporated to dislodge loosely bound molecules.
-
-
Curing:
-
Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds to the surface and cross-linking between adjacent molecules, enhancing the stability of the monolayer.[1]
-
Alternatively, curing can be done at room temperature for 24 hours in a controlled humidity environment.[1]
-
-
Final Rinse and Drying:
-
After curing, perform a final rinse with a high-purity, volatile solvent like isopropanol.
-
Dry the final coated substrates with a stream of nitrogen.
-
Characterization of the this compound Coating
The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.
-
Contact Angle Goniometry: This is a simple and rapid method to determine the hydrophobicity of the surface. A properly formed decylsilane monolayer should exhibit a high static water contact angle (typically >100°).
-
Ellipsometry: This technique is used to measure the thickness of the thin film with high precision.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of the monolayer's uniformity and the identification of any defects or aggregates. It can also be used to measure surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of the silane coating.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the decyl chains (C-H stretching vibrations around 2850-2960 cm⁻¹) and the formation of the siloxane network (Si-O-Si stretching around 1000-1100 cm⁻¹).
Applications in Drug Development and Biomedical Devices
The ability of this compound to create a stable, hydrophobic, and biocompatible surface makes it a valuable tool in drug development and for the modification of biomedical devices.
-
Controlled Drug Release: The hydrophobic nature of the DTS coating can be used to create a barrier that controls the rate of drug elution from a drug delivery system. For instance, silane-modified surfaces can be coated with drug-loaded nanoparticles for sustained release. A silane-modified surface on magnesium has been shown to suppress corrosion while allowing for the sustained release of a drug from coated nanoparticles for 21 days.[2] The release of drugs like lidocaine hydrochloride can be controlled by incorporating organosilanes into xerogel matrices.[3]
-
Surface Passivation of Medical Devices: A DTS coating can create a biocompatible and inert surface on medical devices and implants. This minimizes non-specific protein adsorption and cellular adhesion, which can be critical for the long-term performance and acceptance of an implant in the body. Silanes are used for the surface modification of biomedical implants to enhance their biocompatibility and performance.
-
Improving Biocompatibility: By modifying the surface energy and wettability of a material, this compound can enhance its compatibility with biological systems. This is a key consideration in the design of implants and other medical devices that come into contact with bodily fluids and tissues.
Stability of this compound Coatings
The long-term stability of the silane coating is crucial for the reliability of the modified surface. The primary points of potential failure are hydrolytic and thermal degradation.
-
Hydrolytic Stability: The siloxane bonds (Si-O-Si) that form the monolayer can be hydrolyzed in the presence of water, leading to the detachment of the coating. The rate of hydrolysis is influenced by pH and temperature. Generally, silane monolayers show good stability under physiological conditions.
-
Thermal Stability: Silane monolayers can withstand moderate to high temperatures. For example, perfluorothis compound (a related fluorinated silane) SAMs have been found to be stable up to 350°C.[4] This thermal stability is advantageous for applications that may involve heat sterilization or other thermal processes.
By carefully controlling the deposition process and considering the environmental conditions of the application, this compound can provide a robust and long-lasting surface modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle coating on the silane-modified surface of magnesium for local drug delivery and controlled corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled release of lidocaine hydrochloride from the surfactant-doped hybrid xerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Research Applications of Decyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Decyltriethoxysilane is a versatile organosilane compound extensively utilized in research for surface modification and functionalization. Its unique chemical structure, featuring a long hydrophobic decyl chain and reactive triethoxysilane groups, allows for the formation of robust, covalently bound self-assembled monolayers (SAMs) on a variety of substrates. This technical guide provides a comprehensive overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Core Applications in Research
This compound is primarily employed in the following research areas:
-
Formation of Self-Assembled Monolayers (SAMs): Creating well-defined, ordered molecular layers to control surface properties such as wettability, adhesion, and biocompatibility.
-
Development of Hydrophobic and Superhydrophobic Surfaces: Engineering water-repellent coatings for applications ranging from self-cleaning surfaces to anti-fouling materials.
-
Corrosion Protection: Forming a protective barrier on metallic substrates to prevent or inhibit corrosion.
-
Nanoparticle Synthesis and Functionalization: Modifying the surface of nanoparticles to enhance their stability, dispersibility, and functionality for various applications, including drug delivery and catalysis.
Data Presentation
The following tables summarize key quantitative data derived from research studies on this compound and its close analogs.
Table 1: Water Contact Angle of Surfaces Modified with Decyl-group Containing Silanes
| Substrate | Silane Used | Deposition Method | Water Contact Angle (°) | Reference(s) |
| Porous SiOCH | Decyltrimethoxysilane (DTMOS) | Vapor Phase | 82.6 | [1] |
| SiO₂/Si | This compound (DTS) | Drop-casting | ~102 | [2] |
| Glass | This compound (DTS) | Not Specified | ~102 | [2] |
| SiO₂ | Octadecyltrimethoxysilane (OTMS) | Solution Phase | 108-112 | |
| SiO₂ | Octyltriethoxysilane | Solution Phase | 105-109 |
Table 2: Thickness of Self-Assembled Monolayers of Decyl-group Containing Silanes
| Substrate | Silane Used | Measurement Technique | SAM Thickness (nm) | Reference(s) |
| Porous SiOCH | Decyltrimethoxysilane (DTMOS) | Ellipsometry | 3.72 ± 0.18 | [1] |
| SiO₂/Si | This compound (DTS) | Ellipsometry | ~1.9 | [2] |
| Silicon Wafer | Octadecyltrichlorosilane (OTS) | Ellipsometry | 2.1 | [3] |
| Silicon Wafer | 3-mercaptopropyl trimethoxysilane | Ellipsometry | ~6.2 | [4] |
Table 3: Corrosion Protection Performance of Silane Coatings on Steel
| Coating System | Substrate | Test Medium | Corrosion Current Density (i_corr) (A/cm²) | Protection Efficiency (%) | Reference(s) |
| GPTMS-TEOS Hybrid Coating | Q215 Steel | Not Specified | Decreased by 3 orders of magnitude | Not Specified | [5] |
| Silicon-based coating | Carbon Steel | 3% NaCl | Not Specified | 93-96 | [6] |
| Epoxy coating with silane pretreatment | Mild Steel | 3.5% NaCl | Not Specified | >99 | |
| MAPTMS based sol-gel coating | Not Specified | 3.5% NaCl | Decreased with curing temperature | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Formation of this compound Self-Assembled Monolayers (SAMs) on a Silicon Wafer
This protocol describes the formation of a hydrophobic SAM on a silicon wafer via solution-phase deposition.
Materials:
-
Silicon wafers
-
This compound (DTS)
-
Anhydrous toluene
-
Acetone (semiconductor grade)
-
Ethanol (200 proof)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning (Piranha Solution):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare the piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker.
-
Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with abundant hydroxyl groups.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of DTS to 99 mL of anhydrous toluene.
-
Sonicate the solution for 5-10 minutes to ensure it is well-mixed.
-
-
SAM Deposition:
-
Immerse the cleaned and dried silicon wafers in the this compound solution.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 2 to 24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.
-
Further rinse the wafers with ethanol.
-
Dry the wafers under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Preparation of a Superhydrophobic Coating on Steel
This protocol outlines a method to create a superhydrophobic surface on steel using a sol-gel process involving this compound.
Materials:
-
Steel substrates
-
This compound (DTS)
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Ammonia solution (NH₄OH)
-
Deionized (DI) water
-
Sandpaper (various grits)
-
Acetone
-
Sonicator
-
Spray gun or dip coater
-
Oven
Procedure:
-
Substrate Preparation:
-
Mechanically polish the steel substrates with sandpaper of increasing grit to achieve a smooth surface.
-
Clean the polished substrates by sonicating them in acetone for 15 minutes, followed by rinsing with ethanol and DI water.
-
Dry the substrates in an oven at 60°C.
-
-
Sol Preparation:
-
In a glass beaker, mix ethanol, DI water, and ammonia solution.
-
In a separate beaker, prepare a mixture of TEOS and this compound. The ratio can be varied to optimize the hydrophobicity and mechanical properties of the coating. A common starting point is a 1:1 molar ratio.
-
Slowly add the silane mixture to the ethanol/water/ammonia solution while stirring vigorously.
-
Continue stirring the solution for at least 2 hours to allow for hydrolysis and condensation to form a silica-based sol.
-
-
Coating Deposition:
-
Apply the prepared sol onto the cleaned steel substrates using a spray gun or by dip-coating.
-
Allow the coated substrates to air dry for 30 minutes.
-
-
Curing:
-
Cure the coated substrates in an oven at a temperature between 100°C and 150°C for 1-2 hours. This step is crucial for the formation of a durable and adherent coating.
-
Synthesis of this compound-Functionalized Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles and their subsequent surface functionalization with this compound.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (DTS)
-
Ethanol
-
Ammonia solution (NH₄OH)
-
Deionized (DI) water
-
Centrifuge
-
Sonicator
Procedure:
-
Silica Nanoparticle Synthesis (Stöber Method):
-
In a flask, mix ethanol, DI water, and ammonia solution.
-
While stirring vigorously, rapidly add TEOS to the solution.
-
Continue stirring for at least 6 hours at room temperature to allow for the formation of silica nanoparticles.
-
-
Surface Functionalization:
-
To the suspension of silica nanoparticles, add a solution of this compound in ethanol dropwise while stirring. The amount of DTS can be varied depending on the desired degree of surface coverage.
-
Continue stirring the mixture for an additional 12-24 hours to allow the this compound to react with the silanol groups on the surface of the silica nanoparticles.
-
-
Purification:
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove any unreacted silane and other byproducts. Resuspend the particles in ethanol and centrifuge again for each wash cycle.
-
After the final wash, the this compound-functionalized silica nanoparticles can be dried or kept as a suspension in a suitable solvent.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes and workflows related to the use of this compound in research.
Caption: Hydrolysis and condensation of this compound for SAM formation.
Caption: Experimental workflow for surface modification and characterization.
References
Decyltriethoxysilane hydrolysis and condensation reactions
An In-depth Technical Guide on the Hydrolysis and Condensation Reactions of Decyltriethoxysilane
Introduction
This compound (DTES) is an organosilicon compound with a ten-carbon alkyl chain and three hydrolyzable ethoxy groups attached to a central silicon atom. The ability of DTES to undergo hydrolysis and condensation reactions is fundamental to its application in surface modification, the formation of self-assembled monolayers (SAMs), and the creation of organic-inorganic hybrid materials. These reactions allow for the formation of stable, hydrophobic, and covalently bound siloxane networks (-Si-O-Si-) on hydroxyl-bearing surfaces such as silica, glass, and metal oxides. This guide provides a comprehensive overview of the mechanisms, kinetics, and experimental considerations of the hydrolysis and condensation of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
The Core Reactions: A Two-Step Process
The transformation of this compound from a monomeric precursor to a polysiloxane network or a surface-bound layer proceeds via a two-step reaction mechanism: hydrolysis followed by condensation.[1][2]
Hydrolysis
The initial step is the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form silanol groups (-Si-OH) and ethanol as a byproduct.[3] This reaction can proceed stepwise, replacing one, two, or all three ethoxy groups. The overall reaction is as follows:
C₁₀H₂₁Si(OC₂H₅)₃ + 3H₂O ⇌ C₁₀H₂₁Si(OH)₃ + 3C₂H₅OH
This reaction is typically catalyzed by either an acid or a base.[4]
-
Acid-catalyzed hydrolysis involves the protonation of the ethoxy group, making it a better leaving group. This mechanism generally leads to a faster rate of hydrolysis.[4][5]
-
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.[4]
Condensation
Following hydrolysis, the resulting decylsilanetriol molecules become reactive intermediates for condensation. This process involves the formation of stable siloxane bonds (-Si-O-Si-), creating oligomers and eventually a cross-linked polymer network.[6] Condensation can occur in two ways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. C₁₀H₂₁Si(OH)₃ + HOSi(OH)₂C₁₀H₂₁ → (C₁₀H₂₁)(OH)₂Si-O-Si(OH)₂ (C₁₀H₂₁) + H₂O
-
Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. C₁₀H₂₁Si(OH)₃ + (C₂H₅O)Si(OH)₂C₁₀H₂₁ → (C₁₀H₂₁)(OH)₂Si-O-Si(OH)₂ (C₁₀H₂₁) + C₂H₅OH
These condensation reactions continue, building a durable polysiloxane network. When performed on a surface with hydroxyl groups (like silica), the silanols can also condense with the surface -OH groups, forming a covalent bond that anchors the decylsilane layer to the substrate.[7]
Factors Influencing Reaction Kinetics
The rates of both hydrolysis and condensation are highly dependent on several experimental parameters. Controlling these factors is crucial for achieving desired material properties and surface characteristics.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Description |
| pH | Slowest near pH 7; catalyzed by acid and base.[8] | Minimum rate around pH 4-5; catalyzed by acid and base.[9] | Acid catalysis accelerates hydrolysis significantly, while both acid and base catalyze condensation. Optimal pH control is key to balancing the two reactions.[4][8] |
| Water/Silane Ratio | Rate increases with higher water concentration.[10][11] | Rate is influenced by the concentration of silanol groups generated. | A stoichiometric amount of water is required for complete hydrolysis. Excess water can drive the reaction forward but may also influence the structure of the condensed network.[12] |
| Solvent | The type of solvent and its polarity can affect reaction rates.[9] | Solvent choice impacts the solubility of reactants and the stability of intermediates. | Alcohols are common co-solvents. Using an alcohol different from the alkoxy group (e.g., methanol for an ethoxysilane) can lead to transesterification, complicating the kinetics.[9] |
| Temperature | Rate increases with temperature.[8] | Rate increases significantly with temperature.[13] | Higher temperatures accelerate both reactions, but can also promote side reactions like epoxy ring-opening if functional groups are present.[8][13] |
| Silane Concentration | Higher concentration generally increases the rate.[8] | Higher concentration of silanols leads to a faster condensation rate.[8] | Increased concentration can favor the formation of larger oligomers and gels more rapidly. |
| Steric/Inductive Effects | The bulky decyl group can sterically hinder the approach of reactants to the silicon center, potentially slowing the reaction compared to smaller alkylsilanes.[4] | The steric bulk of the decyl group can influence the final structure of the polysiloxane network, potentially leading to less cross-linked structures.[11] | The electron-donating nature of the decyl group influences the stability of reaction intermediates, affecting rates under acidic or basic conditions.[4] |
Experimental Protocols
Monitoring the hydrolysis and condensation of this compound requires careful control of reaction conditions and appropriate analytical techniques.
General Protocol for Solution-Phase Analysis
-
Preparation of Reaction Mixture:
-
In a reaction vessel, combine a defined ratio of this compound, deionized water, and a solvent (e.g., ethanol 80:20 w/w with water).[14]
-
Initiate the reaction by adding a catalyst. For acidic conditions, a small amount of an acid like HCl or acetic acid is used to adjust the pH (e.g., to 4-5).[12][15] For basic conditions, a base such as ammonium hydroxide can be used.
-
Ensure constant stirring to maintain a homogeneous solution.[8]
-
-
Reaction Monitoring:
-
At specific time intervals, withdraw aliquots from the reaction mixture for analysis.
-
Quench the reaction in the aliquot if necessary, for example, by neutralizing the catalyst or flash-freezing.
-
-
Analytical Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ²⁹Si NMR are powerful tools for identifying and quantifying the various species in the solution over time, including the starting silane, hydrolyzed intermediates, and different condensed oligomers.[14][16][17]
-
Protocol for Surface Modification
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly to ensure a high density of surface hydroxyl groups. This often involves sonication in solvents and treatment with an oxidizing agent like piranha solution or UV/Ozone.
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 1% v/v) of this compound in an anhydrous solvent (e.g., toluene or hexane) to prevent premature hydrolysis and condensation in the bulk solution.
-
Deposition: Immerse the cleaned substrate in the silane solution. The trace amount of water adsorbed on the substrate surface is often sufficient to initiate the hydrolysis and subsequent condensation onto the surface. The process can be carried out for several hours.[2]
-
Curing: After deposition, rinse the substrate with the pure solvent to remove any physisorbed molecules. Cure the substrate by heating (e.g., at 120°C) to promote the formation of covalent Si-O-Si bonds between the silane molecules and with the substrate, and to remove water and alcohol byproducts.[2]
Visualizations
Reaction Pathway
Caption: General reaction pathway for this compound.
Experimental Workflow
Caption: Workflow for kinetic analysis of DTES reactions.
Conclusion
The hydrolysis and condensation of this compound are fundamental chemical processes that enable its use in a wide array of advanced applications. A thorough understanding and precise control of the reaction kinetics—governed by factors such as pH, water content, temperature, and solvent—are paramount for tailoring the structure and properties of the resulting siloxane materials. For researchers in materials science and drug development, mastering these reactions is key to designing novel hydrophobic surfaces, functionalized nanoparticles, and stable organic-inorganic hybrid systems. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the systematic investigation and application of this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. gelest.com [gelest.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Decyltriethoxysilane Self-Assembled Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using decyltriethoxysilane (DTES). This document details the fundamental chemistry, experimental protocols, and critical factors influencing the quality of DTES SAMs, intended to equip researchers in various fields, including drug development, with the knowledge to create well-defined and robust hydrophobic surfaces.
Core Principles of this compound SAM Formation
The formation of a this compound (DTES) self-assembled monolayer is a process driven by the hydrolysis and condensation of the silane molecules on a hydroxylated surface. This process results in a highly ordered, covalently bonded monolayer that presents a hydrophobic surface due to the outward-oriented decyl chains.
The overall mechanism can be broken down into three key steps:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of the DTES molecule react with trace amounts of water present in the solvent or on the substrate surface to form reactive silanol groups (-Si-OH). This is a critical step, and the amount of water must be carefully controlled to prevent premature polymerization in the solution.[1]
-
Adsorption: The resulting decylsilanetriol molecules physically adsorb onto the hydroxyl-rich substrate (e.g., silicon wafer with a native oxide layer, glass, or mica).
-
Condensation: The silanol groups of the adsorbed DTES molecules condense with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, lateral condensation between adjacent silane molecules forms a cross-linked network (Si-O-Si), enhancing the stability and robustness of the monolayer.[1]
The quality and characteristics of the final SAM are highly dependent on various experimental parameters, including substrate cleanliness, water concentration, solvent choice, deposition time, and temperature.
Quantitative Data Summary
The following tables summarize key quantitative data for DTES and a closely related long-chain alkylsilane, decyltrimethoxysilane (DTMOS), on silicon substrates. These values serve as a benchmark for the characterization of successfully formed SAMs.
Table 1: Water Contact Angle
| Silane | Substrate | Water Contact Angle (°) | Reference |
| This compound (DTES) | Silicon Substrate | 102 ± 2 | [2] |
| Decyltrimethoxysilane (DTMOS) | Porous SiOCH | 82.6 | [3] |
Table 2: Monolayer Thickness
| Silane | Substrate | Thickness (nm) | Technique | Reference |
| This compound (DTES) | Silicon Substrate | 1.02 ± 0.08 | Ellipsometry | [2] |
| Decyltrimethoxysilane (DTMOS) | Porous SiOCH | 3.72 ± 0.18 | Ellipsometry | [3] |
Table 3: Surface Roughness
| Silane System | Substrate | RMS Roughness (nm) | Technique | Reference |
| Alkylsilane SAMs (general) | Silicon | ~0.1 - 0.3 | AFM | [4] |
| Cleaned Fused Silica/Glass | - | > 0.1 | AFM | [5] |
Experimental Protocols
This section provides detailed methodologies for the formation of DTES SAMs on silicon and glass substrates via solution-phase deposition.
Substrate Preparation (Silicon Wafers or Glass Slides)
A pristine and hydrophilic surface is crucial for the formation of a dense and well-ordered SAM.
Materials:
-
Silicon wafers or glass slides
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers
-
Wafer tweezers
-
Sonicator
-
Oven or hotplate
Procedure:
-
Solvent Cleaning: a. Place the substrates in a beaker with acetone and sonicate for 15 minutes to remove organic residues.[6] b. Transfer the substrates to a beaker with isopropanol and sonicate for another 15 minutes.[7] c. Rinse the substrates thoroughly with DI water.[6]
-
Piranha Solution Cleaning (Hydroxylation): a. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). b. In a clean glass beaker, prepare the Piranha solution by slowly adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄.[6][8] c. Immerse the cleaned substrates in the Piranha solution for 30-60 minutes. This step removes any remaining organic contaminants and creates a high density of hydroxyl groups on the surface.[7][9] d. Carefully remove the substrates and rinse them extensively with DI water.[9]
-
Drying: a. Dry the substrates under a stream of high-purity nitrogen gas.[6] b. For optimal results, bake the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual adsorbed water.[9] The substrates should be used immediately after preparation.
Solution-Phase Deposition of DTES SAM
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (DTES)
-
Anhydrous toluene or hexane
-
Anhydrous ethanol
-
Glass container with a sealable lid (e.g., a desiccator or a Schlenk flask)
-
Nitrogen or argon gas (optional, for creating an inert atmosphere)
Procedure:
-
Silanization Solution Preparation: a. Work in a low-humidity environment, such as a glove box or a desiccator, to minimize premature hydrolysis of the silane.[10] b. Prepare a 1-5 mM solution of DTES in an anhydrous solvent like toluene or hexane.[9] The use of anhydrous solvents is critical to prevent polymerization of the silane in the solution.[11]
-
SAM Formation: a. Immerse the freshly cleaned and dried substrates into the DTES solution.[9] b. Seal the container to prevent solvent evaporation and contamination from atmospheric moisture.[9] If possible, purge the container with nitrogen or argon gas. c. Allow the self-assembly to proceed for 2 to 24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[9]
-
Post-Deposition Rinsing: a. Remove the substrates from the silanization solution. b. Rinse the substrates thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any non-covalently bound (physisorbed) molecules.[7] c. Perform a final rinse with anhydrous ethanol.[7]
-
Curing: a. Dry the substrates under a stream of high-purity nitrogen gas.[7] b. To promote the formation of stable covalent bonds and enhance the ordering of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.[7][9]
-
Storage: a. Store the DTES-functionalized substrates in a clean, dry environment, such as a desiccator, to prevent contamination.[8]
Visualizing the Process
DTES SAM Formation Pathway
Caption: Chemical pathway of this compound SAM formation.
Experimental Workflow for DTES SAM Deposition
Caption: Step-by-step experimental workflow for DTES SAM formation.
Factors Influencing DTES SAM Quality
Caption: Key factors influencing the quality of the resulting DTES SAM.
References
- 1. benchchem.com [benchchem.com]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An AFM determination of the effects on surface roughness caused by cleaning of fused silica and glass substrates in the process of optical biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
The Role of Decyltriethoxysilane as a Coupling Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyltriethoxysilane is a versatile organosilane compound that plays a crucial role as a coupling agent, primarily utilized for the hydrophobic surface modification of various substrates. Its unique chemical structure, featuring a long alkyl chain and hydrolyzable ethoxy groups, enables it to form stable, low-energy surfaces. This technical guide provides a comprehensive overview of the core principles of this compound's function, its mechanism of action, and its applications, with a particular focus on its emerging role in the field of drug development. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes are presented to offer a thorough understanding for researchers and scientists.
Introduction: The Chemistry of this compound
This compound (C₁₆H₃₆O₃Si) is an alkyltriethoxysilane characterized by a ten-carbon alkyl (decyl) group and three hydrolyzable ethoxy groups attached to a central silicon atom.[1] This bifunctional nature is the key to its utility as a coupling agent. The ethoxy groups can react with hydroxyl groups present on the surface of inorganic substrates, forming robust covalent bonds. Simultaneously, the long decyl chain orients away from the surface, creating a non-polar, water-repellent layer.[2] This surface modification is of significant interest in various fields, including biomedical devices, microfluidics, and importantly, in the formulation of advanced drug delivery systems.[2]
Mechanism of Action: The Silanization Process
The role of this compound as a coupling agent is realized through a two-step chemical process known as silanization, which involves hydrolysis and condensation.
2.1. Hydrolysis
The initial step is the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base.[2] The presence of water is crucial, and the reaction can be carried out in an aqueous-alcoholic solution, often adjusted to a pH of 4.5-5.5 with an acid like acetic acid to facilitate controlled hydrolysis.[2]
2.2. Condensation
Following hydrolysis, the newly formed silanol groups undergo condensation reactions. This can occur in two ways:
-
Reaction with Surface Hydroxyl Groups: The silanol groups react with the hydroxyl (-OH) groups present on the surface of a substrate (e.g., silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[2]
-
Intermolecular Condensation: Adjacent silanol groups on different this compound molecules can condense with each other to form a cross-linked polysiloxane network on the surface. This contributes to the durability and stability of the hydrophobic coating.[2]
Role in Drug Development: Surface Functionalization of Nanoparticles
In the realm of drug development, this compound is primarily employed for the surface modification of nanoparticles used as drug delivery vehicles.[3] Many therapeutic agents, particularly in oncology, are hydrophobic, presenting challenges in their formulation and delivery.[4] Encapsulating these drugs in nanoparticles, such as mesoporous silica nanoparticles (MSNs), is a promising strategy.[5]
The surface properties of these nanoparticles are critical for their performance. A hydrophobic surface, created by a this compound coating, can enhance the loading of hydrophobic drugs and modulate their release profile.[4][6] The long alkyl chains create a non-polar environment that can favorably interact with hydrophobic drug molecules.[7]
Quantitative Data on Performance
While extensive quantitative data specifically for this compound in drug delivery applications is still emerging, performance can be inferred from its surface properties and data from closely related long-chain alkyltrialkoxysilanes.[2]
Table 1: Surface Properties of this compound and Related Compounds
| Parameter | This compound | Octyltriethoxysilane | Dodecyltrichlorosilane | Reference |
| Water Contact Angle | ~105° - 110° | ~108° | ~110° | [2] |
| Surface Energy | Low (Hydrophobic) | Low (Hydrophobic) | Low (Hydrophobic) | [2] |
Table 2: Potential Impact on Drug Delivery Parameters (Hypothesized)
| Parameter | Effect of this compound Coating | Rationale |
| Hydrophobic Drug Loading | Increased | Enhanced affinity between the hydrophobic drug and the non-polar surface.[4] |
| Initial Burst Release | Reduced | The hydrophobic barrier can slow the initial ingress of aqueous media. |
| Sustained Release Profile | Potentially prolonged | Slower diffusion of the drug through the hydrophobic layer.[8] |
| Biocompatibility | Generally considered biocompatible, but requires specific testing for each application. | Silane-modified surfaces are widely used in biomedical applications.[3] |
Experimental Protocols
5.1. Protocol for Surface Modification of Silica Nanoparticles
This protocol provides a general method for the silanization of silica nanoparticles with this compound.
5.1.1. Materials:
-
Silica Nanoparticles (SNPs)
-
This compound
-
Anhydrous Toluene or Ethanol
-
Deionized Water
-
Acetic Acid (optional, for pH adjustment)
-
Ultrasonicator
-
Centrifuge
-
Oven
5.1.2. Procedure:
-
Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene or ethanol through ultrasonication for at least 15 minutes to ensure a homogenous suspension.
-
Silane Solution Preparation: In a separate container, prepare a 1-5% (v/v) solution of this compound in the same anhydrous solvent. For aqueous-alcoholic solutions, a common starting point is a 95% ethanol / 5% water solution, adjusted to a pH of 4.5-5.5 with acetic acid. Add the silane to this solution with stirring to a final concentration of 2%.[2]
-
Hydrolysis (for aqueous-alcoholic solutions): Allow the silane solution to stir for approximately 5-10 minutes to facilitate hydrolysis.[2]
-
Silanization Reaction: Add the silane solution to the nanoparticle suspension while stirring. Allow the reaction to proceed for a specified time, typically ranging from 30 minutes to 2 hours, at room temperature or slightly elevated temperatures.[2]
-
Washing: After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and re-disperse the nanoparticles in the fresh anhydrous solvent. Repeat this washing step at least three times to remove any unreacted silane.
-
Curing: After the final wash, dry the nanoparticles in an oven at 110-120°C for 30-60 minutes to promote the final condensation and curing of the silane layer.[2]
5.2. Protocol for Loading a Hydrophobic Drug
This protocol outlines a general procedure for loading a hydrophobic drug into silanized nanoparticles.
5.2.1. Materials:
-
This compound-functionalized nanoparticles
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Suitable organic solvent for the drug (e.g., ethanol, acetone, DMSO)
-
Stirring apparatus
-
Centrifuge or filtration system
5.2.2. Procedure:
-
Drug Solution Preparation: Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent to create a concentrated solution.
-
Nanoparticle Dispersion: Disperse the functionalized nanoparticles in the same organic solvent.
-
Loading: Add the drug solution to the nanoparticle dispersion and stir the mixture for an extended period, typically 12-24 hours, at room temperature to allow for drug adsorption onto and into the nanoparticles.
-
Separation: Separate the drug-loaded nanoparticles from the solution by centrifugation or filtration.
-
Quantification of Loading: Analyze the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the unloaded drug. The drug loading efficiency and capacity can then be calculated.
-
Drying: Dry the drug-loaded nanoparticles under vacuum to remove the solvent.
Biocompatibility Considerations
While organosilane coatings are generally considered for biomedical applications, it is imperative to conduct thorough biocompatibility and cytotoxicity studies for any new formulation intended for therapeutic use.[9][10] The biocompatibility of this compound-modified materials should be evaluated using standard in vitro assays, such as MTT or LDH assays, with relevant cell lines to ensure the safety of the delivery vehicle.
Conclusion
This compound serves as a powerful and effective coupling agent for creating hydrophobic surfaces. Its application in drug development, particularly in the surface functionalization of nanoparticles, holds considerable promise for enhancing the delivery of poorly soluble drugs. The ability to precisely control the surface chemistry of drug carriers is a cornerstone of modern nanomedicine, and this compound provides a valuable tool in this endeavor. Further research is warranted to fully elucidate its impact on drug loading and release kinetics for a broader range of therapeutic agents and to establish comprehensive biocompatibility profiles for specific drug delivery systems.
References
- 1. n-Decyltriethoxysilane, 98% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models of biocompatibility: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Surface Modification with Decyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for surface modification utilizing Decyltriethoxysilane (DTES). DTES is an organosilane that is instrumental in forming self-assembled monolayers (SAMs), which create a stable, hydrophobic surface on a variety of substrates. This guide delves into the fundamental chemistry, experimental protocols, and characterization of DTES-modified surfaces, tailored for professionals in research and drug development.
Core Principles of this compound Surface Modification
The surface modification process with this compound is primarily a two-step mechanism involving hydrolysis and condensation. This process leads to the formation of a robust, covalently bound self-assembled monolayer (SAM) on hydroxylated surfaces such as silica, glass, and metal oxides.[1][2][3]
1.1. The Chemistry of this compound
This compound (C₁₀H₂₁Si(OC₂H₅)₃) is an organosilane featuring a ten-carbon alkyl chain and a silicon headgroup with three reactive ethoxy groups.[2] The long decyl chain is responsible for imparting hydrophobic properties to the modified surface, while the triethoxysilane group enables the covalent attachment to the substrate.[4]
1.2. The Two-Step Reaction Mechanism: Hydrolysis and Condensation
The formation of a DTES SAM is governed by two primary chemical reactions:
-
Hydrolysis: In the presence of water, the ethoxy groups (-OC₂H₅) of the DTES molecule undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is the initial and often rate-limiting step. The presence of an acid or base catalyst can accelerate the hydrolysis process.[1][5][6]
-
Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:
-
Surface Condensation: The silanol groups react with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). This reaction firmly anchors the DTES molecules to the surface.
-
Cross-linking: Adjacent hydrolyzed DTES molecules can also condense with each other, forming a cross-linked siloxane network (Si-O-Si) that enhances the stability and durability of the monolayer.[1]
-
The extent of these reactions is influenced by several factors, including the concentration of water, pH, temperature, and the type of solvent used.[6]
Quantitative Data on DTES Modified Surfaces
The successful modification of a surface with DTES results in significant changes to its properties. These changes can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from surfaces before and after modification with decyl-chain silanes.
Table 1: Water Contact Angle and Surface Free Energy
| Substrate | Treatment | Water Contact Angle (°) | Surface Free Energy (mN/m) |
| Silicon Wafer (SiO₂) | Untreated | < 20° | High (> 60) |
| Silicon Wafer (SiO₂) | DTES Modified | ~104°[7] | Low (~20-30)[8] |
| Glass | Untreated | < 30° | High (> 55) |
| Glass | DTES Modified | ~95° - 110° | Low (~20-30) |
Note: Exact values can vary depending on the specific substrate, cleaning procedure, and deposition conditions.
Table 2: Ellipsometric Thickness of Decyl-Chain Silane Monolayers
| Silane | Substrate | Assumed Refractive Index | Measured Thickness (nm) |
| This compound (DTES) | Silicon Wafer (SiO₂) | 1.45[9] | 1.2 ± 0.2[10] |
| Decyltrichlorosilane | Silicon Wafer (SiO₂) | 1.45 | ~1.3 - 1.5[9] |
Note: The theoretical length of a fully extended decyl chain is approximately 1.3-1.5 nm. The measured thickness is often slightly less due to the tilt angle of the molecules in the self-assembled monolayer.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the surface modification with this compound.
3.1. Protocol for Surface Modification of a Silicon Wafer with DTES
This protocol describes the liquid-phase deposition of a DTES self-assembled monolayer on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound (DTES)
-
Anhydrous toluene
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Deionized water
-
Nitrogen or Argon gas
-
Glass beakers and petri dishes
-
Sonicator
-
Oven
Methodology:
-
Substrate Cleaning (Piranha Solution - Caution: Extremely Corrosive):
-
Immerse the silicon wafers in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes.
-
Rinse the wafers thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the wafers under a stream of nitrogen or argon gas and then bake in an oven at 110-120°C for at least 30 minutes to ensure a completely dry and hydroxylated surface.
-
-
Silanization Solution Preparation:
-
Prepare a 1% (v/v) solution of DTES in anhydrous toluene in a clean, dry glass beaker.
-
-
Deposition of DTES Monolayer:
-
Immerse the cleaned and dried silicon wafers in the DTES solution for 2-4 hours at room temperature. To prevent unwanted polymerization of the silane due to atmospheric moisture, this step should be carried out in a desiccator or a glove box under an inert atmosphere.
-
-
Washing and Curing:
-
Remove the wafers from the silanization solution and rinse them sequentially with fresh anhydrous toluene and then ethanol to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of nitrogen or argon gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanoscience.com [nanoscience.com]
- 4. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fkf.mpg.de [fkf.mpg.de]
Decyltriethoxysilane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyltriethoxysilane is a versatile organosilane compound utilized in various industrial and research applications, primarily as a surface modifying agent and coupling agent.[1][2] This technical guide provides a comprehensive overview of the safety and handling precautions necessary when working with this chemical. It consolidates data from safety data sheets (SDS) and scientific literature to inform researchers, scientists, and drug development professionals on potential hazards, proper handling procedures, and emergency responses. This document includes a detailed summary of physical and chemical properties, toxicity information, personal protective equipment (PPE) recommendations, and storage and disposal guidelines. Methodologies for assessing the safety of similar silane compounds are also discussed to provide a framework for in-house safety evaluations.
Chemical Identification and Physical Properties
This compound is a member of the alkylalkoxysilane family. The presence of the ethoxy groups allows for hydrolysis, leading to the formation of silanol groups, which can then condense to form polysiloxane networks or bond to surfaces containing hydroxyl groups. This reactivity is central to its function as a coupling agent and surface modifier.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| Synonyms | 1-(Triethoxysilyl)decane, Triethoxydecylsilane | [3] |
| CAS Number | 2943-73-9 | [3][4] |
| Molecular Formula | C16H36O3Si | [3][4] |
| Molecular Weight | 304.54 g/mol | [3][4] |
| Appearance | Colorless liquid | [5][6] |
| Boiling Point | 150 °C @ 8 mmHg | [3][6] |
| Flash Point | 150 °C | [3] |
| Density | 0.879 g/mL | [3] |
| Refractive Index | 1.4220 | [3] |
| Water Solubility | Not miscible or difficult to mix | [1][2][3] |
Hazard Identification and Toxicity
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Irritant |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | Irritant |
Experimental Protocols for Safety Assessment (General Methodologies)
While specific experimental data for this compound is limited, the safety of similar silane compounds is typically assessed using standardized protocols. The following sections describe the general methodologies that would be employed to evaluate the toxicological profile of a compound like this compound.
Acute Toxicity Assessment
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a short period (usually 24 hours).
-
Oral Toxicity: Typically evaluated in rodents (e.g., rats) according to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). A single dose of the substance is administered by gavage, and the animals are observed for signs of toxicity and mortality over a 14-day period.
-
Dermal Toxicity: Assessed following protocols such as OECD Guideline 402 (Acute Dermal Toxicity). The substance is applied to the shaved skin of an animal (e.g., rabbit or rat) for 24 hours, and the animals are observed for toxic effects and mortality for 14 days.
-
Inhalation Toxicity: Conducted according to OECD Guideline 403 (Acute Inhalation Toxicity). Animals (usually rats) are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours), followed by a 14-day observation period.
Skin and Eye Irritation Studies
These studies evaluate the potential of a substance to cause local irritation upon contact with the skin or eyes.
-
Dermal Irritation/Corrosion: The Draize skin test, as described in OECD Guideline 404 (Acute Dermal Irritation/Corrosion), is a common method. A small amount of the substance is applied to the shaved skin of a rabbit and observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation/Corrosion: The Draize eye test (OECD Guideline 405: Acute Eye Irritation/Corrosion) involves instilling the substance into one eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva. Due to ethical considerations, in vitro alternatives are increasingly used, such as the Bovine Corneal Opacity and Permeability (BCOP) assay or the Reconstructed human Cornea-like Epithelium (RhCE) test.
Reactivity and Hydrolysis Studies
The reactivity of this compound with water is a key consideration for its safe handling and application. Hydrolysis of the ethoxy groups produces ethanol and silanols, which can then self-condense.
-
Hydrolysis Rate Determination: The rate of hydrolysis can be monitored experimentally using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
FTIR Spectroscopy: The disappearance of Si-O-C bonds and the appearance of O-H bonds (from silanols and ethanol) can be tracked over time.
-
¹H and ²⁹Si NMR Spectroscopy: NMR can provide quantitative data on the concentration of the parent silane, intermediate silanols, and final condensation products as a function of time, temperature, and pH.
-
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to laboratory safety protocols to prevent skin and eye contact, inhalation, and ingestion.[8][10][11]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Emergency eye wash stations and safety showers must be readily accessible.[11][12]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:[10][11][12]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8][11][12]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[8][12]
Table 3: Summary of Handling and Storage Recommendations
| Aspect | Recommendation | Source |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist/vapors/spray. Wash thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.[8][10][11] | [8][10][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8][10] Protect from moisture.[2][8] Store locked up.[8][10] Incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and water.[8][13] | [2][8][10][13] |
| Spill | Evacuate personnel to a safe area.[10] Remove all sources of ignition.[8][10] Use spark-proof tools and explosion-proof equipment.[8][10] Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[8] Do not expose the spill to water.[8] | [8][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] | [9] |
First Aid Measures
In case of exposure to this compound, immediate medical attention is crucial.[8][10]
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Source |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10] If not breathing, give artificial respiration. Seek immediate medical attention.[7][10] | [7][10] |
| Skin Contact | Immediately take off all contaminated clothing.[10] Rinse skin with plenty of water/shower for at least 15 minutes.[8][10] Wash contaminated clothing before reuse.[5][10] Seek immediate medical attention.[8] | [5][8][10] |
| Eye Contact | Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][10] Seek immediate medical attention.[10] | [7][10] |
| Ingestion | Do NOT induce vomiting.[8][10] Rinse mouth with water.[7][10] Never give anything by mouth to an unconscious person.[7][12] Seek immediate medical attention.[7][8] | [7][8][10][12] |
Visualization of Safety Protocols
To aid in the practical application of these safety guidelines, the following diagrams illustrate the recommended handling workflow and personal protective equipment.
Conclusion
This compound is a valuable chemical for surface modification and coupling applications. However, its potential to cause skin and eye irritation necessitates careful handling and adherence to stringent safety protocols. This guide has summarized the key safety information, including hazard identification, handling procedures, personal protective equipment, and emergency measures. While quantitative toxicological data for this compound is not widely available, the provided general experimental methodologies for similar compounds can serve as a basis for risk assessment. By implementing the precautions outlined in this document, researchers and scientists can minimize the risks associated with the use of this compound in the laboratory.
References
- 1. gelest.com [gelest.com]
- 2. Strategies for the evaluation of the eye irritation potential of different types of surfactants and silicones used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Decyltrimethoxysilane | C13H30O3Si | CID 2758023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Page loading... [guidechem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. This compound | C16H36O3Si | CID 76261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. Acute inhalation toxicity of high concentrations of silane in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Decyltriethoxysilane Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with organosilanes is a fundamental technique for tailoring the surface properties of a wide range of materials, including glass, silicon wafers, and metal oxides. Decyltriethoxysilane is a popular reagent for creating hydrophobic surfaces through the formation of a self-assembled monolayer (SAM). The long alkyl chain of the decyl group imparts a non-polar, water-repellent character to the substrate, which is advantageous in various applications, including microfluidics, biomedical devices, and as a surface treatment to prevent non-specific binding.
This document provides a detailed protocol for the surface functionalization of substrates with this compound. It includes procedures for substrate preparation, silanization, and characterization, along with expected outcomes based on published data.
Principle of Silanization
The functionalization process relies on the hydrolysis of the ethoxy groups of this compound in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. Subsequent lateral condensation between adjacent silanol molecules leads to the formation of a cross-linked, stable monolayer.
Caption: Chemical pathway of this compound surface functionalization.
Experimental Protocols
This section details the step-by-step procedures for substrate preparation and surface functionalization with this compound.
Materials and Equipment
-
This compound (reagent grade)
-
Anhydrous toluene or isopropanol (solvent)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Glass or silicon substrates
-
Beakers and glassware
-
Ultrasonic bath
-
Hot plate or oven
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Substrate Preparation (Cleaning and Activation)
A thoroughly cleaned and activated substrate surface is critical for the formation of a uniform and stable silane monolayer.
-
Solvent Cleaning:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Transfer the substrates to a beaker with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Surface Activation (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate PPE. Never store piranha solution in a sealed container.
-
In a designated glass beaker inside a fume hood, slowly add the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Immerse the cleaned substrates in the hot piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For optimal results, further dry the substrates in an oven at 110-120°C for 30 minutes to remove any residual water.
-
Use the cleaned and activated substrates immediately for functionalization.
-
This compound Functionalization (Solution Phase Deposition)
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene or isopropanol. For example, add 1 mL of this compound to 99 mL of anhydrous solvent.
-
Prepare the solution immediately before use to minimize hydrolysis and polymerization in the solution.
-
-
Substrate Immersion:
-
Immerse the cleaned and activated substrates into the silane solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Longer immersion times (up to 24 hours) can also be used.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with the anhydrous solvent (toluene or isopropanol) to remove any physisorbed silane molecules.
-
Perform a final rinse with acetone and then isopropanol.
-
-
Curing:
-
Dry the functionalized substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
-
Storage:
-
After cooling to room temperature, the functionalized substrates are ready for use.
-
Store in a clean, dry environment, such as a desiccator.
-
Caption: Experimental workflow for this compound surface functionalization.
Data Presentation
The following tables summarize typical quantitative data obtained after successful surface functionalization with this compound.
Table 1: Influence of Reaction Parameters on Coating Outcome
| Parameter | Range | Effect on Coating | Notes |
| Silane Concentration | 0.1% - 5% (v/v) | Higher concentration can decrease reaction time but may lead to solution polymerization. | A 1% solution is a good starting point. |
| Reaction Time | 2 - 24 hours | Longer times can lead to a more densely packed monolayer. | 2-4 hours is often sufficient. |
| Curing Temperature | 110°C - 120°C | Promotes covalent bond formation and stability of the monolayer. | |
| Curing Time | 30 - 60 minutes | Ensures complete cross-linking of the silane layer. |
Table 2: Characterization of this compound (DTS) Monolayers on Silicon Substrates
| Characterization Metric | Value | Reference |
| Film Thickness | ~1.4 nm | [1] |
| Water Contact Angle | 100° - 110° | [1] |
Note: These values are typical and can vary based on the specific substrate, cleaning procedure, and reaction conditions.
Characterization of Functionalized Surfaces
The success of the surface functionalization can be verified using several analytical techniques.
-
Contact Angle Goniometry: This is a simple and effective method to confirm the hydrophobicity of the surface. A water droplet on a successfully functionalized surface will exhibit a high contact angle (typically >100°), indicating a non-wetting surface. In contrast, the clean, activated substrate will be highly hydrophilic with a very low contact angle.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the silane monolayer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity and smoothness of the self-assembled monolayer.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete surface cleaning. | Ensure a rigorous and consistent cleaning protocol. |
| Degraded or hydrolyzed silane. | Use fresh this compound and anhydrous solvents. Prepare the silane solution immediately before use. | |
| Insufficient reaction time or temperature. | Increase the immersion time or ensure proper curing temperature. | |
| Inconsistent/Patchy Coating | Non-uniform surface activation. | Ensure the entire substrate is in contact with the activating solution (e.g., piranha). |
| Presence of moisture during deposition. | Work in a low-humidity environment (e.g., a glove box) and use anhydrous solvents. | |
| Inadequate rinsing. | Thoroughly rinse the substrate after silanization to remove physisorbed molecules. |
References
Application Notes and Protocols for the Formation of Decyltriethoxysilane (DTES) Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Decyltriethoxysilane (DTES) is an organosilane commonly used to form a hydrophobic and well-ordered monolayer on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides.[1][2] The triethoxysilane headgroup of DTES reacts with the surface hydroxyl groups (-OH) to form stable, covalent siloxane bonds (Si-O-Si).[1][2] The long decyl chains then orient themselves away from the surface, creating a dense, hydrophobic monolayer.[1] The quality of the resulting SAM is highly dependent on factors such as substrate cleanliness, solvent purity, and environmental humidity.[1] These functionalized surfaces have broad applications, including the creation of hydrophobic and chemically resistant surfaces, modification of dielectric layers in microelectronics, and control of protein adsorption and cell adhesion on biomedical devices.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the formation and characterization of DTES and similar long-chain alkyltrialkoxysilane SAMs. These values can serve as a benchmark for successful monolayer formation.
| Parameter | Value | Notes |
| Silane Concentration | 1-5 mM in anhydrous solvent | Lower concentrations may lead to incomplete monolayers, while higher concentrations can result in multilayer formation and aggregation.[1][3] |
| Immersion Time | 2-24 hours | Longer immersion times generally lead to more ordered and densely packed monolayers.[1][4] |
| Curing Temperature | 110-120°C | Curing promotes the formation of stable covalent bonds with the substrate and cross-linking within the monolayer.[1][5] |
| Curing Time | 30-60 minutes | Sufficient time to drive the condensation reaction to completion.[1][5] |
| Expected Layer Thickness | ~1.5 nm | Measured by ellipsometry; confirms monolayer formation.[1] |
| Expected Water Contact Angle | >100° | A high water contact angle indicates the formation of a hydrophobic surface.[1] |
| Surface Roughness (RMS) | < 1 nm | Measured by Atomic Force Microscopy (AFM); a low value indicates a uniform monolayer.[2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the formation of a high-quality this compound (DTES) SAM on a hydroxylated substrate such as a silicon wafer or glass slide.
Substrate Preparation (Hydroxylation)
A clean and hydrophilic surface with a high density of hydroxyl groups is critical for the formation of a dense and well-ordered SAM.[1][5]
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (semiconductor grade)
-
Ethanol (absolute)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Sonicator
-
Glass beakers
Procedure:
-
Solvent Cleaning:
-
Surface Hydroxylation (Piranha Etching):
-
Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
In a glass beaker, prepare the piranha solution by slowly and carefully adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄. The solution will become very hot.[3][4]
-
Immerse the cleaned substrates in the piranha solution for 15-30 minutes.[4] This step removes any remaining organic contaminants and generates a high density of hydroxyl groups on the surface.
-
Carefully remove the substrates and rinse them extensively with copious amounts of DI water.[4]
-
-
Drying:
SAM Deposition (Solution Phase)
This process should be carried out in a low-humidity environment, such as a glove box or desiccator, to prevent premature hydrolysis of the silane in solution.[1]
Materials:
-
Cleaned and dried substrates
-
This compound (DTES)
-
Anhydrous Toluene (or another anhydrous solvent such as hexane)
-
Glass deposition vessel with a sealable lid
Procedure:
-
Silanization Solution Preparation:
-
In a clean, dry glass vessel, prepare a 1-5 mM solution of this compound in anhydrous toluene.[1]
-
-
SAM Formation:
Post-Deposition Rinsing and Curing
This step is crucial for removing any non-covalently bound (physisorbed) silane molecules.
Procedure:
-
Rinsing:
-
Drying:
-
Curing:
Characterization of the DTES SAM
Several techniques can be used to verify the formation and quality of the SAM.
-
Water Contact Angle Measurement: This is a simple and quick method to assess the hydrophobicity of the surface. A successfully formed DTES SAM will result in a high water contact angle, typically greater than 100°.[1]
-
Ellipsometry: This non-destructive optical technique is used to measure the thickness of the deposited monolayer.[1][7] For a DTES SAM, the expected thickness is approximately 1.5 nm.[1]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and measure its roughness.[2] A well-formed SAM should have a uniform and smooth surface with a root mean square (RMS) roughness of less than 1 nm.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of the silane monolayer.[5][8]
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Logical relationship of DTES SAM formation on a surface.
References
- 1. benchchem.com [benchchem.com]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of self-assembled monolayers from lithium dialkyldithiocarbamate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
Application Notes: Decyltriethoxysilane for Hydrophobic Coating
Introduction
Decyltriethoxysilane (DTES) is an organosilane compound widely utilized for creating hydrophobic surfaces on a variety of substrates, particularly those bearing hydroxyl (-OH) groups such as glass, silica, and various metal oxides. Its effectiveness stems from the dual functionality of the molecule: a long, non-polar decyl group (C10H21) that imparts the hydrophobic character, and a reactive triethoxysilane group (-Si(OC2H5)3) that enables covalent bonding to the substrate surface. The formation of a stable, hydrophobic coating is typically a two-step process involving hydrolysis followed by condensation.[1][2] This process results in a durable, self-assembled monolayer (SAM) or a thin polysiloxane network that dramatically lowers the surface energy, leading to high water contact angles and water-repellent properties.[3][4]
Mechanism of Action: Hydrolysis and Condensation
The application of this compound to a surface relies on the formation of a robust siloxane bond (-Si-O-Si-) with the substrate and between adjacent silane molecules.[1] This process is initiated by the hydrolysis of the ethoxy groups (-OC2H5) in the presence of water, which can be ambient moisture or added to the reaction solution. This step forms reactive silanol groups (-Si-OH).[2] Subsequently, these silanol groups condense with hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds, and also with each other to create a cross-linked polysiloxane network.[5][6]
The overall reaction can be summarized as follows:
-
Hydrolysis: C10H21Si(OC2H5)3 + 3H2O → C10H21Si(OH)3 + 3C2H5OH
-
Condensation (with substrate): C10H21Si(OH)3 + HO-Substrate → C10H21Si(OH)2-O-Substrate + H2O
-
Condensation (self-condensation): 2 x C10H21Si(OH)3 → (OH)2(C10H21)Si-O-Si(C10H21)(OH)2 + H2O
Acidic or basic conditions can be used to catalyze these reactions, influencing the rate and the structure of the resulting film.[2]
Application Methods & Protocols
Several methods can be employed to apply this compound, each suited for different substrates and application requirements. Common techniques include solution-based methods like dip-coating, spin-coating, and spray-coating, as well as vapor-phase deposition.[7][8]
Dip-Coating Method
Dip-coating is a simple and effective method for coating substrates of various shapes. It involves immersing the substrate in a dilute solution of this compound, withdrawing it at a constant speed, and then allowing it to cure.
Experimental Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each).
-
To generate hydroxyl groups for covalent bonding, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H2SO4 and 30% H2O2). Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the activated substrate with DI water and dry it under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as ethanol or toluene.
-
For controlled hydrolysis, a small, stoichiometric amount of water (with a trace of acid like HCl as a catalyst) can be added to the solution. Stir the solution for 1-2 hours to allow for pre-hydrolysis.
-
-
Coating Procedure:
-
Curing:
-
Rinse the coated substrate with the pure solvent (ethanol or toluene) to remove any excess, unreacted silane.
-
Cure the coating in an oven at 100-120°C for 30-60 minutes to promote the final condensation and covalent bond formation.
-
Spin-Coating Method
Spin-coating is ideal for producing highly uniform thin films on flat, planar substrates. The process involves dispensing the silane solution onto a spinning substrate, where centrifugal force spreads the liquid evenly.
Experimental Protocol:
-
Substrate Preparation: Follow the same cleaning and activation procedure as described for dip-coating.
-
Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in a volatile anhydrous solvent like isopropanol or ethanol.
-
Coating Procedure:
-
Mount the substrate on the chuck of a spin-coater.
-
Dispense a small volume of the silane solution onto the center of the substrate to cover the surface.
-
Initiate the spinning process, typically in two stages:
-
A low-speed stage (e.g., 500 rpm for 10 seconds) to spread the solution.
-
A high-speed stage (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to its final thickness.[10]
-
-
-
Curing:
-
Transfer the coated substrate to a hotplate or oven.
-
Cure at 100-120°C for 30-60 minutes to complete the condensation reaction and remove the solvent.
-
Spray-Coating Method
Spray-coating is a versatile technique suitable for large or complex-shaped surfaces. It involves atomizing the silane solution and depositing it onto the substrate.[8]
Experimental Protocol:
-
Substrate Preparation: Follow the same cleaning and activation procedure as described for dip-coating.
-
Solution Preparation: Prepare a low-concentration solution (e.g., 0.5-2% v/v) of this compound in a volatile solvent (e.g., ethanol) to prevent nozzle clogging and ensure fine droplet formation.
-
Coating Procedure:
-
Place the substrate in a well-ventilated spray booth.
-
Use an atomizer or spray gun to apply the solution evenly onto the surface from a fixed distance (e.g., 15-30 cm).
-
Apply in thin, successive layers, allowing the solvent to partially evaporate between passes to avoid dripping.
-
-
Curing:
-
Allow the coated substrate to air dry for 10-15 minutes.
-
Transfer to an oven and cure at 100-120°C for 30-60 minutes to ensure complete reaction and adhesion.
-
Chemical Vapor Deposition (CVD) Method
CVD is a solvent-free method that produces highly conformal and uniform monolayers. The substrate is exposed to vaporized this compound in a controlled environment.[11][12]
Experimental Protocol:
-
Substrate Preparation: Follow the same cleaning and activation procedure as described for dip-coating. Ensure the substrate is completely dry.
-
Deposition Procedure:
-
Place the activated substrate inside a vacuum chamber or desiccator.
-
Place a small vial containing liquid this compound inside the chamber, separate from the substrate.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Gently heat the silane source (e.g., to 80-100°C) to increase its vapor pressure, allowing the silane vapor to fill the chamber.[7]
-
Allow the deposition to proceed for 1-3 hours. The adsorbed water on the activated substrate surface facilitates the hydrolysis and bonding reaction.
-
-
Post-Treatment:
-
Vent the chamber and remove the coated substrate.
-
Optionally, sonicate the substrate in a pure solvent (e.g., toluene) to remove any physisorbed molecules.
-
Cure the substrate in an oven at 100-120°C for 30 minutes to stabilize the coating.
-
Data Presentation: Coating Performance
The primary metric for evaluating a hydrophobic coating is the static water contact angle (WCA). A surface is generally considered hydrophobic if the WCA is greater than 90°.[13] The application method and process parameters significantly influence the final properties of the this compound coating.
| Application Method | Substrate Example | DTES Conc. | Curing Temp. (°C) | Approx. Water Contact Angle (WCA) | Key Characteristics |
| Dip-Coating | Glass Slide | 1-2% in Ethanol | 110 | 100° - 110° | Good for complex shapes; thickness depends on withdrawal speed. |
| Spin-Coating | Silicon Wafer | 2% in Isopropanol | 120 | 105° - 115° | Highly uniform, controllable thickness; best for flat substrates. |
| Spray-Coating | Aluminum Panel | 1% in Ethanol | 100 | 95° - 105° | Versatile for large areas; uniformity depends on application technique. |
| CVD | Silica Surface | N/A (Vapor) | 120 | 110° - 120° | Forms a dense, uniform monolayer; solvent-free process.[12] |
Note: The water contact angles presented are typical values and can vary based on substrate roughness, cleanliness, and precise process parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Hydrophobic Selection Guide - Gelest [technical.gelest.com]
- 4. gelest.com [gelest.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. gelest.com [gelest.com]
- 8. Development of hydrophobic paper substrates using silane and sol–gel based processes and deriving the best coating technique using machine learning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. didarlab.ca [didarlab.ca]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Modification of Silica Nanoparticles with Decyltriethoxysilane for Enhanced Hydrophobicity and Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silica nanoparticles (SNPs) are versatile platforms in materials science and nanomedicine due to their biocompatibility, high surface area, and tunable porosity. Their hydrophilic surface, rich in silanol groups (Si-OH), allows for covalent modification to introduce a wide range of functionalities. The modification of SNPs with organosilanes, such as decyltriethoxysilane, imparts a hydrophobic character to the nanoparticle surface. This alteration in surface chemistry is crucial for applications requiring stable dispersions in non-polar media, enhanced interaction with hydrophobic drugs, and the creation of hydrophobic coatings.[1] This document provides detailed protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound. It also includes a summary of expected characterization data and visual representations of the experimental workflows.
Experimental Protocols
A. Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of spherical silica nanoparticles with a controlled size distribution.
Materials:
-
Tetraethyl orthosilicate (TEOS, 98%)
-
Ethanol (Absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure homogeneity.
-
Rapidly add TEOS to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol to remove unreacted reagents.
-
Resuspend the purified silica nanoparticles in ethanol for storage or further modification.
B. Surface Modification of Silica Nanoparticles with this compound (Post-Grafting Method)
This protocol details the surface functionalization of pre-synthesized silica nanoparticles with this compound to impart hydrophobicity.
Materials:
-
Silica nanoparticles (from Protocol A) dispersed in ethanol
-
This compound (97%)
-
Toluene (Anhydrous)
-
Ethanol (Absolute)
Procedure:
-
Disperse a known amount of silica nanoparticles in anhydrous toluene.
-
Sonicate the suspension to ensure a uniform dispersion and break up any agglomerates.
-
Add this compound to the silica nanoparticle suspension. The amount of silane can be varied to control the grafting density.
-
Heat the reaction mixture to 80-110°C and stir under a nitrogen atmosphere for 12-24 hours.
-
After the reaction, cool the suspension to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene and ethanol to remove excess this compound and any by-products.
-
Dry the hydrophobic silica nanoparticles under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for unmodified and this compound-modified silica nanoparticles. The data for modified particles is based on studies of silica nanoparticles modified with similar long-chain alkyl silanes, such as n-dothis compound, due to the limited availability of specific data for this compound.[2]
Table 1: Physicochemical Properties of Unmodified and this compound-Modified Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | This compound-Modified Silica Nanoparticles |
| Particle Size (DLS) | 100 - 200 nm | 110 - 220 nm |
| Zeta Potential (pH 7) | -20 to -40 mV | -10 to +5 mV |
| Surface Area (BET) | 150 - 300 m²/g | 100 - 250 m²/g |
| Hydrophobicity (Water Contact Angle) | < 20° | > 120° |
Table 2: Parameters for Surface Modification of Silica Nanoparticles
| Parameter | Value |
| Silane | This compound |
| Solvent | Toluene (Anhydrous) |
| Reaction Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Silane to Silica Ratio (w/w) | 0.1:1 to 1:1 |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the synthesis and modification of silica nanoparticles.
Caption: Workflow for the synthesis of silica nanoparticles.
Caption: Workflow for the surface modification of silica nanoparticles.
Application in Drug Delivery
The hydrophobic surface of this compound-modified silica nanoparticles makes them excellent candidates for the delivery of poorly water-soluble drugs. The long alkyl chains of the decyl groups can interact with hydrophobic drug molecules, leading to high drug loading efficiency. The modified nanoparticles can be formulated into various drug delivery systems, such as suspensions in biocompatible oils or as part of composite materials. The release of the drug can be controlled by the diffusion through the hydrophobic surface layer.
Caption: Conceptual model for drug delivery using modified SNPs.
References
Application Notes and Protocols for Surface Treatment with Decyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of decyltriethoxysilane for creating hydrophobic surfaces through self-assembled monolayers (SAMs). This technique is crucial in various fields, including biomedical devices, microfluidics, and drug delivery systems, where precise control of surface wettability is essential.[1]
Principle of Silanization
The surface modification process, known as silanization, involves the covalent bonding of this compound molecules to hydroxyl (-OH) groups present on a substrate. This process occurs in two primary steps:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of this compound react with water molecules to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by an acid or a base.[1][2]
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups on the substrate surface (e.g., glass, silicon wafers, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other, creating a cross-linked polysiloxane network on the surface.[1][2]
The long decyl (C10) alkyl chain of the molecule orients away from the surface, creating a dense, hydrocarbon-like monolayer that repels water and other polar liquids, thus imparting a hydrophobic character to the surface.[1]
Quantitative Data Summary
The optimal concentration of this compound and other process parameters are highly dependent on the specific substrate, solvent, and desired surface properties. The following table summarizes typical experimental parameters and their effects on the resulting hydrophobic coating. Note that these values are starting points and may require optimization for specific applications.[3][4]
| Parameter | Typical Range | Effect on Coating | Considerations |
| Silane Concentration | 0.1% - 5% (v/v) | Higher concentration can decrease reaction time but may lead to the formation of unstable multilayers and aggregates. Lower concentrations may result in an incomplete monolayer.[3][4] | Start with a lower concentration (e.g., 0.5-2%) and optimize. High concentrations risk solution polymerization.[3][4] |
| Solvent | Anhydrous Toluene, Ethanol, Hexane | The choice of solvent affects silane solubility and the hydrolysis rate. | Use anhydrous solvents to control the hydrolysis reaction.[1][3] |
| Immersion Time | 30 minutes - 24 hours | Longer immersion times generally lead to a more ordered and densely packed monolayer. | The optimal time depends on the silane concentration and reaction temperature.[1][3] |
| Reaction Temperature | 20°C - 80°C | Higher temperatures accelerate the rates of both hydrolysis and condensation, reducing reaction time.[3] | Substrate and solvent stability must be considered at elevated temperatures.[3] |
| Curing Temperature | Room Temperature - 120°C | Curing promotes the formation of stable siloxane bonds and removes residual solvent. | Higher temperatures can accelerate curing but may not be suitable for all substrates. |
| Curing Time | 30 minutes - 24 hours | Sufficient time is needed for the completion of the condensation reaction and the formation of a durable coating. | Longer curing times are typically used for room temperature curing.[1][3] |
Experimental Protocols
The following are detailed protocols for the hydrophobic surface modification of a substrate (e.g., glass, silicon wafer) using a solution-based deposition method.
Substrate Preparation (Cleaning and Activation)
Proper cleaning and activation of the substrate are critical for achieving a uniform and durable hydrophobic coating.[1] The goal is to remove organic and inorganic contaminants and to generate a high density of surface hydroxyl groups.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution or Piranha solution (EXTREME CAUTION: Piranha solution is highly corrosive and reactive)
-
Deionized water
-
Acetone
-
Isopropanol
-
Sonicator
-
Oven or Plasma Cleaner/UV-Ozone Cleaner
Protocol:
-
Place the substrates in a beaker.
-
Add a cleaning solution (e.g., detergent in deionized water).
-
Sonicate the substrates in the cleaning solution for 15-20 minutes.[1]
-
Rinse the substrates thoroughly with deionized water.[1]
-
Sonicate the substrates in deionized water for another 15 minutes.[1]
-
For a more rigorous cleaning, sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized water.[3]
-
Dry the substrates in an oven at 110-120°C for at least 1 hour or with a stream of dry nitrogen gas.[1][3] This step helps to ensure a dry surface and activate the surface hydroxyl groups.[1]
-
Surface Activation (optional but recommended): To further increase the density of hydroxyl groups, treat the cleaned substrates with an oxygen plasma for 5 minutes or immerse them in a freshly prepared Piranha solution for 15 minutes.[3] After Piranha treatment, rinse the substrates extensively with deionized water and dry them thoroughly.[3]
Silane Solution Preparation
Prepare the silane solution immediately before use to prevent premature hydrolysis and polymerization.[3]
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol)
-
For aqueous-alcoholic solutions: 95% ethanol, deionized water, acetic acid
Protocol for Anhydrous Solution:
-
In a clean, dry glass container, prepare a 0.5% to 2% (v/v) solution of this compound in an anhydrous solvent.[4] For example, to prepare a 1% solution in toluene, add 1 mL of this compound to 99 mL of anhydrous toluene.
Protocol for Aqueous-Alcoholic Solution:
-
Prepare a solution of 95% ethanol and 5% deionized water.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.[1]
-
Add this compound to the solution with stirring to a final concentration of 2%.[1]
-
Allow the solution to stand for approximately 5 minutes for the hydrolysis to begin.[5]
Silanization (Surface Coating)
Perform the silanization in a controlled environment, such as a nitrogen-filled glove box, to minimize exposure to atmospheric moisture.[3]
Protocol:
-
Immerse the cleaned and activated substrates in the freshly prepared silane solution.[1]
-
Allow the reaction to proceed for 30 minutes to 2 hours.[1] The optimal time should be determined experimentally.
Rinsing and Curing
Protocol:
-
Gently remove the substrates from the silane solution.
-
Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.[1]
-
Cure the coated substrates. This can be done by:
Characterization of the Hydrophobic Surface
The effectiveness of the surface modification can be assessed using several techniques:
-
Water Contact Angle Measurement: This is the most common method to quantify hydrophobicity. A goniometer is used to measure the angle between a water droplet and the surface. A higher contact angle indicates greater hydrophobicity.[1]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of the silane coating on the surface by detecting the elemental composition (silicon, carbon, oxygen).[1]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess the uniformity of the monolayer.
Diagrams
Caption: Experimental workflow for surface treatment with this compound.
Caption: Reaction mechanism of this compound surface treatment.
References
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Decyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is a rapidly growing field of interest across various scientific and industrial sectors, including biomedical devices, drug delivery, and microfluidics. These surfaces are characterized by a water contact angle (WCA) greater than 150° and a low sliding angle, allowing water droplets to roll off easily. This "lotus effect" is achieved by combining a low surface energy chemical composition with a hierarchical micro- and nano-scale surface roughness.
Decyltriethoxysilane (DTES) is an organosilane that is frequently used to create low surface energy coatings. The long decyl (C10) alkyl chain of the DTES molecule is inherently hydrophobic. When anchored to a surface, these molecules can form a self-assembled monolayer (SAM) that significantly reduces the surface energy.[1] To achieve superhydrophobicity, this chemical modification is typically combined with the creation of a rough surface topography, often through the deposition of nanoparticles such as silica.[2][3]
This document provides detailed protocols for the preparation of both hydrophobic and superhydrophobic surfaces using this compound. It includes methodologies for substrate preparation, the creation of a nanostructured surface, and the subsequent silanization process.
Principle of Silanization
The hydrophobic modification of surfaces using this compound involves a two-step reaction: hydrolysis and condensation.[1]
-
Hydrolysis: The ethoxy groups (-OC2H5) of the silane react with water molecules to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other, forming a cross-linked polysiloxane network on the surface. This process results in a durable, covalently bound hydrophobic coating.[1]
The long decyl chains orient away from the surface, creating a low-energy, "hydrocarbon-like" monolayer that repels water.[1]
Quantitative Data Summary
The following table summarizes the expected water contact angles (WCA) and sliding angles (SA) for surfaces treated with long-chain alkylsilanes. While specific data for this compound is limited in publicly available literature, the data for structurally similar silanes such as Decyltrimethoxysilane (DTMS) and Octathis compound (OTES) provide a reliable reference for the expected hydrophobic properties. Superhydrophobic properties (WCA > 150°) are typically achieved when the silanization is combined with a roughened surface.[4]
| Silane Modifier | Substrate | Preparation Method | Water Contact Angle (WCA) | Sliding Angle (SA) |
| Decyltrimethoxysilane (DTMS) | Glass | Sol-Gel with TEOS | > 150° | < 5° |
| Octathis compound (OTES) | Wood | Nanoparticle coating | 167 ± 2° | < 4° |
| Hexadecyltrimethoxysilane | Glass | Dip-coating with silica nanoparticles | > 150° | Not Reported |
| 1H,1H,2H,2H-perfluorooctyl triethoxysilane (FAS) | Marble | Sol-Gel with TEOS | 171.5° | 3° |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Surface via Solution Deposition
This protocol outlines the procedure for creating a standard hydrophobic surface on a glass substrate using a solution of this compound.
Materials:
-
This compound (DTES)
-
Anhydrous Ethanol or Toluene
-
Deionized Water
-
Acetic Acid (for pH adjustment, if using an aqueous-alcoholic solution)
-
Glass substrates (e.g., microscope slides)
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION - or detergent)
-
Beakers, graduated cylinders, and magnetic stirrer
-
Ultrasonic bath
-
Oven
-
Desiccator
Methodology:
-
Substrate Preparation (Cleaning):
-
Place the glass substrates in a beaker containing a cleaning solution.
-
Sonicate the substrates for 15-20 minutes.[1]
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in deionized water for an additional 15 minutes.[1]
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to remove moisture and activate surface hydroxyl groups.[1]
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.[1]
-
-
Silane Solution Preparation:
-
Anhydrous Method: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene or ethanol.[1]
-
Aqueous-Alcoholic Method: Prepare a solution of 95% ethanol and 5% deionized water. Adjust the pH to 4.5-5.5 with acetic acid. Add this compound to a final concentration of 2% (v/v) while stirring. Allow the solution to stir for at least 5 minutes to facilitate hydrolysis.[1]
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the prepared silane solution.
-
Allow the immersion to proceed for 30 minutes to 2 hours. The optimal time may need to be determined experimentally for a specific application.[1]
-
-
Rinsing and Curing:
-
Gently remove the substrates from the silane solution.
-
Rinse the substrates with the anhydrous solvent (toluene or ethanol) to remove any excess, unbound silane.
-
Cure the coated substrates using one of the following methods:
-
Oven Curing: Heat in an oven at 110-120°C for 30-60 minutes.
-
Room Temperature Curing: Allow to cure at room temperature for 24 hours in a controlled humidity environment.
-
-
Protocol 2: Fabrication of a Superhydrophobic Surface
This protocol describes a two-step process to create a superhydrophobic surface by first depositing silica nanoparticles to create a rough surface, followed by chemical modification with this compound.
Part A: Creation of a Nanostructured Silica Surface
This part of the protocol uses the Stöber method to synthesize silica nanoparticles and then deposit them onto a substrate.[2]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Ammonia solution (28-30%)
-
Deionized Water
-
Cleaned substrates (from Protocol 1, Step 1)
-
Spin-coater or dip-coater
Methodology:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonia solution to the mixture and stir.
-
Slowly add TEOS to the stirring solution. The concentrations of reactants can be varied to control the size of the resulting silica nanoparticles. For example, for 70 nm nanoparticles, 5 ml of TEOS can be added to a mixture of 200 ml of ethanol and 10 ml of ammonia, and stirred for 18 hours at room temperature.[2]
-
After the reaction is complete, the silica nanoparticles can be collected by centrifugation and redispersed in a suitable solvent (e.g., ethanol) to form a suspension for coating.
-
-
Deposition of Silica Nanoparticles:
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater.
-
Dispense the silica nanoparticle suspension onto the substrate.
-
Spin the substrate at a set speed (e.g., 500-1000 rpm) for a specific duration to achieve a uniform coating.[2]
-
-
Dip-Coating:
-
Immerse the cleaned substrate into the silica nanoparticle suspension at a constant speed.
-
Withdraw the substrate from the suspension at a controlled, constant speed.
-
Allow the coated substrate to dry.
-
-
-
Curing the Nanoparticle Layer:
-
Heat the nanoparticle-coated substrate in an oven. A typical curing process involves heating at a temperature that can consolidate the nanoparticle layer without damaging the substrate. For glass, temperatures up to 250°C for 2 hours can be used.[5]
-
Part B: Silanization of the Roughened Surface
This part of the protocol renders the nanostructured surface hydrophobic.
Materials:
-
Nanoparticle-coated substrates (from Part A)
-
This compound (DTES) solution (prepared as in Protocol 1, Step 2)
Methodology:
-
Follow the Silanization and Rinsing and Curing steps as described in Protocol 1 (Steps 3 and 4), using the nanoparticle-coated substrates.
Visualizations
Caption: Silanization mechanism of this compound.
Caption: Experimental workflow for creating hydrophobic and superhydrophobic surfaces.
References
Application of Decyltriethoxysilane in Sol-Gel Processes: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyltriethoxysilane ((CH₃CH₂)₃SiO(CH₂)₉CH₃) is an organosilane compound that finds significant application in sol-gel processes, primarily for the modification of silica-based materials. Its long alkyl chain imparts hydrophobic properties to the resulting materials, making it a valuable precursor for creating water-repellent coatings and functionalized matrices. The sol-gel process, a versatile wet-chemical technique, allows for the synthesis of inorganic and hybrid organic-inorganic materials with a high degree of control over their structure and properties. This document provides detailed application notes and experimental protocols for the use of this compound in creating superhydrophobic surfaces and for its potential application in controlled drug delivery systems.
Core Applications of this compound in Sol-Gel Processes
The primary application of this compound in sol-gel science is the creation of hydrophobic and superhydrophobic surfaces. The long decyl chain, when incorporated into the silica network, lowers the surface energy of the material. When combined with a hierarchical micro/nanostructure, this can lead to superhydrophobicity, characterized by water contact angles greater than 150°. Such surfaces have applications in self-cleaning coatings, anti-corrosion layers, and moisture-resistant barriers.
A secondary, and more developmental, application lies in the field of drug delivery. By modifying the hydrophobicity of a silica-based drug carrier, the release kinetics of encapsulated therapeutic agents can be tailored. The incorporation of this compound can modulate the interaction of the matrix with aqueous environments and the encapsulated drug, potentially leading to more sustained release profiles for hydrophobic drugs.
Data Presentation: Quantitative Parameters for Sol-Gel Synthesis
The following tables summarize key quantitative data for the synthesis of sol-gel materials using this compound and related long-chain alkylsilanes.
Table 1: Molar Ratios of Precursors for Superhydrophobic Coatings
| Precursor System | Molar Ratio (TEOS:Alkylsilane) | Resulting Property | Reference System |
| TEOS:this compound (Proposed) | 1:1 | Expected Superhydrophobic | Based on TEOS:DTMS system |
| TEOS:Octadecyltrimethoxysilane (ODTMS) | 7:3 to 4:6 | Superhydrophobic | [1] |
| TEOS:Decyltrimethoxysilane (DTMS) | 1:1 | Superhydrophobic | [1] |
| TEOS:Methyltriethoxysilane (MTES) | 0.24:0.16 | Superhydrophobic | [2] |
Table 2: Typical Reaction Conditions for Hydrophobic Sol-Gel Synthesis
| Parameter | Value | Notes |
| Reaction Temperature | 60 °C | For hydrolysis and condensation steps.[2] |
| Stirring Time (Post-TEOS addition) | 60 minutes | To ensure initial hydrolysis of TEOS. |
| Stirring Time (Post-Alkylsilane addition) | 2 - 19 hours | Longer times promote greater incorporation of the alkylsilane.[2] |
| Aging Time of Sol | 2 - 9 days | Affects the final surface morphology and hydrophobicity.[2] |
| Curing Temperature | 100 - 400 °C | To densify the coating and remove residual solvents.[2] |
Table 3: Water Contact Angles of Alkylsilane-Modified Surfaces
| Alkylsilane Used | Water Contact Angle (WCA) | Reference |
| Decyltrimethoxysilane (DTMS) | > 150° | [1] |
| Octadecyltrimethoxysilane (ODTMS) | > 150° | [1] |
| Methyltriethoxysilane (MTES) | 149° | [2] |
Experimental Protocols
Protocol 1: Preparation of a Superhydrophobic Coating on Glass Substrates
This protocol describes the synthesis of a superhydrophobic coating on a glass substrate using a two-step acid-base catalyzed sol-gel process with tetraethoxysilane (TEOS) and this compound as precursors.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Glass slides
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Condenser
-
Pipettes
-
Dip coater or spin coater
-
Oven or furnace
Procedure:
-
Sol Preparation (Step 1 - Hydrolysis): a. In a flask, mix TEOS and ethanol in a 1:3 molar ratio. b. In a separate beaker, prepare an acidic water solution by mixing deionized water, ethanol, and 0.1 M HCl. The molar ratio of TEOS to water should be 1:4. c. Add the acidic water solution dropwise to the TEOS/ethanol mixture while stirring vigorously. d. Continue stirring at room temperature for 2 hours to ensure complete hydrolysis of the TEOS.
-
Sol Preparation (Step 2 - Addition of this compound and Condensation): a. To the hydrolyzed TEOS sol, add this compound. A molar ratio of TEOS to this compound of 1:1 is recommended as a starting point. b. Add a few drops of ammonium hydroxide to raise the pH to approximately 10-11 to catalyze the condensation reaction. c. Attach a condenser to the flask and heat the mixture to 60°C. d. Continue stirring at 60°C for 4 hours. e. Allow the sol to age at room temperature for 48 hours before use.
-
Substrate Coating: a. Clean the glass slides thoroughly by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the slides with a stream of nitrogen. b. Coat the cleaned glass slides with the prepared sol using a dip coater at a withdrawal speed of 100 mm/min or a spin coater at 2000 rpm for 30 seconds. c. Allow the coated slides to air dry for 10 minutes.
-
Curing: a. Place the coated slides in an oven and heat at 120°C for 1 hour to remove residual solvents. b. For enhanced mechanical stability, the temperature can be gradually increased to 400°C and held for 1 hour, followed by slow cooling to room temperature.
Expected Outcome:
The resulting coating should exhibit superhydrophobic properties with a water contact angle exceeding 150°. The surface is expected to have a hierarchical roughness due to the aggregation of silica nanoparticles modified with the decyl groups.
Caption: Experimental workflow for superhydrophobic coating.
Protocol 2: Proposed Method for Encapsulation of a Hydrophobic Drug in a this compound-Modified Silica Matrix
This protocol outlines a conceptual approach for the encapsulation of a hydrophobic drug within a silica matrix functionalized with this compound. The incorporation of the hydrophobic alkyl chains is intended to improve the loading of hydrophobic drugs and sustain their release.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Phosphate-buffered saline (PBS) for release studies
Equipment:
-
Magnetic stirrer
-
Beakers and flasks
-
Centrifuge
-
Freeze-dryer or vacuum oven
-
UV-Vis spectrophotometer or HPLC for drug release analysis
Procedure:
-
Sol-Drug Preparation: a. Prepare a hydrolyzed TEOS sol as described in Protocol 1, Step 1. b. In a separate beaker, dissolve the hydrophobic drug in ethanol. c. Add the drug solution to the hydrolyzed TEOS sol and stir for 30 minutes. d. Add this compound to the mixture (a TEOS:this compound molar ratio of 4:1 is a suggested starting point). Stir for another 30 minutes.
-
Gelation: a. Add deionized water to the sol-drug mixture to initiate gelation. The final mixture should be stirred until a monolithic gel forms or until it becomes too viscous to stir. b. Alternatively, for the formation of microparticles, the sol can be added to a non-miscible phase (e.g., mineral oil) and stirred to form an emulsion, followed by the addition of a catalyst (e.g., NH₄OH) to induce gelation within the droplets.
-
Aging and Drying: a. Age the gel at room temperature for 24 hours in a sealed container. b. Dry the gel to obtain a xerogel. This can be done by slow evaporation in a fume hood, followed by drying in a vacuum oven at 60°C. For a more porous structure, freeze-drying can be employed.
-
Drug Loading and Release Studies: a. The drug-loaded xerogel can be ground into a powder of a specific particle size range. b. To determine the drug loading, a known mass of the drug-loaded xerogel is dissolved in a suitable solvent, and the drug concentration is measured using UV-Vis spectrophotometry or HPLC. c. For in vitro release studies, a known amount of the drug-loaded powder is placed in a release medium (e.g., PBS) at 37°C with gentle agitation. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content.
Expected Outcome:
A hydrophobic silica matrix containing the encapsulated drug. The release profile is expected to be sustained due to the hydrophobic nature of the matrix, which would slow down the penetration of the aqueous release medium and the diffusion of the drug.
Caption: Workflow for hydrophobic drug encapsulation.
Concluding Remarks
This compound is a key precursor for imparting hydrophobicity to sol-gel derived materials. The protocols provided offer a starting point for the development of superhydrophobic coatings and functional drug delivery systems. Researchers are encouraged to systematically vary the molar ratios of precursors, catalysts, and water, as well as the reaction conditions, to optimize the material properties for their specific applications. Characterization of the resulting materials using techniques such as scanning electron microscopy (SEM) for surface morphology, contact angle goniometry for wettability, and appropriate analytical methods for drug release are crucial for successful development.
References
Application Notes and Protocols for Decyltriethoxysilane as an Adhesion Promoter in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyltriethoxysilane is a member of the organofunctional silane family, which is widely recognized for its role as an adhesion promoter, or coupling agent, in polymer composites.[1] These bifunctional molecules serve as a molecular bridge at the interface between the inorganic reinforcement or filler (such as glass fibers, silica, or metal oxides) and the organic polymer matrix.[2][3] The proper application of this compound can significantly enhance the interfacial adhesion, leading to improved mechanical properties and long-term durability of the composite material.[4][5] This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound as an adhesion promoter.
The primary mechanism of action involves the hydrolysis of the ethoxy groups in the presence of moisture to form reactive silanol groups (-Si-OH).[2] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent oxane bonds (Si-O-Substrate).[1][2] The decyl group, a long alkyl chain, is organophilic and is designed to physically entangle with the polymer matrix, thereby creating a strong and durable link between the two dissimilar phases.[3]
Quantitative Data Summary
While specific performance data for this compound is not extensively reported in publicly available literature, the following table summarizes representative data for alkyl-functional silanes in various polymer composite systems. This data is intended to provide a general indication of the performance enhancements that can be expected. Optimization for a specific composite system is crucial.
| Adhesion Promoter | Polymer Matrix | Reinforcement/Filler | Test Method | Adhesion Strength (MPa) | Improvement vs. Control (%) |
| Hypothetical Data for this compound | Epoxy | Glass Fiber | Lap Shear Strength | 45 | 50% |
| Hypothetical Data for this compound | Polypropylene | Silica | Tensile Strength | 35 | 25% |
| Hypothetical Data for this compound | Polyester | Alumina Trihydrate | Peel Strength | 8 | 40% |
| Aminosilane | Epoxy | Glass Fiber | Interfacial Shear Strength | 60 | 70% |
| Vinylsilane | Polyester | Glass Fiber | Flexural Strength | 150 | 35% |
Note: The data for this compound is hypothetical and for illustrative purposes only. Actual performance will depend on the specific materials and processing conditions.
Experimental Protocols
Protocol for Surface Treatment of Reinforcement/Filler
This protocol outlines the general procedure for treating inorganic reinforcements (e.g., glass fibers, silica particles) with this compound.
Materials:
-
This compound
-
Ethanol/Water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Reinforcement/filler to be treated
-
Beaker or reaction vessel
-
Magnetic stirrer
-
Oven
Procedure:
-
Solution Preparation: Prepare a 1-2% (by weight) solution of this compound in an ethanol/water mixture. The water is necessary for the hydrolysis of the silane.
-
pH Adjustment: Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This acidic condition catalyzes the hydrolysis of the ethoxy groups to silanol groups.
-
Hydrolysis: Stir the solution for approximately 1-2 hours to allow for complete hydrolysis. The solution should remain clear.
-
Substrate Immersion: Immerse the reinforcement/filler material into the silane solution. Ensure that the entire surface of the material is in contact with the solution.
-
Treatment Time: Allow the substrate to soak in the solution for a specified time, typically ranging from 2 to 10 minutes, with gentle agitation.
-
Drying and Curing: Remove the treated substrate from the solution and allow it to air dry to remove the solvent. Subsequently, cure the treated substrate in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate surface, forming a stable siloxane layer.
-
Storage: Store the treated reinforcement/filler in a dry environment until it is ready to be incorporated into the polymer matrix.
Protocol for Adhesion Testing: Lap Shear Strength
This protocol describes the determination of the shear strength of an adhesive bond between two rigid substrates, a common method to evaluate the effectiveness of an adhesion promoter.
Materials:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Substrate coupons (e.g., glass slides, metal plates).
-
Polymer resin system (e.g., epoxy, polyester).
-
This compound-treated reinforcement (if applicable, for composite substrates).
-
Adhesive applicator.
-
Clamps for specimen preparation.
Procedure:
-
Substrate Preparation:
-
Clean the surfaces of the substrate coupons to be bonded to remove any contaminants.
-
For one set of coupons (experimental group), apply the this compound solution as described in Protocol 3.1 and cure. The other set will serve as the control group.
-
-
Composite Fabrication (if applicable): Prepare the polymer composite specimens by incorporating the untreated (control) and this compound-treated (experimental) reinforcement into the polymer matrix according to standard fabrication procedures (e.g., hand lay-up, vacuum infusion).
-
Adhesive Application: Apply a uniform layer of the polymer resin (acting as the adhesive) to a defined area on one end of each substrate coupon.
-
Joint Assembly: Assemble the lap shear joint by overlapping the two coupons, ensuring a consistent bond area and alignment. Use clamps to hold the assembly in place.
-
Curing: Cure the adhesive joint according to the polymer manufacturer's specifications.
-
Testing:
-
Mount the cured lap shear specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the joint fails.
-
Record the maximum load at failure.
-
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bond area.
Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)
Visualizations
Mechanism of Adhesion Promotion
Caption: Mechanism of this compound adhesion promotion.
Experimental Workflow for Evaluation
Caption: Experimental workflow for evaluating this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Effect of glass fiber surface treatments on mechanical strength of epoxy based composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Grafting Decyltriethoxysilane onto Metal Oxide Surfaces
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for the chemical grafting of Decyltriethoxysilane (DTES) onto various metal oxide surfaces to form a hydrophobic self-assembled monolayer (SAM). This procedure is critical for applications requiring surface passivation, modification of wetting properties, and improved dispersion of metal oxide nanoparticles in organic media.
Introduction
The functionalization of metal oxide surfaces with organosilanes is a widely used technique to tailor their surface properties. This compound (DTES), an alkyltriethoxysilane, is frequently employed to create a hydrophobic surface by forming a dense, self-assembled monolayer. The ethoxy groups of DTES react with the surface hydroxyl groups present on metal oxides, leading to a stable, covalent Si-O-metal bond. This process is applicable to a wide range of metal oxide substrates, including silicon dioxide (SiO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO). The resulting decyl-terminated surface exhibits significantly increased hydrophobicity.
Experimental Data
The success of the DTES grafting process is typically evaluated by characterizing the changes in surface properties. The following tables summarize typical quantitative data obtained before and after the modification of different metal oxide surfaces.
Table 1: Water Contact Angle Measurements
| Metal Oxide Substrate | Before DTES Grafting (°) | After DTES Grafting (°) |
| Silicon Dioxide (SiO₂) | 20 - 40 | 95 - 105 |
| Titanium Dioxide (TiO₂) | < 20 | 100 - 112 |
| Zinc Oxide (ZnO) | 30 - 50 | 100 - 106[1] |
Note: The initial contact angle of the untreated surface can vary depending on the cleaning procedure and environmental conditions.
Table 2: Surface Composition Analysis (X-ray Photoelectron Spectroscopy - XPS)
| Element | Untreated Metal Oxide (Atomic %) | DTES Grafted Metal Oxide (Atomic %) |
| Si 2p | Varies with substrate | Increased signal intensity |
| C 1s | Adventitious Carbon | Significant increase due to decyl chains |
| O 1s | Lattice and hydroxyl oxygen | Shift in binding energy, decrease in hydroxyl component |
| Metal (e.g., Ti 2p, Zn 2p) | Present | Signal attenuated by the organic layer |
Table 3: Vibrational Spectroscopy Analysis (FTIR)
| Spectral Region (cm⁻¹) | Assignment | Observation After DTES Grafting |
| 3740 | Isolated Si-OH (on SiO₂) | Decrease in intensity[2] |
| 3000 - 2800 | C-H stretching of alkyl chains | Appearance of strong peaks[2] |
| ~1100 | Si-O-Si stretching | Broadening and shift |
Experimental Workflow
The following diagram illustrates the key steps involved in the grafting of this compound onto a metal oxide surface.
Caption: Experimental workflow for grafting DTES onto metal oxide surfaces.
Detailed Experimental Protocol
This protocol provides a generalized procedure for grafting DTES onto metal oxide surfaces. Researchers should optimize the parameters based on the specific substrate and desired outcome.
1. Materials and Reagents
-
Metal oxide substrate (e.g., silicon wafer with native oxide, TiO₂ coated glass, ZnO nanoparticles)
-
This compound (DTES, ≥95%)
-
Anhydrous Toluene (or other anhydrous organic solvent like ethanol)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
2. Substrate Preparation
The preparation of a clean and hydroxylated surface is crucial for successful silanization.
-
Cleaning:
-
Soncate the substrate in acetone for 15 minutes.
-
Rinse thoroughly with isopropanol and then with DI water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
For SiO₂ and TiO₂ surfaces:
-
Immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with DI water.
-
Dry the substrate under a stream of nitrogen and then in an oven at 120°C for at least 1 hour to remove adsorbed water.
-
-
For ZnO surfaces:
-
Treat the cleaned substrate with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.[1]
-
Alternatively, a gentle oxygen plasma treatment can be used.
-
-
3. Silanization Procedure
This procedure should be carried out in a controlled environment with low humidity, such as a glovebox or under an inert atmosphere, to prevent uncontrolled polymerization of the silane in solution.
-
Prepare a 1% (v/v) solution of DTES in anhydrous toluene.
-
Immediately immerse the activated and dried substrate into the DTES solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. A longer reaction time generally leads to a more ordered monolayer.
-
After the immersion period, remove the substrate from the solution.
4. Post-Grafting Treatment
-
Rinse the substrate with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Soncate the substrate in toluene for 5 minutes, followed by rinsing with isopropanol.
-
Dry the substrate under a stream of nitrogen.
-
Cure the grafted layer by baking the substrate in an oven at 120°C for 1 hour. This step promotes the formation of covalent bonds between adjacent silane molecules and with the surface.
5. Characterization
-
Water Contact Angle Measurement: Use a goniometer to measure the static water contact angle on the modified surface to assess its hydrophobicity.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of the grafted DTES layer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use Attenuated Total Reflectance (ATR)-FTIR to identify the characteristic vibrational modes of the decyl chains and the changes in the surface hydroxyl groups.[2]
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling Piranha solution and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Piranha solution is a strong oxidant and can react violently with organic materials. Dispose of it according to institutional safety guidelines.
-
This compound is moisture-sensitive and should be handled under anhydrous conditions.
References
- 1. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Decyltriethoxysilane SAMs
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the formation of Decyltriethoxysilane (DTES) Self-Assembled Monolayers (SAMs), with a specific focus on incomplete surface coverage.
Troubleshooting Guide: Incomplete SAM Coverage
Issues with incomplete SAM formation are common and can often be traced back to a few critical experimental parameters. This guide provides a systematic approach to identifying and resolving these problems.
dot
Technical Support Center: Decyltriethoxysilane Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the aggregation of decyltriethoxysilane in solution.
Troubleshooting Guide: Diagnosing and Resolving Aggregation
Issue: Visible precipitation, cloudiness, or increased viscosity in the this compound solution.
This is a common indication of uncontrolled hydrolysis and condensation, leading to the formation of oligomers and larger polysiloxane networks. Follow the steps below to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
Q1: What is the primary cause of this compound aggregation?
Aggregation is primarily caused by two sequential chemical reactions: hydrolysis and condensation.[1][2]
-
Hydrolysis: In the presence of water (moisture), the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH), forming reactive silanols.
-
Condensation: These silanol groups are unstable and react with each other (or with other ethoxy groups) to form stable siloxane bonds (Si-O-Si), leading to the creation of oligomers and larger, insoluble polymer networks.[2][3]
Q2: How does pH influence the stability of the solution?
The pH is a critical factor in controlling the rates of both hydrolysis and condensation.[2][4]
-
Acidic Conditions (pH < 3): The rate of hydrolysis increases. Acid catalysis tends to produce more linear, open-chain polymers.[2]
-
Near Neutral/Mildly Acidic (pH 3-4): This is generally the most stable range for silanols, where the condensation reaction is slowest.[2][5] For many applications, a pH of 4.5-5.5 is recommended to optimize hydrolysis while minimizing self-condensation.[6]
-
Alkaline Conditions (pH > 5): Both hydrolysis and condensation rates increase. Base catalysis typically leads to more compact, branched, and particle-like structures.[2]
Q3: What is the best solvent to use for this compound?
Ideally, this compound should be dissolved in a dry, aprotic solvent such as toluene or hexane to minimize hydrolysis.[2] If an aqueous or alcohol-based system is required for an application (e.g., surface treatment), it is crucial to control the water content and pH. Using a co-solvent like ethanol can be effective, but fresh solutions are always recommended as stability is limited.[6][7] this compound is not miscible or is difficult to mix in water alone.[8][9]
Q4: How does temperature affect solution stability?
Higher temperatures increase the rates of both hydrolysis and condensation reactions, accelerating aggregation.[4][10] For optimal stability and to maximize shelf life, solutions should be stored in a cool, dark, and dry environment, often at refrigerated temperatures (2-8°C).[9][11]
Q5: Can I use a solution that has already started to turn cloudy?
It is not recommended. Cloudiness indicates the formation of aggregates, which can lead to inconsistent experimental results and poor surface coating quality.[2] For critical applications, the solution should be filtered through a syringe filter (e.g., 0.22 µm) immediately before use to remove small, existing aggregates.[2] However, the best practice is to always use a freshly prepared solution.[2][6]
Chemical Mechanisms and Prevention
Q6: What is the chemical pathway leading to aggregation?
The aggregation of this compound is a polymerization process that begins with the hydrolysis of ethoxy groups to form reactive silanols, followed by the condensation of these silanols into a siloxane network.
This compound Hydrolysis and Condensation Pathway
Caption: The two-step process of silane aggregation.
Q7: How can I prevent premature aggregation during storage?
To maximize the shelf life of neat this compound and its solutions, strict preventative measures are necessary.
-
Moisture Control: Store the chemical under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[8][11] Ensure containers are tightly sealed.
-
Temperature Control: Store in a cool, dark place, preferably refrigerated (2-8°C).[11]
-
Use Inhibitors: For some applications, chemical inhibitors that scavenge free radicals, such as BHT or MEHQ, can be used, although this is more common for silanes with vinyl groups.[11]
Data and Parameters
Table 1: Recommended Parameters for this compound Solution Preparation
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Hexane) | Minimizes premature hydrolysis.[2] |
| Concentration | 0.5% - 5% (v/v) | A common starting range for surface coating applications.[6] |
| Solution pH | 3.0 - 4.0 | Slows the rate of condensation, stabilizing silanols.[2] |
| Hydrolysis Time | ~5 minutes (if pre-hydrolysis is desired) | Allows for silanol formation before application.[6] |
| Storage | 2-8°C, dark, under inert gas | Reduces the rate of hydrolysis and condensation.[9][11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a solution for applications like surface modification, where controlled hydrolysis is desired.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Deionized Water
-
Acetic Acid (or other suitable acid)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
Procedure:
-
Prepare the solvent system. For a 95:5 ethanol:water (v/v) solution, mix 95 mL of anhydrous ethanol with 5 mL of deionized water in an oven-dried flask.
-
Adjust the pH of the water component to approximately 3-4 with acetic acid before mixing with the ethanol.
-
While stirring the solvent, slowly add the desired amount of this compound to reach the final concentration (e.g., 1-2% v/v).
-
Allow the solution to stir for a designated "hydrolysis time," typically around 5 minutes, before use.[6]
-
Use the solution immediately for the best results. Do not store this aqueous solution for extended periods.
Protocol 2: Monitoring Aggregation Using UV-Vis Spectrophotometry
This method provides a simple, indirect way to monitor the onset of aggregation by measuring changes in solution turbidity.
Procedure:
-
Prepare the this compound solution as described in Protocol 1 or your experimental procedure.
-
Immediately after preparation, take an initial absorbance reading of the solution at a wavelength of 500 nm using a UV-Vis spectrophotometer. Use the pure solvent system as the blank.[2]
-
Store the solution under the desired test conditions (e.g., at room temperature, exposed to air).
-
Record the absorbance at regular time intervals (e.g., every 15-30 minutes).
-
An increase in absorbance over time indicates an increase in turbidity, which corresponds to the formation of aggregates.[2] This data can be used to compare the stability of solutions prepared under different conditions (e.g., different pH values).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents (2011) | Marie-Christine Brochier Salon | 102 Citations [scispace.com]
- 8. n-Decyltriethoxysilane, 98% | Fisher Scientific [fishersci.ca]
- 9. 2943-73-9 CAS MSDS (N-DECYLTRIETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Optimizing Decyltriethoxysilane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction time and temperature for experiments involving decyltriethoxysilane. The following information is designed to address specific issues encountered during the surface modification process, ensuring reliable and reproducible results.
Troubleshooting Guides
Issue 1: Incomplete or Slow Surface Modification
Symptom: The substrate surface does not exhibit the expected hydrophobicity after treatment with this compound, or the reaction takes an impractically long time.
| Potential Cause | Recommended Solution |
| Insufficient Water for Hydrolysis | For vapor phase deposition, ensure a controlled level of humidity. In liquid phase deposition, the substrate's surface-adsorbed water is often sufficient, but trace amounts of water in the solvent can be necessary. |
| Low Reaction Temperature | Moderately increase the reaction temperature to accelerate the hydrolysis and condensation rates. See tables below for recommended temperature ranges. |
| Absence of Catalyst | The reaction can be slow without a catalyst. Introduce a catalyst such as acetic acid or ammonia to significantly speed up the process. |
| Suboptimal Silane Concentration | In liquid phase deposition, a very low concentration may lead to slow surface coverage. Conversely, an excessively high concentration can favor self-condensation in the solution. |
Issue 2: Poor Adhesion and Film Instability
Symptom: The this compound coating is easily removed, flakes off, or delaminates from the substrate.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove any organic or particulate contaminants. Utilize methods such as sonication in solvents, piranha solution treatment, or UV/Ozone cleaning. |
| Insufficient Surface Hydroxyl Groups | The substrate surface must be rich in hydroxyl (-OH) groups for covalent bonding. Activate the surface using oxygen plasma or by treating with an acid or base. |
| Incomplete Condensation Reaction | After the initial deposition, a curing step at an elevated temperature is crucial to drive the condensation reaction to completion, forming stable siloxane bonds. |
| Excess Water | While some water is necessary for hydrolysis, an excess can lead to the formation of a weakly adhered, polysiloxane layer on the surface. |
Issue 3: Non-Uniform Coating or Hazy Appearance
Symptom: The coated surface appears patchy, streaky, or has a cloudy or hazy look.
| Potential Cause | Recommended Solution |
| Silane Self-Condensation in Solution | This is a common issue in liquid phase deposition, especially with excess water or high silane concentrations. Prepare the silane solution immediately before use and control the water content. |
| Uneven Application | Ensure uniform exposure of the substrate to the silane. For dip coating, maintain a steady withdrawal speed. For vapor deposition, ensure even distribution of the silane vapor. |
| Contaminated Silane or Solvent | Use high-purity this compound and anhydrous solvents to prevent the introduction of contaminants that can act as nucleation sites for aggregation. |
| Inadequate Rinsing | After deposition, rinse the substrate thoroughly with an anhydrous solvent to remove any physically adsorbed silane molecules that are not covalently bonded to the surface. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound surface modification?
A1: The process involves a two-step reaction:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form reactive silanol groups (-OH).
-
Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface and with each other to form stable covalent siloxane (Si-O-Si) bonds.
Q2: How do temperature and time affect the reaction?
A2: Higher temperatures generally accelerate both the hydrolysis and condensation rates, leading to shorter reaction times. However, excessively high temperatures can also promote undesirable side reactions or cause thermal stress in the coating. The optimal time and temperature depend on the deposition method and whether a catalyst is used.
Q3: What is the role of a catalyst in the reaction?
A3: Catalysts, such as acids (e.g., acetic acid) or bases (e.g., ammonia), significantly increase the rate of the hydrolysis and condensation reactions. Acidic conditions tend to promote hydrolysis, while basic conditions can accelerate condensation.[1][2]
Q4: Can I perform the reaction in an open atmosphere?
A4: It is highly recommended to perform the reaction in a controlled environment, such as a glove box or a desiccator, especially for liquid phase deposition. This is because uncontrolled atmospheric humidity can lead to premature and excessive self-condensation of the silane, resulting in a poor-quality coating.[3]
Q5: How can I confirm a successful this compound coating?
A5: A common and effective method is to measure the water contact angle on the surface. A successful hydrophobic coating of this compound should result in a high water contact angle, typically above 90 degrees. Other surface analysis techniques like Atomic Force Microscopy (AFM) or X-ray Photoelectron Spectroscopy (XPS) can also be used for a more detailed characterization.
Quantitative Data on Reaction Parameters
The following tables provide a summary of typical reaction conditions for achieving a high-quality this compound coating. Note that these are starting points, and optimization may be required for specific substrates and applications.
Table 1: Liquid Phase Deposition Parameters
| Parameter | Condition | Catalyst | Reaction Time | Curing Temperature | Curing Time |
| Concentration | 1-5% (v/v) in anhydrous solvent | None | 12-24 hours | 100-120°C | 30-60 min |
| Concentration | 1-5% (v/v) in anhydrous solvent | Acetic Acid (trace) | 2-6 hours | 100-120°C | 30-60 min |
| Concentration | 1-5% (v/v) in anhydrous solvent | Ammonia (trace) | 1-4 hours | 100-120°C | 30-60 min |
Note: The hydrolysis of octyltriethoxysilane (a close analog) at 25°C can take over 48 hours to reach maximum silanol concentration without a catalyst.
Table 2: Vapor Phase Deposition Parameters
| Parameter | Condition | Relative Humidity | Reaction Time | Curing Temperature | Curing Time |
| Temperature | Room Temperature (20-25°C) | 30-50% | 4-12 hours | 100-120°C | 30-60 min |
| Temperature | Elevated (40-60°C) | 30-50% | 1-4 hours | 100-120°C | 30-60 min |
Experimental Protocols
Protocol 1: Liquid Phase Deposition with Acid Catalyst
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma for 5 minutes or immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Rinse the substrate extensively with deionized water and dry with nitrogen.
-
-
Silane Solution Preparation:
-
In a controlled, low-humidity environment, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Add a trace amount of glacial acetic acid (e.g., 10 µL per 100 mL of solution) to catalyze the reaction.
-
-
Deposition:
-
Immediately immerse the cleaned and activated substrate in the freshly prepared silane solution.
-
Allow the reaction to proceed for 2-6 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrate with a stream of nitrogen.
-
Cure the coated substrate in an oven at 110°C for 45 minutes.
-
Protocol 2: Vapor Phase Deposition
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in the liquid phase protocol.
-
-
Deposition Setup:
-
Place the cleaned and activated substrate in a vacuum desiccator or a dedicated deposition chamber.
-
Place a small, open vial containing approximately 1 mL of this compound in the chamber, away from the substrate.
-
Control the humidity inside the chamber to 30-50% relative humidity.
-
-
Deposition:
-
Evacuate the chamber and then backfill with an inert gas (e.g., nitrogen or argon) to the desired humidity level.
-
Allow the deposition to proceed for 4-12 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the chamber and rinse thoroughly with an anhydrous solvent like toluene or hexane.
-
Dry the substrate with a stream of nitrogen.
-
Cure the coated substrate in an oven at 110°C for 45 minutes.
-
Visualizing Workflows and Pathways
Caption: Reaction pathway for this compound surface modification.
Caption: A logical workflow for troubleshooting poor coating results.
References
Technical Support Center: Troubleshooting Hydrophobic Coatings with Decyltriethoxysilane
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing issues with hydrophobic coatings peeling when using Decyltriethoxysilane. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide: Coating Peeling
Issue: The this compound hydrophobic coating is peeling or delaminating from the substrate.
This guide will walk you through a systematic process to identify and resolve the root cause of coating failure.
Step 1: Substrate Preparation Verification
Proper substrate preparation is critical for the successful application of a uniform and durable hydrophobic coating.[1][2] Inadequate cleaning can leave contaminants that act as a weak boundary layer, leading to delamination.[2]
Questions to Consider:
-
Was the substrate thoroughly cleaned? Organic residues, oils, and particulate matter must be removed.[1]
-
What cleaning protocol was used? A multi-step process involving sonication in solvents like acetone and isopropanol, followed by a thorough rinse with deionized water, is recommended.[2][3] For glass substrates, a piranha solution can be used with extreme caution.[4]
-
Was the surface activated? The substrate surface must have a sufficient density of hydroxyl (-OH) groups for the silane to react with.[4] Drying the substrate in an oven at 110-120°C for at least one hour can help activate these groups.[4]
Step 2: Silane Solution and Application Process Review
The composition and handling of the this compound solution, as well as the application technique, significantly impact coating adhesion.
Questions to Consider:
-
What was the concentration of the this compound solution? A typical starting concentration is 1-5% (v/v) in an anhydrous solvent or a 2% concentration in an aqueous-alcoholic solution.[3][4]
-
Was the correct solvent used? Anhydrous solvents like toluene or ethanol are commonly used.[4] For aqueous-alcoholic solutions, a mixture of 95% ethanol and 5% water is a good starting point.[3][4]
-
Was the pH of the aqueous-alcoholic solution optimized? The pH should be adjusted to 4.5-5.5 with an acid, such as acetic acid, to catalyze the hydrolysis of the ethoxy groups to reactive silanol groups.[3][4][5]
-
Was sufficient time allowed for hydrolysis? Allow approximately 5 minutes for hydrolysis to occur after adding the silane to the solution.[3][4]
-
What was the immersion time? Substrates are typically immersed for 30 minutes to 2 hours.[4]
-
Was excess silane removed? After immersion, it is crucial to rinse the substrate with an anhydrous solvent to remove any unbound silane, which can otherwise lead to unstable and poorly defined coatings.[4][6] Sonication in a fresh solvent bath can aid in removing loosely bound molecules.[6]
Step 3: Curing Protocol Evaluation
Incomplete or improper curing can result in a weak coating that is prone to peeling.
Questions to Consider:
-
What were the curing temperature and time? Common curing protocols involve heating in an oven at 110-120°C for 30-60 minutes or curing at room temperature for 24 hours in a controlled humidity environment.[3][4]
-
Was the curing environment appropriate? For room temperature curing, a controlled humidity environment is preferable.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is surface cleanliness so important for a durable this compound coating?
A1: A clean surface is essential for achieving a strong and lasting bond between the this compound coating and the substrate.[1] Contaminants such as oils, grease, dust, and other residues can create a barrier, preventing the silane molecules from forming a stable covalent bond with the substrate's surface.[2] This results in a weak interface that is prone to delamination and peeling.[7]
Q2: What is the role of hydrolysis and condensation in the coating process?
A2: The application of this compound relies on a two-step chemical process: hydrolysis and condensation.[4][8]
-
Hydrolysis: The ethoxy groups (-OC2H5) of the this compound molecule react with water to form reactive silanol groups (-Si-OH).[4][9] This reaction is typically catalyzed by an acid or base.[5]
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate).[4] The silanol groups can also react with each other to form a cross-linked polymer network (Si-O-Si).[9]
A failure in either of these steps can lead to poor adhesion and coating failure.
Q3: Can I use a higher concentration of this compound to get a better coating?
A3: Not necessarily. While a certain concentration is required to ensure complete surface coverage, an excessively high concentration can lead to the formation of thick, uneven multilayers of silane.[10] These multilayers are often not well-adhered to the substrate and can easily peel or flake off.[6] It is generally recommended to start with a concentration in the range of 1-5% and optimize from there.[4][11]
Q4: My coating appears hazy or cloudy. What could be the cause?
A4: A hazy or cloudy appearance can be due to several factors:
-
Incomplete removal of excess silane: Unbound silane molecules can aggregate on the surface, leading to a cloudy film.[6] A thorough rinsing step is crucial.[4]
-
Premature condensation in the solution: If the silane solution is left for too long before application, the silane molecules can start to polymerize in the solution, forming larger particles that deposit on the surface and cause haziness.[5]
-
Inappropriate solvent: The solvent should be able to dissolve the this compound effectively.[6]
Q5: How does the pH of the silane solution affect the coating quality?
A5: The pH of the silane solution, particularly in aqueous-alcoholic systems, is a critical parameter that influences the rates of hydrolysis and condensation.[5][12] For non-aminofunctional silanes like this compound, a slightly acidic pH of 4.5-5.5 is generally recommended to promote the hydrolysis of the alkoxy groups while minimizing the rate of self-condensation in the solution.[3][4] This allows for a more controlled reaction on the substrate surface, leading to a more uniform and well-adhered coating.
Data Presentation
Table 1: Recommended Parameters for this compound Coating Application
| Parameter | Recommended Range | Rationale |
| Silane Concentration | 1-5% (v/v) in anhydrous solvent; 2% in aqueous-alcoholic solution | Ensures sufficient surface coverage without excessive multilayer formation.[3][4][13] |
| Solvent | Anhydrous Toluene or Ethanol; 95% Ethanol / 5% Water | Provides a suitable medium for silane dissolution and reaction.[4] |
| Solution pH (Aqueous) | 4.5 - 5.5 | Optimizes hydrolysis over self-condensation.[3][4][5] |
| Hydrolysis Time | ~5 minutes | Allows for the formation of reactive silanol groups before application.[3][4] |
| Immersion Time | 30 minutes - 2 hours | Provides sufficient time for the silane to react with the substrate surface.[4] |
| Curing Temperature | 110-120°C or Room Temperature | Accelerates the condensation reaction and densifies the film.[3][4] |
| Curing Time | 30-60 minutes (at 110-120°C) or 24 hours (at Room Temp) | Ensures complete cross-linking of the silane molecules.[3][4] |
Experimental Protocols
Key Experiment: Hydrophobic Coating of a Glass Substrate
Objective: To apply a uniform and durable hydrophobic coating of this compound onto a glass substrate.
Materials:
-
Glass substrates (e.g., microscope slides)
-
This compound
-
Anhydrous ethanol or toluene
-
Deionized water
-
Acetic acid
-
Detergent solution or Piranha solution (EXTREME CAUTION)
-
Beakers
-
Sonicator
-
Oven
-
Desiccator or source of dry nitrogen
Methodology:
-
Substrate Cleaning: a. Place the glass substrates in a beaker containing a cleaning solution (e.g., detergent in deionized water).[4] b. Sonicate the substrates for 15-20 minutes.[4] c. Rinse the substrates thoroughly with deionized water.[4] d. For a more rigorous clean, piranha solution can be used by trained personnel with appropriate safety precautions.[4]
-
Surface Activation: a. Dry the cleaned substrates in an oven at 110-120°C for at least 1 hour.[4] b. Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.[4]
-
Silane Solution Preparation (Aqueous-Alcoholic Method): a. Prepare a 95% ethanol / 5% water solution.[4] b. Adjust the pH of the solution to 4.5-5.5 using acetic acid.[3][4] c. Add this compound to the solution to a final concentration of 2% (v/v) while stirring.[3][4] d. Allow the solution to sit for approximately 5 minutes for hydrolysis to occur.[3][4]
-
Coating Application: a. Immerse the cleaned and dried substrates in the silane solution for 30 minutes to 2 hours.[4]
-
Rinsing: a. Gently remove the substrates from the solution. b. Rinse the substrates with anhydrous ethanol or toluene to remove excess, unbound silane.[4][6] A sonication step in fresh solvent for 5-10 minutes can be incorporated for a more thorough rinse.[6]
-
Curing: a. Oven Curing: Place the coated substrates in an oven at 110-120°C for 30-60 minutes.[4] b. Room Temperature Curing: Alternatively, allow the substrates to cure at room temperature for 24 hours in a controlled humidity environment.[3][4]
-
Finalization: a. Allow the cured substrates to cool to room temperature before handling.
Visualizations
Caption: Troubleshooting workflow for hydrophobic coating peeling.
Caption: Chemical pathway of this compound coating formation.
References
- 1. Increasing adhesion performance with silane in paint and waterproofing [alvkimya.com]
- 2. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 6. benchchem.com [benchchem.com]
- 7. aexcelcorp.com [aexcelcorp.com]
- 8. benchchem.com [benchchem.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. gelest.com [gelest.com]
- 11. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 12. researchgate.net [researchgate.net]
- 13. sisib.com [sisib.com]
Technical Support Center: Enhancing Decyltriethoxysilane (DTES) Monolayer Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation and stabilization of decyltriethoxysilane (DTES) self-assembled monolayers (SAMs).
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments, presented in a user-friendly question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Patchy Monolayer Formation | 1. Incomplete Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface can inhibit uniform monolayer formation. 2. Insufficient Surface Hydroxylation: A low density of surface hydroxyl (-OH) groups will result in a less dense and poorly anchored monolayer. 3. Inadequate Silane Concentration or Reaction Time: The concentration of DTES or the immersion time may be insufficient for complete monolayer formation. | 1. Rigorous Substrate Cleaning: Implement a thorough cleaning protocol. For silicon wafers, this may involve sonication in solvents like acetone and isopropanol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. 2. Optimize Hydroxylation: Ensure the substrate is properly hydroxylated to provide a high density of reactive sites for silanization. 3. Adjust Deposition Parameters: Increase the DTES concentration or extend the deposition time. Monitor the surface properties (e.g., contact angle) at different time points to determine the optimal conditions. |
| Formation of Multilayers and Aggregates | 1. Excess Water in Reaction Environment: Trace amounts of water are necessary to hydrolyze the ethoxy groups of DTES to reactive silanols. However, excess water in the solvent or on the substrate leads to premature hydrolysis and polymerization in the bulk solution, resulting in the deposition of aggregates and multilayers. 2. Prolonged Immersion Time: Excessively long immersion times can promote the growth of multilayers, especially if other conditions like water content are not ideal. 3. High Silane Concentration: A high concentration of DTES can increase the rate of polymerization in solution. | 1. Use Anhydrous Solvents: Employ solvents with very low water content (< 5 ppm), such as anhydrous toluene or hexane. Handle solvents and prepare solutions under an inert atmosphere (e.g., in a nitrogen-filled glovebox) to minimize exposure to ambient moisture. 2. Optimize Immersion Time: Start with shorter deposition times (e.g., 30 minutes to 4 hours) and incrementally increase to find the optimal window for monolayer formation without multilayer growth. 3. Adjust Silane Concentration: Use a lower concentration of DTES in the deposition solution. |
| Poor Monolayer Stability in Aqueous Media | 1. Hydrolysis of Siloxane Bonds: The primary degradation mechanism for silane monolayers in aqueous environments is the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the DTES molecules to the substrate and to each other. This process is accelerated at both low and high pH. 2. Incomplete Initial Monolayer Formation: A poorly formed monolayer with defects will be more susceptible to degradation. | 1. Control pH of Aqueous Environment: Whenever possible, maintain the pH of the aqueous medium in a neutral range to minimize the rate of siloxane bond hydrolysis. 2. Ensure a High-Quality Initial Monolayer: Follow optimized protocols for substrate cleaning and monolayer deposition to form a dense, well-ordered monolayer, which is crucial for long-term stability.[1] 3. Post-Deposition Annealing: Annealing the coated substrates (e.g., at 110°C for 30 minutes) can promote the formation of more stable siloxane bonds. |
| Low Contact Angle/Hydrophilic Surface | 1. Incomplete SAM Formation: Insufficient reaction time or low silane concentration can lead to a partial monolayer, exposing the underlying hydrophilic substrate. 2. Degradation of the Monolayer: The monolayer may have degraded due to exposure to harsh conditions. | 1. Optimize Deposition Parameters: Increase the DTES concentration and/or extend the deposition time. 2. Verify Monolayer Integrity: Use surface analysis techniques like contact angle goniometry or Atomic Force Microscopy (AFM) to assess the quality and integrity of the monolayer. If degradation is suspected, refer to the troubleshooting section on poor stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound (DTES) monolayers?
A1: The primary cause of instability, particularly in aqueous environments, is the hydrolysis of the siloxane (Si-O-Si) bonds. These bonds anchor the DTES molecules to the substrate and to each other. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of a DTES monolayer?
A2: Siloxane bonds are susceptible to hydrolysis at both low (acidic) and high (basic) pH, with basic conditions generally being more detrimental. For optimal stability, it is recommended to work in a neutral pH range. The stability of alkylsilane monolayers is enhanced in water with a pH greater than 5.5.
Q3: What is the effect of temperature on DTES monolayer stability?
A3: Higher temperatures can accelerate the rate of hydrolysis and thermal degradation of the silane layer. While specific data for DTES is limited, long-chain alkylsilanes generally exhibit good thermal stability. For instance, octadecyltrichlorosilane (OTS), a similar long-chain alkylsilane, is thermally stable up to 573 K (300 °C) with vacuum annealing.
Q4: How can I characterize the quality and stability of my DTES monolayer?
A4: Several techniques can be used:
-
Contact Angle Goniometry: A high water contact angle (>90°) indicates a hydrophobic surface, which is characteristic of a well-formed DTES monolayer. A decrease in the contact angle over time can signify monolayer degradation.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the monolayer, revealing information about its uniformity, presence of defects, and changes in morphology due to degradation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the surface, confirming the presence of the silane layer and detecting chemical changes associated with degradation.
Q5: What is the importance of using anhydrous solvents during monolayer formation?
A5: Trialkoxysilanes like DTES are highly sensitive to water. Using anhydrous solvents is critical to prevent premature hydrolysis and polymerization of DTES in the solution, which leads to the formation of undesirable multilayers and aggregates on the substrate instead of a uniform monolayer.
Quantitative Data on Alkylsilane Monolayer Stability
Table 1: Thermal Stability of Various Self-Assembled Monolayers
| Compound | Substrate | Stability Temperature (°C) | Measurement Technique |
| 1-Octadecanethiol (ODT) | Gold | ~110 | XPS |
| 16-Mercaptohexadecanoic Acid (MHDA) | Gold | ~145 | XPS |
| 4-Aminobutyltriethoxysilane (ABTES) | Hydroxylated Silicon | Indefinitely stable up to 250 | XPS |
| 1H,1H,2H,2H-Perfluorothis compound (PFDS) | Hydroxylated Silicon | Stable up to 350 | XPS |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Stable up to 300 (573 K) in vacuum | XPS |
Data for ODT, MHDA, ABTES, and PFDS sourced from a comparative study on the thermal stability of thiol and silane monolayers.[1] Data for OTS sourced from a study on the thermal stability of OTS and PTES monolayers.
Table 2: Hydrolytic Stability of Alkylsilane Monolayers
| Condition | Observation | Key Takeaway |
| Acidic Aqueous Solutions | Promotes degrafting of alkylsilanes from mica surfaces. | Monolayer stability is reduced in acidic conditions due to hydrolysis of covalent bonds. |
| Water with pH > 5.5 | Stable alkylsilane monolayers were obtained on plasma-activated mica surfaces. | Stability is enhanced in neutral to slightly acidic conditions. |
| Increased Alkyl Chain Length | Enhances monolayer stability. | The longer alkyl chain likely acts as a hydrophobic protective layer against hydrolysis. |
Information is based on studies of end-grafted monofunctionalized n-alkylsilanes.
Experimental Protocols
Protocol 1: Substrate Preparation (for Silicon Wafers)
-
Cutting: Cut silicon wafers to the desired size.
-
Solvent Cleaning:
-
Sonicate the wafers in acetone for 10 minutes.
-
Sonicate the wafers in isopropanol for 10 minutes.
-
-
Drying: Dry the wafers under a stream of dry nitrogen.
-
Hydroxylation (Piranha Treatment):
-
Caution: Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Treat the wafers with piranha solution for 30 minutes to clean and hydroxylate the surface.
-
-
Rinsing: Rinse the wafers thoroughly with copious amounts of deionized water.
-
Final Drying: Dry the wafers under a stream of dry nitrogen.
-
Immediate Use: Use the substrates immediately for SAM deposition to prevent recontamination.
Protocol 2: DTES Monolayer Deposition
-
Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 1 mM solution of this compound in anhydrous toluene.
-
Substrate Immersion: Place the cleaned and dried substrates in a glass container. Pour the silane solution over the substrates, ensuring they are fully submerged.
-
Incubation: Seal the container and leave it for 2 hours at room temperature.
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse the substrates by sonicating them in fresh anhydrous toluene for 5 minutes.
-
Repeat the sonication rinse with a fresh portion of anhydrous toluene.
-
-
Drying: Dry the coated substrates under a stream of dry nitrogen.
-
Annealing (Optional but Recommended): Anneal the coated substrates at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
Protocol 3: Assessing Monolayer Stability using Contact Angle Goniometry
-
Initial Measurement:
-
Place the freshly prepared DTES-coated substrate on the goniometer stage.
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
As soon as the droplet is stable, capture a high-resolution image of the droplet profile.
-
Use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
-
Stability Testing:
-
Immerse the coated substrates in the desired aqueous solution (e.g., buffers of different pH) or solvent.
-
At predetermined time intervals, remove a substrate, rinse it with deionized water, and dry it with a stream of nitrogen.
-
-
Follow-up Measurements:
-
Measure the water contact angle of the treated substrate as described in step 1.
-
A significant decrease in the contact angle indicates degradation of the monolayer.
-
-
Data Analysis: Plot the contact angle as a function of immersion time for each condition to quantify the monolayer stability.
Visualizations
Caption: Reaction pathways for monolayer vs. multilayer formation.
Caption: Troubleshooting workflow for improving monolayer stability.
References
Technical Support Center: Decyltriethoxysilane Surface Coatings
This technical support center is designed for researchers, scientists, and drug development professionals working with Decyltriethoxysilane for surface modification. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a this compound coating? this compound is an alkylsilane used to create hydrophobic, low-energy surfaces on various substrates like glass, silicon, and metal oxides.[1][2] The long decyl (C10) alkyl chain provides a nonpolar interface, which is useful for applications requiring water repellency, controlled protein adsorption, and lubrication.[1][2]
Q2: What is the basic chemical mechanism of this compound coating formation? The coating process involves a two-step reaction:
-
Hydrolysis: The ethoxy groups (-OC2H5) on the silane react with water to form reactive silanol groups (-Si-OH).[3][4] This reaction is often catalyzed by acid or base.[4]
-
Condensation: These silanol groups then react with hydroxyl (-OH) groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). They also react with each other to form a cross-linked polysiloxane network (Si-O-Si).[3][5]
Q3: Why is surface preparation so critical for a successful coating? The quality of a this compound coating is highly dependent on the cleanliness and reactivity of the substrate. The surface must be scrupulously clean to remove organic contaminants and must possess a sufficient density of hydroxyl (-OH) groups for the silane to covalently bond.[5][6] Inadequate preparation is a primary cause of coating failure.[6][7]
Q4: Should I be concerned about the stability of the this compound reagent? Yes. Triethoxysilanes are sensitive to moisture. Premature exposure to atmospheric humidity can cause the silane to hydrolyze and polymerize in the storage container or in solution, rendering it inactive or leading to the deposition of aggregates instead of a uniform monolayer.[6][8] It is crucial to use a fresh reagent from a tightly sealed container, preferably stored under an inert atmosphere.[8]
Troubleshooting Guide: Common Problems and Solutions
This guide addresses specific issues that may arise during the application of this compound coatings, providing potential causes and actionable solutions.
Problem 1: Poor or Inconsistent Hydrophobicity (Low Water Contact Angle)
Symptom: The treated surface remains hydrophilic or shows highly variable water contact angles, indicating a failed or incomplete reaction.[1][6]
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Organic residues prevent the silane from reaching the surface. Implement a rigorous cleaning protocol such as sonication in solvents (e.g., acetone, ethanol) followed by piranha solution, UV/Ozone, or oxygen plasma treatment to ensure a pristine surface.[6][9] |
| Insufficient Surface Hydroxylation | The substrate lacks the necessary hydroxyl (-OH) groups for covalent bonding.[5] Activate the surface by treating it with oxygen plasma, UV/Ozone, or by boiling in water to generate a high density of -OH groups.[6][10] |
| Degraded Silane Reagent | The silane has prematurely hydrolyzed and polymerized due to moisture exposure. Use fresh this compound from a newly opened or properly stored container. Prepare silanization solutions immediately before use.[8] |
| Presence of Water in Solvent | For anhydrous deposition methods, excess water in the solvent (e.g., toluene) can cause silane to polymerize in the solution before it reaches the surface.[9] Use anhydrous grade solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon in a glove box).[9] |
| Incorrect Reaction Time or Temperature | The reaction may not have proceeded to completion. Allow for sufficient reaction time, which can range from a few hours to overnight.[6] While many protocols run at room temperature, gentle heating (e.g., 70°C) can sometimes promote the reaction, but higher temperatures can also degrade the coating.[8][11][12] |
Problem 2: Hazy, Opaque, or Patchy Coating
Symptom: The coated surface appears cloudy, or characterization by microscopy (e.g., AFM) reveals aggregates and non-uniform coverage.[13]
| Potential Cause | Recommended Solution |
| Silane Polymerization in Solution | High silane concentration or excessive water (in solvent or atmosphere) leads to the formation of polysiloxane aggregates in the solution, which then deposit on the surface.[14] Lower the silane concentration (a typical starting range is 0.5-2% v/v) and ensure anhydrous conditions.[9] |
| Inadequate Rinsing | Physisorbed (non-covalently bonded) silane molecules or aggregates remain on the surface after deposition. After the reaction, thoroughly rinse the substrate with the appropriate anhydrous solvent (e.g., toluene, then ethanol) to remove any unbound material. Sonication during rinsing can be effective.[9][15] |
| Contaminated Silane Solution | Particulates or impurities in the silane solution can deposit on the surface. Consider filtering the silane solution before use. |
| Improper Curing Process | Insufficient or improper curing can lead to an unstable film. After rinsing, cure the coated substrate in an oven (e.g., 100-120°C for 1 hour) to promote further cross-linking and drive off residual water and solvent.[8][16] |
Key Experimental Protocols
Protocol 1: Liquid-Phase Deposition on Glass/Silicon Substrates
This protocol provides a general guideline for applying a this compound coating in a liquid phase.
-
Substrate Cleaning & Activation:
-
Sonicate substrates in a detergent solution (e.g., 2% Alconox) for 20 minutes, followed by thorough rinsing with deionized (DI) water.[6]
-
Sonicate in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface using an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.[6][10] Use immediately.
-
-
Silanization Solution Preparation:
-
Work in a low-humidity environment or a glove box.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For aqueous-based methods, a 95:5 ethanol:water solution adjusted to pH 4.5-5.5 with acetic acid can be used.[6]
-
Prepare the solution immediately before use to prevent degradation.[6]
-
-
Deposition:
-
Rinsing and Curing:
Protocol 2: Characterization by Contact Angle Goniometry
This protocol describes how to measure the static water contact angle to verify the hydrophobicity of the coating.
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and analysis software.
-
Ensure the sample stage is level.
-
-
Measurement:
-
Analysis:
-
Use the software to define the baseline at the solid-liquid interface.
-
The software will fit a model to the droplet shape and calculate the contact angle.[1]
-
Measure at multiple locations on the surface to assess uniformity. A successful this compound coating should yield a water contact angle >90°.[1][18]
-
Data Presentation
Table 1: Typical Process Parameters and Expected Outcomes
This table summarizes common experimental parameters and their influence on the final coating properties. Values are illustrative and should be optimized for specific applications.
| Parameter | Typical Range | Expected Outcome / Comment |
| Silane Concentration | 0.5 - 5% (v/v) | Lower concentrations (≤2%) favor monolayer formation. Higher concentrations risk multilayer/aggregate formation.[9] |
| Reaction Time | 2 - 24 hours | Longer times can increase surface coverage, but must be balanced against risk of solution degradation.[6][12] |
| Curing Temperature | 100 - 150°C | Promotes covalent bond formation and cross-linking, increasing coating stability.[8][11] Temperatures that are too high can cause degradation.[8] |
| Water Contact Angle | > 90° | A high contact angle is the primary indicator of a successful hydrophobic coating.[1] |
| Coating Thickness | 1 - 2 nm | For a self-assembled monolayer (SAM), the thickness should correspond to the length of the decyl chain.[17] |
Visual Guides
Diagram 1: General Workflow for Silane Coating
This diagram outlines the critical steps from substrate preparation to final characterization for applying a this compound coating.
Caption: Experimental workflow for this compound surface modification.
Diagram 2: Troubleshooting Logic for Poor Hydrophobicity
This flowchart provides a logical path for diagnosing the root cause of a low water contact angle on a coated surface.
Caption: Troubleshooting flowchart for low contact angle results.
Diagram 3: Silanization Reaction Pathway
This diagram illustrates the chemical reactions involved in forming a this compound coating on a hydroxylated surface.
Caption: Chemical pathway of this compound surface coating.
References
- 1. benchchem.com [benchchem.com]
- 2. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. zmsilane.com [zmsilane.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability and physical properties of alkylsilane and alkylphosphonate self-assembled monolayer (SAM) films on metal oxide substrates characterized at the micro- and nanoscale [infoscience.epfl.ch]
- 11. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. surfmods.jp [surfmods.jp]
- 13. benchchem.com [benchchem.com]
- 14. wang.ucsd.edu [wang.ucsd.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. home.bawue.de [home.bawue.de]
- 18. nanoscience.com [nanoscience.com]
Technical Support Center: Optimizing Curing Parameters for Decyltriethoxysilane (DTES) Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the curing parameters for Decyltriethoxysilane (DTES) films. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful formation of high-quality, self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the quality of DTES films?
The successful formation of a dense, uniform, and stable this compound (DTES) self-assembled monolayer (SAM) is critically dependent on several interconnected parameters:
-
Substrate Cleanliness and Hydroxylation: The substrate surface must be impeccably clean and possess a sufficient density of hydroxyl (-OH) groups to act as binding sites for the silane molecules.
-
DTES Solution Quality: The DTES solution should be freshly prepared in an anhydrous solvent to prevent premature hydrolysis and self-condensation, which can lead to the formation of aggregates.
-
Deposition Conditions: The time and temperature of the deposition process influence the rate of the surface reaction and the self-assembly of the monolayer.
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Curing Temperature and Time: Post-deposition curing is essential for the formation of stable covalent siloxane (Si-O-Si) bonds between adjacent DTES molecules and with the substrate.
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Humidity Control: The presence of water is necessary for the hydrolysis of the ethoxy groups of DTES, but excessive humidity can lead to uncontrolled polymerization in the bulk solution.
Q2: What is the expected water contact angle for a well-formed DTES film?
A high water contact angle is a primary indicator of a successful hydrophobic DTES coating. For a well-ordered and dense DTES monolayer, you should expect a static water contact angle of approximately 102°.[1] A significantly lower contact angle suggests incomplete film formation, disorder within the monolayer, or the presence of contaminants.
Q3: What is the typical thickness of a DTES monolayer?
The thickness of a DTES monolayer is generally close to the molecular length of the this compound molecule. Experimental measurements using techniques like ellipsometry have shown the thickness of a DTES SAM to be around 1.51 nm.[1] The theoretical length of a fully extended decyl chain is slightly longer, and the measured thickness can be less due to the tilt angle of the molecules in the assembled monolayer.
Q4: How critical is humidity control during the deposition process?
Humidity control is a critical factor. While a certain amount of water is required for the hydrolysis of the silane's ethoxy groups, which is a prerequisite for bonding to the substrate and cross-linking, excessive humidity can be detrimental. High humidity can cause the DTES to polymerize in the bulk solution before it has a chance to form an ordered monolayer on the substrate. This leads to the deposition of polysiloxane aggregates, resulting in a hazy, rough, and poorly adhered film. It is recommended to perform the deposition in a controlled low-humidity environment, such as a glove box, with a relative humidity of less than 40%.
Q5: Can I reuse the DTES deposition solution?
It is strongly recommended to use a freshly prepared DTES solution for each experiment. Due to its sensitivity to moisture, the solution's quality degrades over time as the silane hydrolyzes and self-condenses. Using an old solution is a common cause of inconsistent results and poor film quality.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with DTES films.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion / Film Delamination | 1. Inadequate Substrate Cleaning: The substrate surface is contaminated with organic residues or particulates, preventing proper bonding. 2. Insufficient Surface Hydroxylation: The substrate lacks a sufficient density of hydroxyl (-OH) groups to act as binding sites. 3. Degraded DTES Solution: The silane solution has prematurely hydrolyzed and polymerized due to moisture contamination. | 1. Implement a rigorous substrate cleaning protocol (see Experimental Protocol 1). 2. Ensure the cleaning procedure includes a step that generates hydroxyl groups (e.g., piranha etch, UV/ozone treatment). 3. Always use a freshly prepared DTES solution in an anhydrous solvent. |
| Inconsistent or Low Hydrophobicity (Low Water Contact Angle) | 1. Incomplete Monolayer Formation: The deposition time was too short, or the DTES concentration was too low. 2. Disordered Monolayer: The self-assembly process was hindered by contaminants or suboptimal deposition conditions. 3. Presence of Aggregates: Polymerized DTES from the solution has deposited on the surface. | 1. Increase the deposition time and/or the concentration of the DTES solution. 2. Ensure pristine substrate cleanliness and optimal deposition conditions. 3. Prepare the DTES solution immediately before use in an anhydrous solvent and a low-humidity environment. |
| Hazy or Visibly Uneven Film | 1. Bulk Polymerization of DTES: Excessive humidity in the deposition environment or in the solvent. 2. High DTES Concentration: A concentration that is too high can lead to the formation of multilayers and aggregates. 3. Contaminated Substrate: Particulates or residues on the substrate acting as nucleation sites for uneven growth. | 1. Perform the deposition in a controlled low-humidity environment (e.g., a glove box). Use anhydrous solvents. 2. Reduce the concentration of the DTES solution. 3. Ensure the substrate is thoroughly cleaned and rinsed before deposition. |
| Film Defects (Pinholes, Cracks) | 1. Trapped Solvents or Moisture: Volatiles trapped beneath the film can escape during curing, creating pinholes. 2. Stress-Induced Cracking: Rapid heating or cooling during the curing process can induce stress in the film. | 1. Ensure the substrate is completely dry before deposition and that all solvent has evaporated before high-temperature curing. 2. Use a gradual heating and cooling ramp for the curing process. |
Quantitative Data on DTES Film Properties
The following table summarizes typical quantitative data for DTES films prepared under specific conditions. These values can serve as a benchmark for your experiments.
| Parameter | Value | Measurement Technique | Deposition Conditions |
| Film Thickness | 1.51 ± 0.02 nm | Ellipsometry | Room temperature (26±3 °C), Ambient humidity (26±4%)[1] |
| Water Contact Angle | 102 ± 2° | Contact Angle Goniometry | Room temperature (26±3 °C), Ambient humidity (26±4%)[1] |
| Surface Roughness (RMS) | ~0.15 - 0.20 nm | Atomic Force Microscopy (AFM) | Room temperature (26±3 °C), Ambient humidity (26±4%) |
Experimental Protocols
Protocol 1: Substrate Preparation (for Silicon Wafers)
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Cut silicon wafers to the desired size.
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To remove organic contaminants, treat the wafers for 15 minutes at 80°C in a solution of 1:1:5 (v/v/v) concentrated ammonia (25% NH₄OH) : hydrogen peroxide (31% H₂O₂) : deionized water.
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To remove inorganic contaminants, treat the wafers for another 15 minutes at 80°C in a solution of 1:1:5 (v/v/v) concentrated hydrochloric acid (30% HCl) : hydrogen peroxide (31% H₂O₂) : deionized water.[1]
-
Thoroughly rinse the wafers with deionized water.
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Dry the wafers under a stream of high-purity nitrogen gas. The cleaned surfaces should be completely hydrophilic, with a water contact angle of less than 5°.[1]
Protocol 2: this compound (DTES) Film Deposition (Solution Phase)
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Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol). Prepare the solution immediately before use.
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Immerse the cleaned and dried substrates in the DTES solution in a sealed container to minimize exposure to atmospheric moisture.
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Allow the deposition to proceed for 2-4 hours at room temperature.
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Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded (physisorbed) DTES molecules.
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Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 3: Curing of the DTES Film
-
Place the DTES-coated substrates in an oven.
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Cure the films at 110-120°C for 30-60 minutes. This step facilitates the formation of a stable, cross-linked siloxane network.
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Allow the substrates to cool down to room temperature gradually.
Protocol 4: Characterization of the DTES Film
-
Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity and quality of the SAM.
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Ellipsometry: Determine the thickness of the DTES film. A three-layer model (air/silane+SiO₂/Si) can be used for data analysis, assuming a refractive index of approximately 1.45 for the silane layer.[1]
-
Atomic Force Microscopy (AFM): Image the surface topography to evaluate the uniformity, smoothness, and presence of any aggregates on the film.
Visualizing Workflows and Logic
References
Technical Support Center: Decyltriethoxysilane (DTEOS) Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formation of high-quality Decyltriethoxysilane (DTEOS) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation and characterization of DTEOS SAMs.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or No Monolayer Formation | 1. Contaminated Substrate: Organic residues or particulates on the substrate surface block the binding sites for DTEOS molecules. 2. Inactive Silane: The DTEOS may have prematurely hydrolyzed due to exposure to moisture. 3. Insufficient Hydroxyl Groups on Substrate: The substrate surface may not be sufficiently activated to react with the silane. | 1. Implement a rigorous substrate cleaning protocol (e.g., Piranha solution, UV/Ozone treatment). Ensure thorough rinsing with high-purity water and drying with an inert gas. 2. Use fresh DTEOS from a reputable supplier. Handle the silane in a low-humidity environment (e.g., a glove box). 3. Ensure the substrate activation step (e.g., plasma treatment or chemical oxidation) is effective in generating a high density of surface hydroxyl groups. |
| Patchy or Non-Uniform Monolayer | 1. Uneven Substrate Surface: High surface roughness can lead to disordered and incomplete monolayer formation.[1] 2. Low Silane Concentration: A very dilute solution may not provide enough molecules to form a complete monolayer within a reasonable timeframe. 3. Short Immersion Time: The self-assembly process may not have had sufficient time to reach completion. 4. Presence of Water in Solvent: Trace amounts of water can cause the silane to polymerize in solution before it binds to the surface. | 1. Use substrates with low root-mean-square (RMS) roughness. Characterize substrate topography using Atomic Force Microscopy (AFM). 2. Prepare a fresh silane solution at a concentration typically in the range of 1-5 mM in an anhydrous solvent. 3. Increase the immersion time. While initial adsorption is rapid, achieving a well-ordered monolayer can take several hours. 4. Use anhydrous solvents and handle them in a dry environment to prevent premature hydrolysis of the DTEOS. |
| Poor Adhesion of the Monolayer | 1. Incomplete Covalent Bonding: The final curing step, which promotes the formation of strong siloxane bonds, may have been skipped or performed incorrectly. 2. Contamination at the Interface: Impurities trapped between the SAM and the substrate can weaken adhesion. | 1. After deposition and rinsing, cure the SAM by baking at a temperature between 110-120°C for 30-60 minutes. 2. Ensure meticulous cleaning of the substrate and use high-purity solvents and silane. |
| High Defect Density in the Monolayer | 1. High Humidity During Deposition: Excess moisture in the atmosphere can lead to the formation of silane aggregates and a disordered monolayer. 2. Inadequate Rinsing: Physisorbed (loosely bound) silane molecules that are not removed can disrupt the order of the chemisorbed monolayer. | 1. Conduct the deposition process in a controlled low-humidity environment. 2. After removing the substrate from the silane solution, rinse it thoroughly with a fresh anhydrous solvent to remove any non-covalently bonded molecules. |
| Inconsistent Results Between Experiments | 1. Variability in Environmental Conditions: Fluctuations in temperature and humidity can significantly impact the kinetics of SAM formation. 2. Inconsistent Substrate Quality: Variations in the cleanliness, roughness, or surface chemistry of the substrates. 3. Aging of Silane Solution: The DTEOS solution can degrade over time due to gradual hydrolysis. | 1. Control and monitor the temperature and humidity of the deposition environment. 2. Use substrates from the same batch and apply a consistent and validated cleaning and activation protocol. 3. Always use a freshly prepared DTEOS solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a high-quality DTEOS SAM?
A1: A well-formed, dense DTEOS SAM should render the substrate surface hydrophobic. The expected static water contact angle is typically in the range of 100-105 degrees.[1] A significantly lower contact angle may indicate an incomplete or disordered monolayer. For the closely related Decyltrimethoxysilane (DTMOS), a water contact angle of 82.6° has been reported for a vapor-phase deposited SAM.[2]
Q2: What is the expected thickness of a DTEOS monolayer?
A2: The thickness of a DTEOS monolayer is dependent on the tilt angle of the alkyl chains. For a fully extended decyl chain, the theoretical length is approximately 1.3-1.5 nm. However, due to the tilt of the molecules, the measured thickness is often slightly less. For a vapor-deposited DTMOS SAM, a thickness of 3.72 ± 0.18 nm has been measured, which may suggest some degree of multilayer formation or a different molecular orientation compared to solution-phase deposition.[2]
Q3: How does the choice of solvent affect DTEOS SAM formation?
A3: The solvent plays a crucial role in the quality of the SAM. Anhydrous solvents such as toluene or hexane are commonly used to prevent premature hydrolysis and polymerization of the DTEOS in solution. The solvent should be of high purity to avoid the introduction of contaminants that can interfere with the self-assembly process.
Q4: Is a curing step necessary for DTEOS SAMs?
A4: Yes, a post-deposition curing or annealing step is highly recommended. Baking the substrate at 110-120°C for 30-60 minutes facilitates the condensation reaction between the silanol groups of adjacent DTEOS molecules and between the DTEOS and the substrate's hydroxyl groups. This process strengthens the covalent siloxane (Si-O-Si) bonds, leading to a more stable and robust monolayer.
Q5: Can I reuse substrates for DTEOS SAM deposition?
A5: While it is possible to reuse substrates, it is generally recommended to use fresh substrates for critical experiments to ensure reproducibility. If substrates are to be reused, a rigorous cleaning and reactivation procedure is necessary to completely remove the previous SAM and restore a high density of surface hydroxyl groups. The effectiveness of the cleaning process should be verified before redeposition.
Quantitative Data Summary
The following tables summarize typical quantitative data for DTEOS and similar long-chain alkylsilane SAMs on silicon-based substrates. Note that the exact values can vary depending on the specific experimental conditions.
Table 1: Typical Properties of Decyl-Silane SAMs
| Parameter | This compound (DTEOS) | Decyltrimethoxysilane (DTMOS) |
| Water Contact Angle | ~102°[1] | 82.6°[2] |
| Monolayer Thickness (Ellipsometry) | Increases with immersion time, reaching a plateau.[1] | 3.72 ± 0.18 nm[2] |
| Surface Roughness (RMS, AFM) | Varies during formation, starting low, increasing as islands form, and decreasing as a uniform monolayer is achieved.[1] | Not Reported |
Table 2: Influence of Experimental Parameters on DTEOS SAM Quality (Qualitative Trends)
| Parameter | Effect on SAM Quality |
| Silane Concentration | Too low may result in incomplete coverage. Too high can lead to multilayer formation and aggregation. |
| Immersion Time | Longer times generally lead to more ordered and densely packed monolayers, up to a saturation point.[1] |
| Curing Temperature | Higher temperatures (up to a point) promote stronger covalent bonding and increased stability. |
| Humidity | Trace amounts of water are necessary for hydrolysis, but high humidity can cause polymerization in solution and lead to defects. |
| Substrate Roughness | Increased roughness can lead to a more disordered, liquid-like SAM with a higher number of gauche defects.[1] |
Experimental Protocols
Protocol 1: DTEOS SAM Formation on a Silicon Wafer with Native Oxide (Solution-Phase Deposition)
1. Substrate Cleaning and Activation: a. Cut the silicon wafer into the desired size. b. Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in deionized (DI) water for 15 minutes. c. Prepare a Piranha solution by carefully adding a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Immerse the substrates in the Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. e. Thoroughly rinse the substrates with copious amounts of DI water. f. Dry the substrates under a stream of high-purity nitrogen gas. g. For immediate use, the substrates are ready. For storage, keep them in a desiccator.
2. DTEOS Solution Preparation: a. In a clean, dry glass container inside a low-humidity environment (e.g., a glove box), prepare a 1-5 mM solution of DTEOS in anhydrous toluene.
3. SAM Deposition: a. Immerse the cleaned and dried substrates into the DTEOS solution. b. Seal the container to prevent solvent evaporation and moisture contamination. c. Allow the self-assembly process to proceed for 2-24 hours at room temperature.
4. Post-Deposition Rinsing and Curing: a. Remove the substrates from the DTEOS solution. b. Rinse the substrates sequentially with fresh anhydrous toluene and then with ethanol to remove any physisorbed molecules. c. Dry the substrates under a stream of nitrogen gas. d. Cure the SAM by baking the substrates in an oven at 110-120°C for 30-60 minutes.
5. Characterization: a. Water Contact Angle Measurement: Measure the static water contact angle to assess the hydrophobicity and completeness of the monolayer. b. Ellipsometry: Measure the thickness of the deposited SAM. c. Atomic Force Microscopy (AFM): Image the surface topography to assess the uniformity and identify any defects.
Visualizations
Caption: Experimental workflow for DTEOS SAM formation.
References
Technical Support Center: Decyltriethoxysilane Coating Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of Decyltriethoxysilane and other organosilane coatings from various surfaces.
Troubleshooting and FAQs
Issue 1: My this compound coating is unevenly applied or contaminated. How can I completely remove it to re-coat my substrate?
Answer: Complete removal of a covalently bound silane layer requires breaking the stable Si-O-Si bonds. Several methods can achieve this, with the choice depending on the substrate material and the level of cleanliness required.
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For robust substrates (e.g., glass, silicon wafers, steel): Strong oxidative treatments are highly effective. Piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) is a common choice for removing organic residues and silane layers. Alternatively, hot concentrated nitric acid or sulphochromic acid can be used to oxidize the organic part of the silane. Another effective method for steel surfaces is flame treatment, which not only removes the coating but also simultaneously activates the surface for recoating.
-
For more sensitive substrates or when trying to avoid strong acids: A 5% solution of potassium hydroxide (KOH) in dry ethanol can effectively remove polymerized silanes, typically requiring about an hour of immersion. A milder approach involves immersing the substrate in a 1M ammonium hydroxide (NH4OH) solution for approximately 48 hours at room temperature to break the chemical bonding.
Caution: Piranha solution is extremely corrosive and reactive. Always handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
Issue 2: I need to remove the silane coating, but my substrate is sensitive to strong acids and bases. What are my options?
Answer: For sensitive substrates, non-chemical methods or milder chemical treatments are recommended.
-
Plasma Treatment: Oxygen plasma can be used to remove the organic components of the silane layer. However, be aware that O2 plasma does not cleave Si-O bonds efficiently and may leave a thin, glassy layer of SiO2 on the surface.
-
UV/Ozone Treatment: UV irradiation in the presence of ozone is another method to oxidize and remove the organic part of the silane coating.
-
Solvent-Based Strippers: For some siloxane-based sealers, solvent-based strippers containing furfuryl alcohol or methylene chloride can be effective. It is crucial to test the compatibility of the solvent with your substrate in a small, inconspicuous area first.
Issue 3: I only need to remove the organic functional group of the this compound, not the entire silane layer. Is this possible?
Answer: Yes, it is possible to selectively remove the organic part (the decyl group) while leaving the silicon-oxygen network attached to the surface. Strong oxidizing agents are well-suited for this. Methods like treatment with Piranha solution, hot concentrated nitric acid, or exposure to a butane flame will oxidize the organic functional groups. UV irradiation is another technique that can fragment and remove the organic component.
Issue 4: Can I remove the silane coating mechanically?
Answer: Mechanical removal methods like micro-abrasion (blasting with an abrasive material and inert gas) can be used to strip silane coatings from surfaces. This method is effective for various coating types, including those that are chemically resistant. However, there is a risk of damaging the underlying substrate, especially with more aggressive abrasive media. This method is generally more suitable for robust substrates where fine surface features are not a concern.
Summary of Chemical Removal Methods
| Removal Agent | Concentration/Mixture | Typical Treatment Time | Substrate Compatibility | Notes |
| Piranha Solution | 3:1 H₂SO₄ (conc.) to 30% H₂O₂ | Varies, typically short immersion | Glass, Silicon, Steel | Extremely corrosive and reactive. Use with extreme caution. |
| Potassium Hydroxide | ~5% in dry ethanol | ~1 hour | Glass, Silicon, Steel | Effective for polymerized silanes. |
| Ammonium Hydroxide | 1M aqueous solution | ~48 hours | Silicon and potentially more sensitive substrates | A milder chemical approach. |
| Nitric Acid | Concentrated, hot | Varies | Acid-resistant substrates | Strong oxidizing agent. |
| Hydrofluoric Acid | Dilute solutions | Varies | Non-silica based substrates | Cleaves Si-O-Si bonds but will etch glass and silicon. |
| Furfuryl Alcohol based strippers | Varies by product | Varies | Check manufacturer's recommendations | Used for some commercial siloxane sealers. |
Experimental Protocols
Protocol 1: Piranha Solution for Silane Removal from Glass or Silicon
WARNING: Piranha solution is a powerful oxidizing agent and is extremely dangerous. It reacts violently with organic materials. Perform this procedure in a certified chemical fume hood, wearing a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Preparation of Piranha Solution:
-
In a clean, borosilicate glass container, add 3 parts of concentrated sulfuric acid (H₂SO₄).
-
Slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to the sulfuric acid. Always add peroxide to acid, never the other way around. The solution will become very hot.
-
-
Substrate Immersion:
-
Carefully immerse the silane-coated substrate into the warm Piranha solution using non-reactive tweezers.
-
Allow the substrate to soak for 10-30 minutes. The solution will bubble as it reacts with the organic coating.
-
-
Rinsing:
-
Carefully remove the substrate from the Piranha solution.
-
Rinse the substrate thoroughly with deionized water. A common procedure is to use three separate beakers of deionized water for sequential rinsing.
-
-
Drying:
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Dry the substrate with a stream of nitrogen or clean, compressed air.
-
Protocol 2: Potassium Hydroxide in Ethanol for Silane Removal
-
Solution Preparation:
-
In a suitable container, dissolve potassium hydroxide (KOH) pellets in dry ethanol to a final concentration of approximately 5% (w/v). This should be done in a fume hood.
-
-
Substrate Immersion:
-
Immerse the coated substrate in the KOH/ethanol solution.
-
Let it soak for approximately 1 hour at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate and rinse thoroughly with ethanol, followed by deionized water.
-
Dry the substrate using a stream of nitrogen or clean, compressed air.
-
Logical Workflow for Silane Removal Method Selection
Caption: Decision tree for selecting an appropriate silane coating removal method.
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: Decyltriethoxysilane vs. Octadecyltrichlorosilane
For researchers, scientists, and drug development professionals, the selection of the appropriate surface modification agent is a critical step in a multitude of applications, from biosensor fabrication to controlled drug delivery systems. Self-assembled monolayers (SAMs) offer a robust and versatile method for tailoring surface properties at the molecular level. This guide provides a detailed comparison of two commonly used alkylsilanes for SAM formation: the shorter-chain decyltriethoxysilane and the longer-chain octadecyltrichlorosilane.
This comparison delves into the key performance characteristics of SAMs derived from these two precursors, supported by experimental data. We will explore the differences in their chemical structure, the resulting monolayer properties, and their relative stability. Detailed experimental protocols for the formation of SAMs from both silanes are also provided to aid in practical application.
At a Glance: Key Differences and Performance Metrics
The primary distinction between this compound and octadecyltrichlorosilane lies in the length of their alkyl chains and the nature of their reactive headgroups. This compound possesses a 10-carbon alkyl chain and an ethoxy-based headgroup, while octadecyltrichlorosilane features a longer 18-carbon chain and a more reactive chloro-based headgroup. These structural differences significantly influence the formation, properties, and stability of the resulting SAMs.
| Property | This compound (DTS) SAM | Octadecyltrichlorosilane (OTS) SAM | Characterization Technique |
| Water Contact Angle | ~102°[1] | 103° ± 2° to 111°[2] | Contact Angle Goniometry |
| Monolayer Thickness | ~1.3 nm[1] | 2.6 ± 0.2 nm[3] | Ellipsometry, AFM |
| Surface Roughness (RMS) | ~0.16 nm[1] | ~0.1 nm (from dry solutions)[3] | Atomic Force Microscopy (AFM) |
| Thermal Stability (in vacuum) | Less stable than longer chains | Stable up to ~573 K[4] | X-ray Photoelectron Spectroscopy (XPS) |
| Hydrolytic Stability | Generally good, but can be susceptible to hydrolysis under acidic or basic conditions. | Generally good, but the Si-O-Si bonds can be susceptible to hydrolysis. | Contact Angle, XPS |
The Chemistry of Self-Assembly: A Tale of Two Silanes
The formation of a silane-based SAM on a hydroxylated surface, such as silicon oxide, is a two-step process involving hydrolysis and condensation.
This compound , an alkoxysilane, undergoes a relatively controlled hydrolysis of its ethoxy groups in the presence of trace amounts of water to form silanetriols. These reactive intermediates then condense with the hydroxyl groups on the substrate surface and with each other to form a cross-linked siloxane network. The reaction rate of alkoxysilanes is generally slower and more manageable than that of chlorosilanes, making them easier to handle in ambient conditions[1].
Octadecyltrichlorosilane , a chlorosilane, is significantly more reactive. The chloro groups rapidly hydrolyze in the presence of moisture to form silanetriols and hydrochloric acid as a byproduct. This high reactivity necessitates stricter control over environmental humidity during deposition to prevent premature polymerization in solution, which can lead to the formation of aggregates on the surface[5]. However, this reactivity also contributes to the formation of highly ordered and densely packed monolayers.
Performance Deep Dive: What the Data Reveals
Surface Hydrophobicity: Both this compound and octadecyltrichlorosilane produce hydrophobic surfaces, as indicated by their high water contact angles. The longer alkyl chain of OTS can lead to a slightly more densely packed and ordered monolayer, which may result in a marginally higher water contact angle compared to DTS SAMs[1][2].
Monolayer Thickness and Order: The thickness of the SAM is directly proportional to the length of the alkyl chain. As expected, OTS forms a significantly thicker monolayer than DTS[1][3]. The longer alkyl chain of OTS also promotes stronger van der Waals interactions between adjacent molecules, leading to a higher degree of crystallinity and order within the monolayer compared to shorter-chain silanes[4].
Stability: Silane-based SAMs are generally considered to be more thermally stable than thiol-based SAMs on gold[6]. Studies have shown that OTS SAMs are thermally stable up to approximately 573 K in a vacuum[4]. While specific data for the thermal stability of this compound is limited, it is expected to be slightly lower than that of OTS due to the weaker van der Waals interactions between the shorter alkyl chains. The hydrolytic stability of both types of silane SAMs is generally good in neutral aqueous environments, but they can be susceptible to degradation under acidic or basic conditions[6].
Experimental Protocols
The successful formation of high-quality SAMs is highly dependent on the experimental procedure. Below are detailed protocols for the solution-phase deposition of both this compound and octadecyltrichlorosilane SAMs on a silicon substrate.
Protocol 1: this compound SAM Formation (Solution Phase)
Materials:
-
This compound
-
Anhydrous Toluene or Hexane
-
Silicon wafers or glass slides
-
Acetone, Isopropanol (semiconductor grade)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the silicon substrates in acetone and then isopropanol for 15 minutes each to remove organic contaminants.
-
Prepare a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the substrates in the piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
-
Heat the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual adsorbed water.
-
-
Silanization:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.
-
Immerse the cleaned and dried substrates in the silane solution. Seal the container.
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer immersion times generally result in more ordered monolayers.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous solvent and then ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
Cure the SAM-coated substrates in an oven at 110-120 °C for 30-60 minutes to enhance covalent bonding and ordering.
-
Protocol 2: Octadecyltrichlorosilane SAM Formation (Solution Phase)
Materials:
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous Toluene or Hexadecane
-
Silicon wafers or glass slides
-
(Same cleaning materials as Protocol 1)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same substrate cleaning and hydroxylation procedure as described in Protocol 1. It is crucial to have a well-hydroxylated and dry surface.
-
-
Silanization:
-
This step must be performed in a low-humidity environment (e.g., a glovebox with <2% relative humidity) to prevent premature polymerization of the OTS.
-
Prepare a 1 mM solution of OTS in anhydrous toluene or hexadecane.
-
Immerse the cleaned substrates in the OTS solution for 15-60 minutes. The reaction time is significantly shorter than for ethoxysilanes.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the OTS solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene or hexadecane).
-
Sonicate the substrates in the anhydrous solvent for a few minutes to remove any loosely bound aggregates.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Curing at 110-120 °C for 30-60 minutes is recommended to complete the cross-linking of the monolayer.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and octadecyltrichlorosilane for SAM formation depends on the specific requirements of the application.
This compound is a suitable choice when:
-
Ease of handling and less stringent environmental controls are desired.
-
A thinner, less crystalline hydrophobic monolayer is sufficient.
-
Applications require a good balance between hydrophobicity and a more flexible monolayer structure.
Octadecyltrichlorosilane is the preferred option when:
-
A highly ordered, densely packed, and robust monolayer is critical.
-
Maximum hydrophobicity and thermal stability are required.
-
The experimental setup allows for strict control of humidity.
For researchers in drug development and biosensor design, the ability to precisely control surface properties is paramount. Understanding the fundamental differences in reactivity, structure, and stability between different silane precursors is essential for the rational design and successful implementation of functionalized surfaces. This guide provides the foundational knowledge and practical protocols to make an informed decision and achieve reproducible, high-quality self-assembled monolayers.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. research.wur.nl [research.wur.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Decyltriethoxysilane: A Performance Benchmark Against Other Silane Coupling Agents
In the realm of surface modification, silane coupling agents are indispensable for enhancing adhesion between organic and inorganic materials, improving biocompatibility, and tailoring surface wettability.[1] Among the diverse family of alkylsilanes, Decyltriethoxysilane, a C10 alkylsilane, offers a unique balance of properties. This guide provides a comprehensive performance evaluation of this compound in comparison to other commonly used alkylsilane coupling agents, supported by experimental data to inform researchers, scientists, and drug development professionals in their material selection process.
Performance Benchmark: A Quantitative Comparison
The efficacy of a silane coupling agent is critically dependent on its molecular structure, particularly the length of the alkyl chain. This chain length directly influences the packing density and van der Waals interactions within the self-assembled monolayer (SAM), which in turn dictates the hydrophobicity and stability of the coating.[2]
Surface Wettability: Contact Angle Analysis
The hydrophobicity of a surface is a key performance indicator for many applications and is quantified by measuring the water contact angle (WCA). A higher WCA signifies a more hydrophobic surface. The alkyl chain length of the silane coupling agent plays a significant role in achieving a high WCA.
| Silane Coupling Agent | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Reference |
| Methyltrimethoxysilane | C1 | Glass | ~0 (hydrophilic) | [3] |
| Octyltriethoxysilane | C8 | Glass | 98 - 108 | [4] |
| This compound | C10 | Glass | Initial: ~105-110 (inferred) | Inferred from stability data[5] |
| Hexadecyltrimethoxysilane | C16 | Glass | ~108 | [4] |
| Octadecyltrimethoxysilane | C18 | Glass | >150 (superhydrophobic on textured surface) | [4] |
| Triethoxy(octyl)silane | C8 | Magnesium Alloy | 98.9 - 102.3 | [1] |
Note: The water contact angle for this compound is inferred from chemical resistance data, which shows a stable high contact angle over time, suggesting an initial hydrophobicity comparable to or slightly exceeding that of Octyltriethoxysilane due to its longer alkyl chain.[5] Generally, longer alkyl chains lead to more ordered and densely packed monolayers, resulting in higher hydrophobicity.[2]
Adhesion Strength
The ability of a silane coupling agent to promote adhesion between dissimilar materials is another critical performance metric. While direct comparative data for the adhesion strength of this compound was not available in the reviewed literature, the principles of silane coupling suggest that the strength of the interfacial bond is influenced by the formation of a stable siloxane network (Si-O-Si) at the substrate interface and the interaction of the alkyl chains with the polymer matrix. Longer alkyl chains can contribute to improved durability of the adhesive bond by creating a more robust hydrophobic barrier, protecting the interface from moisture ingress.[6]
Experimental Protocols
Reproducible and standardized experimental procedures are crucial for the accurate evaluation and comparison of silane coupling agents.
Protocol for Surface Modification of Glass Substrates
This protocol outlines a typical procedure for the surface modification of glass slides with an alkylsilane coupling agent.
Materials:
-
Glass microscope slides
-
This compound (or other silane)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid
-
Beakers
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the slides under a stream of nitrogen.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture.
-
Hydrolysis: Adjust the pH of the silane solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the ethoxy groups to silanols. Stir the solution for at least 30 minutes.
-
Deposition: Immerse the cleaned glass slides in the silane solution for 2 hours at room temperature to allow for the self-assembly of the silane monolayer on the glass surface.
-
Rinsing: Remove the slides from the silane solution and rinse thoroughly with ethanol to remove any unbound silane molecules.
-
Curing: Cure the coated slides in an oven at 110°C for 30 minutes to promote the formation of covalent siloxane bonds between the silane molecules and the glass surface, as well as cross-linking within the silane layer.
Protocol for Contact Angle Measurement (Sessile Drop Method)
Objective: To quantify the hydrophobicity of the silane-modified surface.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle
-
Deionized water
Procedure:
-
Place the silane-coated glass slide on the sample stage of the goniometer.
-
Carefully dispense a 5 µL droplet of deionized water onto the surface of the slide.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer's software to measure the angle between the tangent of the droplet and the surface of the slide.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
Signaling Pathways and Experimental Workflows
The mechanism of action of silane coupling agents involves a series of chemical reactions that lead to the formation of a stable interfacial layer. This process can be visualized as a signaling pathway from the initial hydrolysis of the silane to the final covalent bonding with the substrate.
The experimental workflow for evaluating the performance of different silane coupling agents follows a logical progression from surface preparation to characterization.
Conclusion
This compound presents a compelling option for surface modification, offering a balance between the performance characteristics of shorter and longer-chain alkylsilanes. While direct comparative data is somewhat limited, the available information and established principles of silane chemistry indicate that its C10 alkyl chain provides excellent hydrophobicity, likely comparable to or exceeding that of octyl-based silanes, coupled with good hydrolytic stability. For applications requiring robust hydrophobic surfaces with durable adhesion, this compound warrants strong consideration. Further direct comparative studies under standardized conditions would be invaluable for a more definitive performance ranking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Decyltriethoxysilane Surface Modification: A Comparative Guide Using Atomic Force Microscopy
For researchers, scientists, and drug development professionals, the ability to precisely engineer and reliably validate surface properties is paramount. The modification of surfaces with organosilanes, such as decyltriethoxysilane (DTES), is a fundamental technique for controlling hydrophobicity, biocompatibility, and adhesion. This guide provides a comprehensive comparison of Atomic Force Microscopy (AFM) with other key analytical methods for validating the formation of a DTES self-assembled monolayer (SAM), supported by experimental data and detailed protocols.
This compound is an organosilane used to create hydrophobic surfaces through a process called silanization.[1] During this process, the ethoxy groups of the DTES molecule hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on a substrate (like silicon wafers, glass, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[2] The long decyl chains orient away from the surface, forming a dense, water-repellent monolayer.[1] Validating the completeness and quality of this monolayer is crucial for the performance of medical devices, microfluidic chips, and biosensors.
Comparative Analysis of Surface Characterization Techniques
Atomic Force Microscopy (AFM) is a premier technique for characterizing DTES-modified surfaces at the nanoscale. It provides direct topographical information, allowing for the quantification of surface roughness and visualization of the monolayer's uniformity. However, a multi-faceted approach using complementary techniques yields a more complete validation. Techniques such as Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), and Spectroscopic Ellipsometry provide crucial information on surface chemistry, elemental composition, and layer thickness, respectively.[1][3][4][5]
| Parameter | Unmodified Silicon Wafer | This compound (DTES) Modified Wafer | Alternative Long-Chain Alkylsilane (e.g., DDT) Modified Wafer | Characterization Technique(s) |
| Surface Roughness (RMS) | ~0.1 - 0.2 nm | ~0.2 - 0.5 nm | ~0.1 - 0.3 nm | Atomic Force Microscopy (AFM)[2][6] |
| Water Contact Angle | < 20°[7] | ~95° - 105° | ~105° - 110° | Contact Angle Goniometry[8] |
| Monolayer Thickness | N/A | ~1.3 - 1.5 nm | ~1.7 nm | Spectroscopic Ellipsometry, X-ray Reflectivity (XRR)[3] |
| Surface Elemental Composition | Si, O | Si, O, C | Si, O, C, S (for thiols) | X-ray Photoelectron Spectroscopy (XPS)[5] |
Note: The values presented are typical and can vary based on substrate quality, processing conditions, and specific measurement parameters.
Experimental Protocols
Reproducible and high-quality surface modification requires meticulous attention to procedural detail. Below are detailed protocols for substrate preparation, DTES modification, and subsequent AFM analysis.
Protocol 1: Substrate Preparation and this compound (DTES) Modification
This protocol is adapted from standard procedures for generating high-quality alkylsilane SAMs on silicon substrates.[9][10]
-
Substrate Cleaning and Hydroxylation:
-
Begin with clean silicon wafers.
-
Prepare a "Piranha" solution by carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass container. Extreme caution is advised as this solution is highly corrosive and exothermic.
-
Immerse the silicon wafers in the Piranha solution for 10-15 minutes to remove organic residues and generate surface hydroxyl (-OH) groups.[9]
-
Thoroughly rinse the wafers with deionized (DI) water and dry them under a stream of high-purity nitrogen gas.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent, such as toluene. It is crucial to minimize water in the solvent to prevent premature polymerization of the silane in solution.[10]
-
Immerse the cleaned and dried substrates in the DTES solution. The reaction is typically allowed to proceed for 2 to 24 hours at room temperature in a controlled, low-humidity environment.[10]
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene) to remove any non-covalently bound (physisorbed) silane molecules.
-
Perform a final rinse with ethanol or isopropanol and dry the wafers again with nitrogen gas.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.[9]
-
Protocol 2: Atomic Force Microscopy (AFM) Analysis
This protocol outlines the procedure for imaging the DTES-modified surface to assess its topography and roughness.[6]
-
Instrument Setup:
-
Use an AFM system installed on a vibration isolation table to minimize environmental noise.
-
Select a high-resolution silicon probe with a sharp tip (nominal radius < 10 nm) suitable for imaging in tapping mode (also known as intermittent-contact mode) in air.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan area (e.g., 1x1 µm) to evaluate the overall uniformity of the monolayer and identify any large-scale defects. Subsequently, perform smaller scans (e.g., 250x250 nm) for high-resolution imaging.
-
Scan Rate: Use a relatively slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.
-
Tapping Mode Parameters: Adjust the setpoint amplitude to a high value (typically 70-90% of the free-air amplitude) to minimize tip-sample interaction forces and prevent damage to the delicate monolayer. Optimize the integral and proportional gains to ensure accurate feedback and minimize imaging artifacts.
-
-
Data Analysis:
-
Use the AFM software to flatten the acquired images to remove tilt and bow.
-
Calculate the root-mean-square (RMS) roughness over several representative areas of the surface to obtain a quantitative measure of the surface topography. A smooth, uniform DTES monolayer will typically exhibit a low RMS roughness.[6]
-
Analyze the images for the presence of aggregates, pinholes, or other defects that would indicate an incomplete or poorly formed monolayer.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the validation of a DTES-modified surface, highlighting the interplay between the modification process and the various characterization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. benchchem.com [benchchem.com]
- 4. details | Park Systems [parksystems.com]
- 5. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Decyltriethoxysilane and Perfluorinated Silanes for Water Repellency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the water repellency performance of decyltriethoxysilane, a non-fluorinated alkylsilane, and perfluorinated silanes. The information presented is collated from scientific literature and technical documents to assist in the selection of appropriate surface modification agents for research and development applications.
Executive Summary
Both this compound and perfluorinated silanes are effective in creating hydrophobic surfaces. Perfluorinated silanes generally exhibit superior water repellency, characterized by higher water contact angles and lower sliding angles, often achieving superhydrophobicity. This enhanced performance is attributed to the low surface energy of the perfluoroalkyl chains. However, the stability of fluorinated silanes under certain conditions, such as prolonged UV exposure, can be a concern. This compound provides good hydrophobicity and may offer better hydrolytic stability in some environments. The choice between these two types of silanes will depend on the specific application requirements, including the desired level of water repellency, durability under various environmental stresses, and potential environmental and health considerations associated with fluorinated compounds.
Data Presentation
The following table summarizes the quantitative data on the water repellency performance of this compound and perfluorinated silanes. It is important to note that the performance of these coatings is highly dependent on the substrate, surface roughness, and the deposition method.
| Performance Metric | This compound | Perfluorinated Silanes (e.g., 1H,1H,2H,2H-perfluorooctyltriethoxysilane) |
| Water Contact Angle (WCA) | 102° - 139.7°[1] | 112° - 171.5°[2][3] |
| Sliding Angle (SA) | ~6.0° (on modified wood)[1] | < 3° - 10°[3][4] |
| Hydrolytic Stability | Good; WCA can decrease over time in harsh aqueous environments. | Generally good, but the Si-O-Si bond is susceptible to hydrolysis under acidic or basic conditions. |
| UV Stability | Generally considered stable. | Can be prone to degradation with prolonged UV exposure, leading to a loss of hydrophobicity.[5][6] |
| Abrasion Resistance | Moderate; dependent on coating thickness and cross-linking. | Moderate to good; can be enhanced with the addition of nanoparticles. |
Mechanism of Water Repellency
The water repellency of both this compound and perfluorinated silanes stems from their ability to form a low-surface-energy coating on a substrate. The process involves the hydrolysis of the ethoxy groups in the presence of water to form silanol groups. These silanol groups then condense with hydroxyl groups on the substrate surface and with each other to form a stable, covalently bonded siloxane network (-Si-O-Si-).
The long alkyl chain of this compound or the perfluoroalkyl chain of the perfluorinated silane is oriented away from the surface, creating a non-polar, hydrophobic interface that repels water. The key difference lies in the terminal groups of these chains. The perfluoroalkyl chains, with their fluorine atoms, create a surface with extremely low polarizability and surface energy, leading to superior water and oil repellency compared to the hydrocarbon chains of alkylsilanes.
References
Verifying Decyltriethoxysilane Coatings: A Comparative Guide to Surface Hydrophobicity
For researchers, scientists, and professionals in drug development, ensuring the successful modification of surfaces is paramount. Decyltriethoxysilane (DTEOS) is a common reagent utilized to impart hydrophobicity to substrates like glass and silicon wafers. The primary method for verifying the efficacy of a DTEOS coating is through contact angle measurement. A higher contact angle indicates a more hydrophobic surface, confirming the successful application of the coating. This guide provides a comparative analysis of DTEOS coatings against alternative surface treatments, supported by experimental data, and offers detailed protocols for coating and verification.
Performance Comparison of Hydrophobic Coatings
The hydrophobicity of a coated surface is quantified by its water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°. The following table summarizes the water contact angles achieved with DTEOS and other common silane-based coating agents on a glass substrate.
| Coating Agent | Chemical Class | Expected Water Contact Angle (°) on Glass | Surface Property |
| This compound (DTEOS) | Alkylsilane | ~115° [1] | Hydrophobic |
| Triethoxyoctylsilane | Alkylsilane | 150-170° (can achieve superhydrophobicity) | Very Hydrophobic |
| 3-Aminopropyltriethoxysilane (APTES) | Organofunctional Silane | 66-85° | Less Hydrophobic/More Hydrophilic |
| PEG-Silane | Polyethylene Glycol Silane | <40° | Hydrophilic |
| Uncoated Glass (after cleaning) | - | <10° | Hydrophilic |
Note: The exact contact angle can vary depending on the substrate material, cleanliness, and the specific coating protocol used.
Experimental Protocols
Reproducible and accurate verification of a DTEOS coating relies on meticulous experimental procedures for both substrate preparation and contact angle measurement.
Protocol for DTEOS Coating on a Glass Substrate
This protocol details the steps for applying a hydrophobic DTEOS coating to a glass slide.
1. Substrate Cleaning and Activation:
-
Initial Cleaning: Sonicate the glass slides in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.
-
Solvent Degreasing: Sonicate the slides sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the slides with a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl groups for the silane to react with, treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. A safer alternative is treatment with a UV-Ozone cleaner for 15-20 minutes.
-
Final Rinse and Dry: Thoroughly rinse the activated slides with deionized water and dry again with nitrogen gas. The substrate is now ready for coating.
2. Silanization:
-
Prepare Silane Solution: In a fume hood, prepare a 1% (v/v) solution of this compound in an anhydrous solvent like toluene or isopropanol. It is crucial to use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Substrate Immersion: Immerse the cleaned and activated glass slides in the DTEOS solution for 1-2 hours at room temperature. Gentle agitation can help ensure a uniform coating.
-
Rinsing: After immersion, remove the slides and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Curing: Cure the coated slides in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
Final Cleaning: After cooling, sonicate the slides briefly in isopropanol and dry with nitrogen gas.
Protocol for Contact Angle Measurement (Sessile Drop Method)
Contact angle measurements are typically performed using a contact angle goniometer.
-
Instrument Setup: Ensure the goniometer is placed on a vibration-free table and is properly leveled.
-
Sample Placement: Carefully place the DTEOS-coated substrate onto the sample stage.
-
Droplet Dispensing: Use a high-precision syringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet's profile.
-
Angle Measurement: Use the goniometer's software to analyze the captured image and determine the angle formed between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.
-
Multiple Measurements: To ensure accuracy and account for any surface heterogeneity, perform measurements at a minimum of three different locations on the substrate. The average of these measurements should be reported as the contact angle.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the expected outcomes, the following diagrams are provided.
Caption: Workflow for DTEOS coating verification.
References
Comparing the stability of different alkylsilane monolayers
For researchers, scientists, and drug development professionals seeking to modify surfaces with self-assembled monolayers (SAMs), the long-term stability of these layers is a critical determinant of performance and reliability. This guide provides a comparative analysis of the stability of different alkylsilane monolayers, supported by experimental data, to aid in the selection of the most appropriate surface modification for your application.
Alkylsilane monolayers are widely used to tailor the surface properties of various substrates, including silicon wafers, glass, and metal oxides. The stability of these monolayers is paramount, as their degradation can lead to a loss of the desired surface properties, compromising device performance and experimental outcomes. The stability of an alkylsilane monolayer is influenced by several factors, including the length of the alkyl chain, the type of head group, the presence of functional groups, and the environmental conditions to which the monolayer is exposed.
Comparative Stability Analysis
The stability of alkylsilane monolayers is typically assessed by subjecting them to various environmental stressors, such as elevated temperatures (thermal stability) and aqueous environments at different pH values (hydrolytic stability). The changes in the monolayer's properties, such as contact angle, thickness, and chemical composition, are then monitored over time.
Key Factors Influencing Stability:
-
Alkyl Chain Length: Longer alkyl chains generally lead to more stable monolayers. This is attributed to increased van der Waals interactions between adjacent chains, resulting in a more densely packed and ordered monolayer that can act as a better barrier against the ingress of water and other degrading agents.[1][2]
-
Head Group Chemistry: The nature of the chemical bond between the silane head group and the substrate is a primary determinant of stability. Covalently bound monolayers are generally more stable than those that are physisorbed.
-
Cross-Linking: Trifunctional silanes, such as trichlorosilanes (e.g., OTS), can form a cross-linked siloxane (Si-O-Si) network on the substrate surface. This network enhances the mechanical and chemical stability of the monolayer.
-
Environmental Conditions: The pH of the surrounding environment plays a crucial role in the hydrolytic stability of alkylsilane monolayers. Acidic conditions can promote the hydrolysis of the siloxane bonds, leading to the detachment of the monolayer from the surface.[1][2] Conversely, some monolayers exhibit reduced stability in basic conditions.[3] Thermal stability is also a key consideration, with different alkylsilanes showing varying degrees of resistance to high temperatures.
Quantitative Data Summary
The following table summarizes experimental data on the stability of various alkylsilane monolayers under different conditions. The data has been compiled from multiple studies to provide a comparative overview.
| Alkylsilane | Substrate | Stress Condition | Time | Observation | Reference |
| Octadecyltrichlorosilane (OTS) | SiO2 | Vacuum Annealing | 30 min | Stable up to 573 K | [4] |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PTES) | SiO2 | Vacuum Annealing | 30 min | Starts decomposing between 373 K and 423 K | [4] |
| n-Alkylsilanes (monofunctional) | Plasma-activated mica | Acidic aqueous solution (pH < 5.5) | - | Degrafting of the monolayer | [1][2] |
| n-Alkylsilanes (monofunctional) | Plasma-activated mica | Aqueous solution (pH > 5.5) | - | Stable | [1][2] |
| Octadecyltrichlorosilane (OTS) | n-type Si | Thermal Annealing | - | Stable up to 525 K | [5] |
| Octadecyltrichlorosilane (OTS) | Silica spheres | Thermal Annealing | - | Stable up to 625 K | [5] |
| 4-Aminobutyltriethoxysilane (ABTES) | Hydroxylated silicon | Thermal Annealing (UHV) | - | Stable up to 250 °C | [6] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) | Hydroxylated silicon | Thermal Annealing (UHV) | - | Stable up to 350 °C | [6] |
Factors Influencing Alkylsilane Monolayer Stability
Caption: Factors influencing the overall stability of alkylsilane monolayers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key experiments used to assess alkylsilane monolayer stability.
Alkylsilane Monolayer Formation (Solution Deposition)
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with native oxide) by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups, for example, by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by thorough rinsing with deionized water and drying. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
-
Silanization:
-
Prepare a dilute solution (e.g., 1 mM) of the desired alkylsilane in an anhydrous organic solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to minimize water-induced polymerization in the bulk solution.
-
Immerse the cleaned and activated substrate in the alkylsilane solution for a specified duration (e.g., 1-24 hours) at room temperature.
-
After immersion, rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Cure the monolayer by baking at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 1 hour) to promote covalent bond formation and cross-linking.
-
Assessment of Hydrolytic Stability
-
Initial Characterization:
-
Measure the initial properties of the freshly prepared monolayer, such as the static water contact angle and film thickness (using ellipsometry).
-
-
Immersion Testing:
-
Immerse the monolayer-coated substrates in aqueous solutions of different pH values (e.g., acidic, neutral, and basic buffers) at a constant temperature.
-
At predetermined time intervals, remove the substrates from the solutions, rinse them with deionized water, and dry them with nitrogen.
-
-
Post-Immersion Characterization:
-
Measure the water contact angle and film thickness of the aged monolayers. A significant decrease in contact angle or thickness indicates monolayer degradation.
-
For a more detailed chemical analysis, X-ray Photoelectron Spectroscopy (XPS) can be used to monitor changes in the elemental composition of the surface, such as a decrease in the carbon-to-silicon ratio.
-
Evaluation of Thermal Stability
-
Initial Characterization:
-
Characterize the pristine monolayer using techniques such as XPS and Atomic Force Microscopy (AFM) to determine its initial chemical composition and surface morphology.
-
-
Thermal Annealing:
-
Place the monolayer-coated substrate in a vacuum chamber or a furnace with an inert atmosphere.
-
Anneal the sample at progressively higher temperatures for a fixed duration at each temperature step.
-
-
Post-Annealing Analysis:
-
After each annealing step, cool the sample to room temperature and re-characterize it using XPS and AFM.
-
XPS analysis can reveal changes in the chemical states of the elements, indicating bond cleavage and decomposition. A decrease in the C/Si atomic ratio suggests the loss of the alkyl chains.
-
AFM imaging can show changes in the surface morphology, such as the formation of aggregates or an increase in surface roughness, which can be indicative of monolayer degradation.[7]
-
Conclusion
The stability of alkylsilane monolayers is a multifaceted property that depends on a combination of molecular design and environmental factors. For applications requiring high stability, particularly in aqueous or high-temperature environments, alkylsilanes with long alkyl chains and the ability to form a cross-linked network, such as OTS, are often preferred. Fluorinated alkylsilanes can also offer enhanced thermal stability. The choice of the specific alkylsilane should be guided by the specific requirements of the application and the operational environment. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the stability of different alkylsilane monolayers, enabling informed decisions in material selection and surface engineering.
References
- 1. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dual Nature of a Surface: A Comparative Guide to Decyltriethoxysilane's Hydrophobic and Oleophobic Performance
For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. This guide provides a comprehensive comparison of decyltriethoxysilane's effectiveness in creating both water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces. We delve into its performance relative to other common surface modification agents, supported by experimental data and detailed protocols to aid in the selection of the optimal surface treatment for your research needs.
The creation of hydrophobic and oleophobic surfaces is critical in a multitude of applications, from self-cleaning coatings to advanced microfluidic devices and drug delivery systems. The choice of surface modification agent dictates the degree of repellency towards water and oils, which are fundamentally different in their chemical nature. Water, a polar molecule, is repelled by non-polar surfaces. Oils and other non-polar organic liquids, however, have much lower surface tension, making the creation of oleophobic surfaces significantly more challenging.[1] Generally, a surface that is oleophobic is also hydrophobic, but the reverse is not always true.[1]
This compound, an alkylsilane, is a well-established compound for rendering surfaces hydrophobic. Its long decyl (C10) alkyl chain forms a dense, non-polar monolayer on hydroxylated surfaces, effectively repelling water. However, its performance in repelling oils is less pronounced compared to fluorinated counterparts.
Performance Comparison of Surface Modification Agents
The primary metrics for evaluating hydrophobic and oleophobic performance are the static water contact angle (WCA) and oil contact angle (OCA), typically measured with deionized water and a low surface tension oil like hexadecane, respectively. A higher contact angle indicates greater repellency. The following table summarizes the performance of this compound in comparison to other common silane-based and non-silane alternatives on glass or silicon substrates.
| Surface Modification Agent | Chemical Class | Water Contact Angle (WCA) [°] | Oil Contact Angle (OCA) with Hexadecane [°] | Key Characteristics |
| This compound | Alkylsilane | ~102-110 | ~45 | Good hydrophobicity, moderate oleophobicity. |
| Octyltriethoxysilane | Alkylsilane | ~100-108 | Not widely reported | Shorter alkyl chain than this compound, resulting in slightly lower hydrophobicity. |
| Octadecyltrichlorosilane (OTS) | Alkylsilane | ~109-112 | ~47 | Forms highly ordered and dense self-assembled monolayers (SAMs) with excellent hydrophobicity.[2] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Fluoroalkylsilane | ~115-120 | ~70-75 | Excellent hydrophobicity and oleophobicity due to the low surface energy of the fluorinated chain.[3] |
| Perfluoropolyether (PFPE) | Fluoropolymer | ~110-120 | ~70-80 | Non-silane alternative, provides excellent hydrophobic and oleophobic properties with high thermal and chemical stability. |
Note: The contact angles presented are typical values and can vary depending on the substrate, surface roughness, and deposition method.
Signaling Pathways and Logical Relationships
The relationship between a material's surface energy and its resulting hydrophobic or oleophobic character can be visualized as a logical flow. Low surface energy is a prerequisite for high contact angles and, consequently, high repellency.
Caption: Relationship between surface energy and wetting behavior.
Experimental Protocols
The successful formation of a uniform and stable hydrophobic/oleophobic layer is highly dependent on the experimental protocol. Below are detailed methodologies for the application of this compound and a fluoroalkylsilane alternative via solution-phase deposition.
Protocol 1: Surface Modification with this compound
This protocol details the formation of a hydrophobic self-assembled monolayer (SAM) of this compound on a silicon wafer or glass substrate.
1. Substrate Cleaning and Hydroxylation: a. Sonicate the substrate in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each to remove organic contaminants. b. Dry the substrate with a stream of nitrogen gas. c. To generate a high density of hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse the substrate extensively with DI water and dry with a stream of nitrogen gas.
2. Silanization Solution Preparation: a. In a glovebox or under an inert atmosphere to minimize moisture, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
3. SAM Deposition: a. Immerse the cleaned and hydroxylated substrate in the silanization solution. b. Allow the deposition to proceed for 2-4 hours at room temperature. c. Remove the substrate from the solution and rinse thoroughly with anhydrous toluene to remove any non-covalently bonded silane. d. Perform a final rinse with isopropanol or ethanol.
4. Curing: a. Dry the coated substrate with a stream of nitrogen gas. b. Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and stabilize the monolayer.
5. Characterization: a. Measure the static water and oil contact angles using a goniometer to confirm the hydrophobic and oleophobic properties.
Protocol 2: Surface Modification with a Fluoroalkylsilane
This protocol is for creating a highly hydrophobic and oleophobic surface using a fluoroalkylsilane, such as (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane.
1. Substrate Cleaning and Hydroxylation: a. Follow the same procedure as in Protocol 1 (steps 1a-1d).
2. Silanization Solution Preparation: a. In a glovebox or under an inert atmosphere, prepare a 1 mM solution of the fluoroalkylsilane in a dry, non-polar solvent like hexane or toluene. The trichlorosilane headgroup is highly reactive with water, so anhydrous conditions are critical.
3. SAM Deposition: a. Immerse the cleaned and hydroxylated substrate in the silanization solution for 30-60 minutes. The reaction with trichlorosilanes is generally faster than with triethoxysilanes. b. Remove the substrate and rinse thoroughly with the anhydrous solvent.
4. Curing: a. Cure the coated substrate at 110-120°C for 15-30 minutes.
5. Characterization: a. Measure the static water and oil contact angles to evaluate the superhydrophobic and oleophobic characteristics of the surface.
Experimental Workflow Visualization
The general workflow for creating and characterizing these modified surfaces can be broken down into a series of sequential steps.
Caption: Experimental workflow for surface modification and analysis.
Conclusion
This compound is a reliable and effective choice for creating hydrophobic surfaces, offering a significant increase in water repellency. Its performance in creating oleophobic surfaces is moderate. For applications requiring high oleophobicity, fluoroalkylsilanes or fluoropolymers are superior alternatives due to the very low surface energy imparted by fluorine atoms. The selection of the appropriate surface modification agent should be guided by the specific requirements of the application, balancing the need for hydrophobicity, oleophobicity, and other factors such as cost and ease of deposition. The detailed protocols provided in this guide offer a starting point for achieving consistent and high-quality surface modifications for a range of research and development needs.
References
A Comparative Guide to the Characterization of Decyltriethoxysilane (DTES) Modified Surfaces with X-ray Photoelectron Spectroscopy (XPS)
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling precise control over surface properties such as wettability, biocompatibility, and adhesion. Decyltriethoxysilane (DTES) is a frequently used precursor for generating hydrophobic, self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon dioxide (SiO₂). Verifying the quality and composition of these monolayers is critical for their application in microelectronics, biosensors, and drug delivery systems.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for this purpose, providing quantitative elemental composition and chemical bonding information from the top 5-10 nanometers of a material.[1] This guide offers a comparative analysis of DTES-modified surfaces, contrasting them with uncoated silicon dioxide and surfaces modified with another common alkylsilane, Octadecyltrichlorosilane (OTS). It provides supporting experimental data synthesized from multiple studies, detailed methodologies, and visual workflows to aid in the design and interpretation of surface characterization experiments.
Comparative Analysis of Surface Composition
The successful formation of a dense silane monolayer is evidenced by a significant increase in the surface carbon concentration and a corresponding decrease in the substrate signals (silicon and oxygen). XPS provides a direct measure of these changes. The C/Si atomic ratio is a key metric for evaluating the density and quality of the alkylsilane monolayer.
The following table summarizes representative XPS data for an unmodified silicon wafer and wafers modified with DTES and OTS.
| Surface Type | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) | C/Si Ratio | Water Contact Angle (WCA) |
| Unmodified SiO₂/Si | 10.5 | 45.1 | 44.4 | 0.24 | < 30° |
| DTES Modified | 45.2 | 30.8 | 24.0 | 1.88 | ~105° |
| OTS Modified | 56.0 | 25.5 | 18.5 | 3.03 | ~110° |
Note: Data are representative values synthesized from studies on alkylsilane monolayers on silicon substrates. The C/Si ratio for OTS is derived from thermal stability studies, while atomic percentages are typical values for long-chain alkylsilane SAMs.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high-quality, consistent surface modifications. The following sections outline the procedures for substrate preparation, silanization via vapor deposition, and subsequent XPS analysis.
1. Substrate Preparation (Hydroxylation)
A pristine, hydroxyl-rich surface is critical for the formation of a dense, covalently bonded silane monolayer.
-
Materials : Silicon wafers, Acetone (reagent grade), Isopropanol (reagent grade), Deionized (DI) water, Sulfuric acid (H₂SO₄), Hydrogen peroxide (30%, H₂O₂), High-purity nitrogen gas.
-
Procedure :
-
Sonicate silicon wafers sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[2]
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 ratio in a glass beaker. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment, including gloves, apron, and face shield, and work within a certified fume hood).
-
Immerse the cleaned wafers in the Piranha solution for 30-60 minutes to remove residual organics and generate a high density of surface hydroxyl (-OH) groups.[2]
-
Rinse the wafers copiously with DI water.
-
Dry the substrates again under a stream of high-purity nitrogen. The wafers are now hydrophilic and ready for silanization.
-
2. Silanization: Vapor Phase Deposition of DTES
Vapor phase deposition is preferred over solution-based methods as it provides a cleaner, more controlled environment, minimizing contamination and promoting the formation of a uniform monolayer.[2][3]
-
Materials : Cleaned silicon wafers, this compound (DTES), Vacuum desiccator or dedicated CVD chamber, Small glass vial, Dry nitrogen gas.
-
Procedure :
-
Place the freshly hydroxylated substrates inside the vacuum desiccator.
-
In a fume hood, place a small, open glass vial containing approximately 100-200 µL of DTES in the center of the desiccator.[3]
-
Seal the desiccator and evacuate it to a pressure below 1 Torr to remove ambient air and moisture.[3]
-
Allow the deposition to proceed at room temperature for 2-12 hours. Alternatively, the process can be accelerated by heating the desiccator to 60-80°C for 1-3 hours to increase the vapor pressure of the silane.[3]
-
After the deposition period, vent the desiccator with dry nitrogen gas to remove excess, non-covalently bound silane molecules.
-
Remove the coated substrates and place them in an oven at 100-110°C for 30-60 minutes. This curing step facilitates the formation of stable siloxane (Si-O-Si) bonds between adjacent silane molecules and with the surface.[2]
-
3. X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrument Setup :
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at a high vacuum (pressure < 10⁻⁸ torr).
-
Set the takeoff angle for photoelectrons at 45° or 90° relative to the sample surface.
-
-
Data Acquisition :
-
Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine chemical states and perform quantification.
-
-
Data Analysis :
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra. For a DTES monolayer, the C 1s spectrum is typically dominated by a large peak around 285.0 eV, corresponding to C-C and C-H bonds. The Si 2p spectrum will show a substrate peak for elemental silicon (Si-Si) around 99.3 eV, a silicon dioxide (SiO₂) peak around 103.0 eV, and a component corresponding to the silane's Si-O-C/Si-O-Si bonds around 102.2 eV.[4]
-
Calculate the atomic percentages of each element from the peak areas using appropriate sensitivity factors.
-
Visualizing the Process
The following diagrams illustrate the experimental workflow for surface modification and the fundamental principles of XPS analysis.
References
A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of silane coupling agents, supported by experimental data, to guide selection for optimal surface modification in research and development.
Silane coupling agents are organosilicon compounds that serve as a critical interface between inorganic and organic materials, enhancing adhesion and promoting surface modification.[1][2] Their bifunctional nature allows them to form a durable bridge, improving the performance and longevity of composite materials, coatings, and biomedical devices. This guide provides a comparative analysis of various silane coupling agents, with a focus on their performance in altering surface wettability and enhancing adhesion strength, supported by experimental data and detailed protocols.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dictated by its chemical structure, the nature of the substrate, and the polymer matrix it is intended to bond with. Key performance indicators include the ability to modify surface wettability, measured by contact angle, and the enhancement of bond strength, typically quantified by shear bond strength testing.
Surface Wettability: Contact Angle Measurements
The contact angle of a liquid on a surface is a measure of its wettability, with lower angles indicating a more hydrophilic (water-attracting) surface and higher angles indicating a more hydrophobic (water-repelling) surface.[1][3] The choice between a hydrophilic or hydrophobic surface is critical for applications ranging from biocompatible coatings to moisture-resistant barriers.
Table 1: Comparative Contact Angle Measurements After Surface Treatment with Various Silane Coupling Agents
| Silane Coupling Agent | Substrate | Contact Angle (°) | Reference |
| Untreated | Tin | 68.3 | [4] |
| Isocyanate-based (IPTES) | Tin | 78.2 | [4] |
| Amine-based (APTMS) | Tin | 58.1 | [4] |
| Acrylate-based (APTES) | Tin | 63.5 | [4] |
| Methacrylate-based (MAPTS) | Tin | 72.4 | [4] |
| Methacrylate-based (MPS) | Tin | 75.8 | [4] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Adhesion Strength: Shear Bond Strength Data
Shear bond strength is a critical measure of the adhesive capabilities of a silane coupling agent, indicating the force required to separate two bonded surfaces.[5] Enhanced adhesion is crucial in the development of durable composites and coatings. A meta-analysis of in vitro studies has shown that the use of a silane coupling agent prior to the application of an adhesive can significantly increase the repair bond strength of methacrylate-based resin composites.[6]
Table 2: Comparative Shear Bond Strength of Various Substrates After Surface Treatment with Silane Coupling Agents
| Silane Coupling Agent | Substrate | Resin/Adhesive | Mean Shear Bond Strength (MPa) | Reference |
| None (Control) | Zirconia | Resin-luting agent | 3.38 | [7] |
| Silane Coupling Agent | Zirconia | Resin-luting agent | 8.69 | [7] |
| KH-550 (Amino Silane) | Titanium Alloy | Epoxy | 11.23 | [4][8] |
| KH-560 (Epoxy Silane) | Titanium Alloy | Epoxy | 12.72 | [4][8] |
| KH-792 (Amino Silane) | Titanium Alloy | Epoxy | 9.87 | [4][8] |
| Two-bottle silane | Epoxy-based fiber post | Composite resin core | 23.56 | [9][10] |
| One-bottle silane | Epoxy-based fiber post | Composite resin core | 15.89 | [9][10] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Visualizing the Mechanism and Process
To better understand the function and application of silane coupling agents, the following diagrams illustrate the chemical mechanism of action and a typical experimental workflow for surface treatment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for common experimental procedures used in the evaluation of silane coupling agents.
Protocol 1: Surface Treatment of a Solid Substrate
This protocol describes a common method for applying a silane coupling agent to a solid substrate, such as a glass slide or metal plate.[11]
Materials:
-
Substrate (e.g., glass slides)
-
Selected Silane Coupling Agent
-
95% Ethanol
-
Deionized Water
-
Acetic Acid
-
Beakers
-
Stir plate and stir bar
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surfaces by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then in an oven at 110°C for 1 hour to ensure a dry, reactive surface.
-
Silane Solution Preparation: Prepare a 2% (v/v) silane solution in a 95:5 (v/v) ethanol/water mixture.[11] Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.[11] Stir the solution for at least 5 minutes to allow for the hydrolysis of the alkoxy groups to reactive silanol groups.[11] For aminofunctional silanes, the addition of acetic acid is not necessary.[12]
-
Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes with gentle agitation.[11]
-
Rinsing: Remove the substrates from the silane solution and rinse them briefly with fresh ethanol to remove any excess, unreacted silane.[11]
-
Curing: Cure the silane layer by heating the substrates in an oven at 110°C for 10-15 minutes or by allowing them to stand at room temperature for 24 hours at approximately 60% relative humidity.[11][12]
-
Storage: Store the treated substrates in a desiccator until further use.
Protocol 2: Contact Angle Measurement
This protocol outlines the procedure for measuring the static contact angle of a liquid on the silane-treated surface to assess its wettability.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software associated with the goniometer to measure the angle formed between the tangent to the droplet at the three-phase contact point and the substrate surface.
-
Multiple Measurements: Repeat the measurement at a minimum of five different locations on the substrate surface to ensure statistical reliability.
-
Data Reporting: Report the average contact angle and the standard deviation.
Protocol 3: Shear Bond Strength Testing
This protocol details the steps for evaluating the adhesive strength of a silane-treated surface bonded to another material, typically a resin composite.
Materials:
-
Silane-treated substrates
-
Adhesive resin composite
-
Molds for creating standardized bonding areas (e.g., cylindrical molds)
-
Universal testing machine with a shear testing fixture
-
Curing light (if using a light-cured resin)
Procedure:
-
Sample Preparation: Secure the silane-treated substrate in a mounting jig.
-
Application of Bonding Agent: Apply a thin layer of a compatible adhesive or resin to the treated surface.
-
Composite Application: Place a mold with a defined diameter (e.g., 3 mm) onto the adhesive-coated surface and fill it with the resin composite material.
-
Curing: Cure the resin composite according to the manufacturer's instructions (e.g., using a dental curing light for a specified duration).
-
Storage: Store the bonded specimens in a controlled environment (e.g., 37°C water for 24 hours) to simulate relevant conditions.
-
Shear Test: Mount the specimen in the universal testing machine. Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.
-
Data Recording: Record the maximum load at which the bond fails.
-
Calculation: Calculate the shear bond strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonding area (in mm²).
-
Statistical Analysis: Perform the test on a statistically significant number of samples (e.g., n=10) and report the mean shear bond strength and standard deviation.
Conclusion
The selection of an appropriate silane coupling agent is a critical step in the development of high-performance materials and devices. This guide provides a comparative overview of the performance of various silanes, supported by quantitative data and detailed experimental protocols. By understanding the fundamental mechanisms and having access to standardized evaluation methods, researchers, scientists, and drug development professionals can make informed decisions to optimize the surface properties of their materials for a wide range of applications. The provided data and protocols serve as a valuable resource for achieving desired adhesion, wettability, and overall performance in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between Silane Coupling Agent and Silane Crosslinking Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. studylib.net [studylib.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Silane Coupling Agents are Beneficial for Resin Composite Repair: A Systematic Review and Meta-Analysis of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thejcdp.com [thejcdp.com]
- 8. Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 12. gelest.com [gelest.com]
Safety Operating Guide
Proper Disposal of Decyltriethoxysilane: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management and disposal of chemical reagents like Decyltriethoxysilane are critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of laboratory-scale quantities of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound in a well-ventilated area, ideally within a chemical fume hood. Adherence to standard personal protective equipment (PPE) protocols is mandatory.
Key Hazards:
-
Moisture Sensitivity: this compound reacts with water, including atmospheric moisture, in a process called hydrolysis. This reaction forms the basis of the recommended disposal procedure but must be carefully controlled.
-
Combustibility: This compound is a combustible liquid and should be kept clear of open flames and high temperatures.[1]
-
Irritant: this compound is known to cause skin and serious eye irritation.[2][3]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] |
| Respiratory Protection | Recommended where inhalation of vapors may occur.[1] |
Step-by-Step Disposal Protocol: Controlled Hydrolysis
The recommended method for the disposal of small quantities of this compound is through controlled hydrolysis. This procedure converts the reactive silane into less hazardous products: decanol and a stable polysiloxane (a silica-like) residue.
Experimental Protocol:
-
Initial Dilution: In a suitable container within a fume hood, dilute the waste this compound with an equal volume of a water-miscible solvent, such as ethanol or isopropanol.
-
Initiation of Hydrolysis: While stirring the solution, slowly add an equal volume of water. To facilitate the hydrolysis, the pH of the solution can be adjusted to be slightly acidic (pH 4-5) by the dropwise addition of dilute acetic acid. The hydrolysis of alkoxysilanes is typically catalyzed by acid or base.
-
Reaction and Observation: Continue to stir the mixture at room temperature. The hydrolysis reaction will result in the formation of decanol and a polysiloxane precipitate. This reaction may take several hours to complete.
-
Separation of Products:
-
Solid Waste: The solid polysiloxane precipitate can be separated by filtration. The collected solid should be allowed to air dry in the fume hood. This solid residue is generally considered non-hazardous and can be disposed of in regular solid waste, in accordance with local regulations.
-
Liquid Waste: The filtrate, containing a mixture of ethanol, water, and decanol, should be collected in a designated container for non-halogenated organic waste. This liquid waste must be disposed of through your institution's hazardous waste management program.[4]
-
-
Container Decontamination: The empty this compound container should be rinsed three times with ethanol. This rinsate should be collected and added to the liquid waste container for disposal.[4]
Final Disposal Summary
All waste generated from this procedure must be disposed of in compliance with local, state, and federal regulations. It is recommended to use a licensed chemical destruction plant or controlled incineration for the final disposal of the liquid waste.[2] Do not discharge this compound or its byproducts into sewer systems.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Navigating the Safe Handling of Decyltriethoxysilane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Decyltriethoxysilane, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.
This compound is a chemical compound that requires careful handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal protocols to minimize risk and ensure the well-being of laboratory personnel.
Essential Safety Information at a Glance
A thorough understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C16H36O3Si[1][2] |
| Molecular Weight | 304.54 g/mol [1][2] |
| CAS Number | 2943-73-9[1][2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 152 - 153 °C / 305.6 - 307.4 °F[3] |
| Flash Point | > 110 °C / > 230 °F[3] |
| Specific Gravity | 0.89 g/cm3 [3] |
| Solubility | Immiscible with water[2] |
| Occupational Exposure Limits (OELs) | Not established for this specific substance. General guidelines for alkoxysilanes suggest maintaining exposure to the lowest feasible level.[4][5][6][7] |
| Glove Breakthrough Time | Specific breakthrough times for this compound are not readily available. Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber and replace them immediately after any splash or sign of degradation.[8][9][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for safe operations.
Pre-Operational Checks
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards, handling precautions, and emergency procedures.[11]
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[12]
-
Inspect and Don Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[12]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended.[8][10] Given the lack of specific breakthrough time data, it is crucial to inspect gloves before each use and replace them immediately if they are contaminated or show any signs of degradation.
-
Body Protection: A standard laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[12]
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4]
-
Handling Procedure
-
Dispensing: When dispensing the chemical, do so carefully to avoid splashing. Use only compatible containers and equipment.
-
Storage: Keep the container tightly closed when not in use to prevent the release of vapors and contamination.[13] Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of vapors.[12]
Post-Handling and Decontamination
-
Work Surface Decontamination: After handling is complete, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last, turning them inside out as you do so.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
Waste Segregation and Labeling
-
Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and disposable lab coats, should be collected in a separate, clearly labeled hazardous waste container.
Disposal Method
-
Regulatory Compliance: All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14] Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, such as sand or vermiculite.[12] Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste. Do not use combustible materials, such as sawdust, for absorption.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. This compound | C16H36O3Si | CID 76261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2943-73-9 CAS MSDS (N-DECYLTRIETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 5. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 6. Occupational exposure to alkoxysilanes in a fibreglass manufacturing plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemical-concepts.com [chemical-concepts.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.jhu.edu [engineering.jhu.edu]
- 11. Page loading... [guidechem.com]
- 12. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 13. couplingagentses.com [couplingagentses.com]
- 14. dhpsupply.com [dhpsupply.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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